molecular formula C23H30O6 B15134970 Citreoviridin-13C23

Citreoviridin-13C23

Cat. No.: B15134970
M. Wt: 425.31 g/mol
InChI Key: JLSVDPQAIKFBTO-GDXHUPMCSA-N
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Description

Citreoviridin-13C23 is a useful research compound. Its molecular formula is C23H30O6 and its molecular weight is 425.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H30O6

Molecular Weight

425.31 g/mol

IUPAC Name

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-tri((113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-7-(113C)methyl(1,2,3,4,5,6,7,8-13C8)octa-1,3,5,7-tetraenyl]-4-(113C)methoxy-5-(113C)methyl(2,3,4,5,6-13C5)pyran-2-one

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1

InChI Key

JLSVDPQAIKFBTO-GDXHUPMCSA-N

Isomeric SMILES

[13CH3][13C@@H]1[13C@]([13C@H]([13C@](O1)([13CH3])/[13CH]=[13C](\[13CH3])/[13CH]=[13CH]/[13CH]=[13CH]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=O)O2)O[13CH3])[13CH3])O)([13CH3])O

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

Citreoviridin-13C23 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Citreoviridin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Citreoviridin. While this document focuses on the naturally occurring compound, information regarding the isotopically labeled "Citreoviridin-13C23" is extrapolated and discussed in the context of its potential applications in research. This compound refers to Citreoviridin in which all 23 carbon atoms are the heavy isotope ¹³C. This labeling is invaluable for metabolic studies and advanced nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and structural analysis of the molecule in biological systems.

Chemical Structure and Properties

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1] It is a polyketide with a complex structure featuring a pyran-2-one ring and a conjugated polyene chain attached to a substituted tetrahydrofuran ring.

Note on this compound: The primary difference between Citreoviridin and this compound is their molecular weight. The presence of 23 ¹³C atoms instead of ¹²C atoms significantly increases the mass of the molecule, a property leveraged in mass spectrometry-based tracer studies.

Table 1: Chemical and Physical Properties of Citreoviridin
PropertyValueSource
IUPAC Name 6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one[1][2]
Molecular Formula C₂₃H₃₀O₆[1][2]
Molar Mass (Citreoviridin) 402.487 g/mol
Molar Mass (this compound) Approx. 425.48 g/mol Calculated
CAS Number 25425-12-1
Appearance Crystalline solid
Solubility DMSO: 10 mg/mL, Ethanol: 10 mg/mL
UV Absorption Maxima (λmax) 236, 295, 389 nm

Biological Activity and Mechanism of Action

Citreoviridin is a potent inhibitor of mitochondrial ATP synthase, which disrupts cellular energy production. This inhibition is a key factor in its toxicity. Recent studies have elucidated its effects on various cellular signaling pathways, highlighting its potential as a tool for cancer research.

Inhibition of mTOR Signaling

Citreoviridin has been shown to inhibit the mTOR (mechanistic target of rapamycin) signaling pathway in HeLa cancer cells. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.

Induction of Autophagy and Apoptosis

Research indicates that Citreoviridin can induce myocardial apoptosis through the PPAR-γ-mTORC2-mediated autophagic pathway. It has been found to induce apoptosis through a lysosomal-mitochondrial axis in cardiomyocytes.

Cell Cycle Arrest

Citreoviridin can induce G0-G1 phase arrest in HeLa cells, further contributing to its antiproliferative effects.

Table 2: Quantitative Biological Activity Data for Citreoviridin
ParameterValueCell Line/SystemSource
IC₅₀ (HepG2) 7.3 µg/mLHepG2
Kᵢ (Soluble ATPase) 4.1 µM-
Kᵢ (ADP-stimulated respiration) 0.15 µMIsolated rat liver mitochondria
Kᵢ (ATP-driven NAD⁺ reduction) 2 µM-

Experimental Protocols

Fermentation and Isolation of Citreoviridin

This protocol describes the general method for obtaining Citreoviridin from Penicillium citreonigrum.

Workflow for Citreoviridin Production and Isolation

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculate P. citreonigrum on rice media B Static culture at 25°C A->B C Extract fungal culture with solvent B->C D Concentrate the crude extract C->D E Column Chromatography D->E F Further purification by HPLC E->F G Obtain pure Citreoviridin F->G CTV Citreoviridin PPARg PPAR-γ CTV->PPARg inhibits transcriptional activity mTORC2 mTORC2 PPARg->mTORC2 Autophagy Autophagy mTORC2->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

References

The Synthesis and Biosynthesis of Citreoviridin-13C23: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, known for its neurotoxic properties and its role in the "yellow rice" disease, which has been linked to cardiac beriberi.[1][2] Its complex chemical structure, featuring a polyene chain, an α-pyrone ring, and a dihydroxytetrahydrofuran moiety, has made it a subject of interest for both biosynthetic and synthetic chemists.[3][4] Furthermore, the availability of isotopically labeled forms of citreoviridin, such as Citreoviridin-13C23, is invaluable for metabolic studies, toxicokinetic analyses, and as internal standards in quantitative analytical methods.[5] This technical guide provides a comprehensive overview of the biosynthesis and chemical synthesis of citreoviridin, with a focus on the potential pathways for producing this compound.

Biosynthesis of Citreoviridin

The biosynthesis of citreoviridin is orchestrated by a conserved gene cluster found in producing organisms like Aspergillus terreus and Penicillium citreonigrum. This cluster contains four key genes—ctvA, ctvB, ctvC, and ctvD—that work in concert to assemble the molecule from simple precursors.

The biosynthetic pathway commences with the highly reducing polyketide synthase (HR-PKS) encoded by the ctvA gene. This enzyme utilizes acetyl-CoA as a starter unit and eight molecules of malonyl-CoA as extender units to construct the polyketide backbone. The subsequent steps involve a series of enzymatic modifications, including methylation, oxidation, and cyclization, catalyzed by the products of ctvB (methyltransferase), ctvC (flavin-dependent monooxygenase), and ctvD (hydrolase), to yield the final citreoviridin structure.

Proposed Biosynthetic Pathway for this compound

The production of fully labeled this compound through biosynthesis would necessitate the feeding of the fungal culture with 13C-labeled precursors. Given that the entire carbon skeleton is derived from acetyl-CoA and malonyl-CoA, providing universally labeled [U-13C]-glucose to the culture medium would be an effective strategy. The fungal metabolism would convert the labeled glucose into labeled acetyl-CoA and malonyl-CoA, which would then be incorporated into the citreoviridin molecule by the biosynthetic machinery.

Biosynthesis_of_Citreoviridin cluster_precursors Precursors cluster_enzymes Biosynthetic Gene Cluster cluster_product Final Product U-13C-Glucose U-13C-Glucose 13C-Acetyl-CoA 13C-Acetyl-CoA U-13C-Glucose->13C-Acetyl-CoA Glycolysis & PDH 13C-Malonyl-CoA 13C-Malonyl-CoA 13C-Acetyl-CoA->13C-Malonyl-CoA ACC ctvA ctvA (HR-PKS) 13C-Acetyl-CoA->ctvA 13C-Malonyl-CoA->ctvA Polyketide Intermediate Polyketide Intermediate ctvA->Polyketide Intermediate Polyketide synthesis ctvB ctvB (Methyltransferase) ctvC ctvC (Monooxygenase) ctvB->ctvC Oxidation ctvD ctvD (Hydrolase) ctvC->ctvD Cyclization/Hydrolysis This compound This compound ctvD->this compound Polyketide Intermediate->ctvB Methylation

Caption: Proposed biosynthetic pathway for this compound.

Chemical Synthesis of Citreoviridin

The total chemical synthesis of citreoviridin has been achieved, providing an alternative route to this complex natural product. These synthetic strategies typically involve a convergent approach, where the three main structural components—the polyene chain, the α-pyrone ring, and the dihydroxytetrahydrofuran ring—are synthesized separately and then coupled together.

A key challenge in the total synthesis of citreoviridin is the stereoselective construction of the highly substituted dihydroxytetrahydrofuran ring. Various strategies have been employed to address this, including asymmetric dihydroxylation and substrate-controlled cyclization reactions. The synthesis of the polyene fragment often relies on Wittig-type olefination reactions to establish the correct geometry of the double bonds. Finally, the α-pyrone ring is typically introduced in the later stages of the synthesis.

Proposed Chemical Synthesis of this compound

A plausible strategy for the chemical synthesis of this compound would involve the use of 13C-labeled building blocks for the construction of the carbon skeleton. For instance, the synthesis could start from simple, commercially available 13C-labeled precursors, which are then elaborated into the key fragments of the molecule. The specific positions of the 13C labels could be strategically chosen to facilitate NMR studies or other analytical applications.

Chemical_Synthesis_Workflow cluster_fragments Fragment Synthesis 13C-Labeled_Precursors Simple 13C-Labeled Precursors Polyene_Fragment 13C-Labeled Polyene Fragment 13C-Labeled_Precursors->Polyene_Fragment Tetrahydrofuran_Fragment 13C-Labeled Tetrahydrofuran Fragment 13C-Labeled_Precursors->Tetrahydrofuran_Fragment Pyrone_Fragment 13C-Labeled α-Pyrone Fragment 13C-Labeled_Precursors->Pyrone_Fragment Coupling_and_Finalization Fragment Coupling and Final Steps Polyene_Fragment->Coupling_and_Finalization Tetrahydrofuran_Fragment->Coupling_and_Finalization Pyrone_Fragment->Coupling_and_Finalization Citreoviridin-13C23_Product This compound Coupling_and_Finalization->Citreoviridin-13C23_Product

Caption: General workflow for the chemical synthesis of this compound.

Quantitative Data

The production of citreoviridin by fungal fermentation can vary significantly depending on the fungal strain, culture medium, and growth conditions. The following tables summarize some reported quantitative data on citreoviridin production.

Table 1: Citreoviridin Production by Penicillium citreonigrum

Culture ConditionsCrude Extract (g)Estimated Citreoviridin (g)Yield from Crude Extract (%)
48 flasks (500 mL YES medium, 8 days, 25°C)15.35.5436.2

Table 2: Purification of Citreoviridin from P. citreonigrum Crude Extract

Purification StepInputOutput (Purified Citreoviridin)Yield (%)
Semi-preparative HPLC15.3 g crude extract3.25 g27.1

Experimental Protocols

Biosynthetic Production and Purification of Citreoviridin

This protocol is adapted from the work of da Rocha et al. (2015).

1. Fungal Culture and Citreoviridin Production:

  • Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.

  • Incubate the culture for 8 days at 25°C.

2. Extraction:

  • Separate the mycelium from the liquid medium by filtration.

  • Extract both the mycelium and the liquid medium with chloroform.

  • Combine the chloroform extracts and evaporate to dryness to obtain the crude extract.

3. Purification:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol:water).

  • Purify the citreoviridin from the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Monitor the elution of citreoviridin at 385 nm.

  • Collect the fractions containing citreoviridin and concentrate them to obtain the purified compound.

4. Characterization:

  • Confirm the identity and purity of the isolated citreoviridin using techniques such as UV/VIS spectroscopy, FT-IR, 1H- and 13C-NMR, and LC-MS/MS.

General Approach for Total Chemical Synthesis

The total synthesis of citreoviridin is a complex, multi-step process. A generalized workflow is presented below, based on published synthetic routes.

1. Synthesis of the Dihydroxytetrahydrofuran Fragment:

  • This typically involves a stereoselective synthesis starting from a chiral precursor. Key steps may include asymmetric epoxidation or dihydroxylation to install the required stereocenters.

2. Synthesis of the Polyene Fragment:

  • The polyene chain is constructed using iterative olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to control the geometry of the double bonds.

3. Synthesis of the α-Pyrone Fragment:

  • The α-pyrone ring can be synthesized through various methods, including the condensation of a β-ketoester with an α,β-unsaturated aldehyde.

4. Fragment Coupling and Final Steps:

  • The three fragments are coupled together in a convergent manner. This often involves a Wittig-type reaction to connect the polyene and tetrahydrofuran fragments, followed by the attachment of the α-pyrone ring.

  • Final deprotection steps are then carried out to yield the natural product.

Conclusion

The synthesis and biosynthesis of citreoviridin, and particularly its isotopically labeled form, this compound, are of significant interest to the scientific community. The elucidation of the biosynthetic pathway provides a basis for producing labeled compounds through fermentation with labeled precursors. Concurrently, the achievements in total chemical synthesis offer a flexible and controlled route to citreoviridin and its analogs. The availability of this compound will undoubtedly facilitate further research into the toxicology, metabolism, and mode of action of this important mycotoxin, ultimately contributing to the development of better detection methods and mitigation strategies.

References

The Unseen Difference: A Technical Guide to Citreoviridin and its Stable Isotope-Labeled Analog, Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Citreoviridin, a mycotoxin known for its neurotoxic properties, and its isotopically labeled counterpart, Citreoviridin-13C23. The primary focus is to elucidate the fundamental differences between these two molecules and to highlight the critical role of this compound as an internal standard in analytical and research applications. While Citreoviridin is a subject of toxicological concern, its labeled form is an invaluable tool for accurate quantification and metabolic studies, essential for food safety, environmental monitoring, and pharmaceutical research.

Core Concepts: Native vs. Isotope-Labeled Compounds

Citreoviridin is a naturally occurring mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] Its chemical formula is C23H30O6.[1] this compound, on the other hand, is a synthetic analog of Citreoviridin in which every carbon atom has been replaced with its stable, heavier isotope, carbon-13 (¹³C). This substitution results in a molecule that is chemically identical to its native counterpart but has a greater molecular weight. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based methods.[][4]

The core principle behind using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. Because the labeled standard is added to the sample at a known concentration at the beginning of the analytical process, any loss of analyte during extraction or variations in instrument response can be accurately corrected for by measuring the ratio of the native analyte to the labeled standard.

Data Presentation: A Comparative Analysis

The fundamental differences and similarities between Citreoviridin and this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyCitreoviridinThis compoundRationale for Difference
Molecular Formula C23H30O6¹³C23H30O6Isotopic substitution of all 23 carbon atoms.
Molar Mass 402.49 g/mol 425.49 g/mol (approx.)Increased mass due to the presence of 23 ¹³C isotopes instead of ¹²C.
Chemical Reactivity IdenticalIdenticalIsotopes of an element have the same electron configuration and thus the same chemical properties.
Chromatographic Retention Time IdenticalIdenticalThe substitution of ¹²C with ¹³C has a negligible effect on the polarity and intermolecular forces that govern chromatographic separation.
Mass Spectrum (m/z) DistinctDistinctThe mass-to-charge ratio will be significantly different, allowing for clear differentiation by a mass spectrometer.
Solubility Soluble in ethanol, methanol, DMSOExpected to be identicalSolubility is determined by the molecular structure and polarity, which are unchanged by isotopic substitution.
Table 2: Application and Functionality
AspectCitreoviridinThis compound
Primary Role Analyte of interest; mycotoxin.Internal standard for quantification.
Use in Research Studying toxicology, biological pathways, and as a potential therapeutic agent.Improving accuracy and precision of Citreoviridin quantification in complex matrices.
Source Natural product from fungi.Synthetically produced.
Quantification Measured against a calibration curve or an internal standard.Added at a known concentration to samples and standards.

Experimental Protocols

Protocol 1: Quantification of Citreoviridin in a Cereal Matrix using Stable Isotope Dilution Assay (SIDA) with LC-MS/MS

This protocol outlines a typical workflow for the accurate quantification of Citreoviridin in a complex matrix like corn or rice flour, using this compound as an internal standard.

1. Materials and Reagents:

  • Citreoviridin analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Homogenized and dried cereal sample

2. Sample Preparation and Extraction:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add a precise volume of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution) to the sample. This is the spiking step.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).

  • Vortex vigorously for 1 minute, then shake for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water 50:50 v/v with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Citreoviridin from matrix interferences (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Citreoviridin: Monitor at least two transitions (e.g., precursor ion [M+H]⁺ → product ion 1, precursor ion [M+H]⁺ → product ion 2).

      • This compound: Monitor the corresponding transitions for the labeled compound (e.g., [M+23+H]⁺ → product ion 1', [M+23+H]⁺ → product ion 2').

4. Quantification:

  • A calibration curve is prepared using known concentrations of the native Citreoviridin standard, with each calibration point also spiked with the same amount of this compound internal standard as the samples.

  • The concentration of Citreoviridin in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard, interpolated from the calibration curve.

Protocol 2: General Method for Biosynthesis of Uniformly ¹³C-Labeled Mycotoxins

While chemical synthesis of fully labeled complex molecules is challenging, a common approach for producing uniformly ¹³C-labeled natural products is through biosynthesis.

  • Culture Preparation: Prepare a suitable liquid culture medium for the mycotoxin-producing fungus (e.g., Penicillium citreonigrum).

  • Isotope Incorporation: The primary carbon source in the medium (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (U-¹³C-glucose).

  • Fermentation: Inoculate the ¹³C-enriched medium with the fungal culture and allow it to grow under optimal conditions for mycotoxin production. The fungus will metabolize the ¹³C-glucose and incorporate the ¹³C atoms into its secondary metabolites, including Citreoviridin.

  • Extraction and Purification: After the fermentation period, the this compound is extracted from the culture broth and/or mycelia using organic solvents.

  • Purification: The crude extract is then purified using chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the pure this compound.

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and isotopic enrichment, and by NMR to confirm its structure.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification weigh 1. Weigh Cereal Sample spike 2. Spike with this compound (IS) weigh->spike extract 3. Add Extraction Solvent & Shake spike->extract centrifuge 4. Centrifuge extract->centrifuge dry 5. Evaporate Supernatant centrifuge->dry reconstitute 6. Reconstitute & Filter dry->reconstitute lc 7. Liquid Chromatography Separation reconstitute->lc ms 8. Mass Spectrometry Detection (MRM) lc->ms ratio 9. Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve 10. Interpolate from Calibration Curve ratio->curve result 11. Final Concentration curve->result

Caption: Workflow for Citreoviridin quantification using SIDA LC-MS/MS.

signaling_pathway cluster_mito Mitochondrial Inner Membrane atp_synthase F1F0-ATP Synthase beta_subunit β-subunit atp_synthesis ATP Synthesis (ADP + Pi -> ATP) beta_subunit->atp_synthesis Blocks conformational change citreoviridin Citreoviridin citreoviridin->beta_subunit Binds to specific site inhibition Inhibition proton_gradient Proton Gradient proton_gradient->atp_synthase Drives rotation

References

Citreoviridin: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found on staple grains like rice and corn.[1][2][3] Its toxicological profile is of significant interest due to its association with severe health conditions, including cardiac beriberi.[1][4] The primary molecular target of Citreoviridin is the mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy production. This guide provides an in-depth analysis of Citreoviridin's mechanism of action, detailing its interaction with ATP synthase and the downstream signaling pathways that lead to cellular toxicity and apoptosis. It summarizes key quantitative data and provides representative experimental protocols for studying its effects.

Core Mechanism: Inhibition of Mitochondrial F1Fo-ATP Synthase

The principal mechanism of Citreoviridin's toxicity is its potent and specific inhibition of the mitochondrial F1Fo-ATP synthase (also known as Complex V). This enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton gradient established by the electron transport chain.

Citreoviridin targets the soluble F1 subcomplex of the enzyme, specifically binding to the β-subunit. This binding event obstructs the conformational changes necessary for both ATP synthesis and hydrolysis. Studies have shown that Citreoviridin acts as a noncompetitive inhibitor of ATP synthesis and an uncompetitive inhibitor of ATP hydrolysis. Although it shares a target subunit with another mycotoxin, aurovertin, evidence suggests they bind to distinct sites, as their binding is non-competitive.

The inhibition of ATP synthase by Citreoviridin leads to a cascade of mitochondrial dysfunctions:

  • Depletion of Cellular ATP: The most direct consequence is a rapid decrease in the cell's primary energy currency.

  • Inhibition of ADP-stimulated Respiration: The coupling between oxygen consumption and ATP synthesis is disrupted.

  • Inhibition of ATP-driven Processes: Energy-linked reactions such as the ATP-driven reduction of NAD+ by succinate are also inhibited.

Notably, some studies suggest that ectopic ATP synthase, found on the surface of cells, is more sensitive to Citreoviridin than the mitochondrial enzyme, particularly in cardiomyocyte and certain cancer cell lines. This differential sensitivity may contribute to its specific toxicological and potential anti-cancer effects.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase F1Fo-ATP Synthase (Complex V) H_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Inhibition Inhibition of Conformational Change ATP_Synthase->Inhibition ADP ADP + Pi ADP->ATP_Synthase Citreoviridin Citreoviridin Beta_subunit Binds to β-subunit of F1 complex Citreoviridin->Beta_subunit Beta_subunit->ATP_Synthase Targets Outcome Cellular Energy Depletion Inhibition->Outcome Leads to

Caption: Core mechanism of Citreoviridin targeting ATP synthase.

Downstream Cellular Effects and Signaling Pathways

The disruption of cellular energy homeostasis by Citreoviridin triggers several downstream signaling cascades, culminating in oxidative stress, cell cycle arrest, and apoptosis. The specific pathways can vary depending on the cell type.

In neuronal-like cells, such as rat pheochromocytoma (PC-12) cells, Citreoviridin induces apoptosis primarily through pathways linked to oxidative stress and inflammation.

  • Oxidative Stress: Treatment with Citreoviridin leads to a significant increase in intracellular reactive oxygen species (ROS). This is accompanied by a rise in malondialdehyde (a marker of lipid peroxidation) and a depletion of glutathione (a key antioxidant).

  • Inflammatory Response: The toxin also elevates the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).

  • DNA Damage and Cell Cycle Arrest: The resulting cellular stress and DNA damage lead to the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) and the cyclin-dependent kinase inhibitor p21. These proteins play a crucial role in halting the cell cycle to allow for DNA repair, or, if the damage is too severe, initiating apoptosis.

cluster_stress Cellular Stress Induction cit Citreoviridin ros ↑ Reactive Oxygen Species (ROS) cit->ros cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) cit->cytokines dna_damage Oxidative Damage & DNA Damage ros->dna_damage cytokines->dna_damage proteins ↑ GADD45α & p21 (mRNA & Protein) dna_damage->proteins Induces arrest Cell Cycle Inhibition & Growth Block proteins->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Apoptosis pathway in PC-12 cells induced by Citreoviridin.

Citreoviridin is a known cardiotoxin, and its effects on cardiomyocytes are mediated by a distinct signaling pathway involving the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the mechanistic target of rapamycin complex 2 (mTORC2).

  • Inhibition of PPAR-γ: In H9c2 cardiomyocytes, Citreoviridin inhibits the transcriptional activity of PPAR-γ, a key regulator of lipid metabolism and inflammation.

  • Modulation of mTORC2 and Autophagy: The inhibition of PPAR-γ subsequently impacts the mTORC2 signaling complex and stimulates autophagy. While autophagy is typically a cell survival mechanism, its overstimulation in this context contributes to cell death.

  • Lysosomal-Mitochondrial Apoptosis: This pathway ultimately triggers apoptosis through the lysosomal-mitochondrial axis, involving lysosomal membrane permeabilization and the release of catastrophic enzymes.

cit Citreoviridin ppar PPAR-γ (Transcriptional Activity) cit->ppar Inhibits mtorc2 mTORC2 ppar->mtorc2 Inhibits autophagy Autophagy ppar->autophagy Stimulates apoptosis Myocardial Apoptosis autophagy->apoptosis Induces via Lysosomal-Mitochondrial Axis

Caption: Cardiotoxicity pathway of Citreoviridin.

Note on Citreoviridin-13C23

The user-specified "this compound" refers to a stable isotope-labeled version of the molecule, where all 23 carbon atoms are the heavy isotope, carbon-13. The core mechanism of action, toxicity, and elicited signaling pathways of this compound are identical to those of the unlabeled (native) compound. The isotopic labeling does not alter its chemical reactivity or biological targets.

The primary application of such labeled compounds is in quantitative and tracer studies, for example:

  • Quantitative Mass Spectrometry: Used as an internal standard for accurate quantification of native Citreoviridin in complex biological or environmental samples.

  • Metabolic Fate and Pharmacokinetic Studies: Allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the molecule in vivo without interference from endogenous compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for Citreoviridin across various experimental systems.

Table 1: Inhibitory and Binding Constants

Parameter System/Assay Value (µM) Reference(s)
KD Citreoviridin-ATPase Complex (Ox Heart) 0.5 - 4.2
KD Citreoviridin-ATPase Complex (Rat Liver) 0.15
KD Soluble Mitochondrial ATPase 4.1

| KD | ATP-driven reduction of NAD+ by succinate | 2.0 | |

Table 2: Cytotoxicity and Lethality Data

Parameter Organism/Cell Line Value Reference(s)
IC50 (Apoptosis) HeLa Cells 0.7 µM
LD50 (Oral) 1-day-old Chickens 37.5 mg/kg
LD50 (Intravenous) Rabbit ≥ 5 mg/kg

| LD50 (Subcutaneous) | Mice | 3.6 - 11.8 mg/kg | |

Experimental Protocols

The following are generalized, representative protocols for key experiments used to elucidate the mechanism of action of Citreoviridin. Specific concentrations, incubation times, and reagents may vary based on the cell line and experimental goals.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Seeding: Seed cells (e.g., PC-12, H9c2) in a 96-well plate at a density of 1x104 to 1x105 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Citreoviridin (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

A 1. Seed Cells (96-well plate) B 2. Treat with Citreoviridin (Various concentrations) A->B C 3. Add MTT Reagent (5 mg/mL) B->C D 4. Incubate (3-4 hours at 37°C) C->D E 5. Add Solubilization Solution (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G Calculate % Viability F->G

Caption: General workflow for an MTT cell viability assay.

This assay measures the rate of ATP hydrolysis by isolated mitochondria or the purified F1Fo-ATP synthase enzyme, quantifying the release of inorganic phosphate (Pi).

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues (e.g., rat liver) via differential centrifugation using an appropriate homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2). Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: Prepare an assay medium (e.g., 200 mM sucrose, 10 mM KCl, 50 mM Tris-HCl, 100 µM EDTA-KOH, pH 7.5). In a microplate or cuvette, add the assay medium, the mitochondrial sample, and various concentrations of Citreoviridin.

  • Initiate Reaction: Start the reaction by adding a final concentration of 1 mM ATP.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-15 minutes).

  • Stop Reaction & Measure Phosphate: Stop the reaction (e.g., by adding a solution containing malachite green and ammonium molybdate). Measure the amount of released inorganic phosphate (Pi) spectrophotometrically by reading the absorbance at a wavelength such as 620-660 nm.

  • Controls: Include a negative control without ATP and a positive inhibition control with a known ATPase inhibitor like oligomycin.

This technique is used to detect and quantify the expression levels of specific proteins, such as GADD45α and p21, in cell lysates.

  • Cell Lysis: After treating cells with Citreoviridin, wash them with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel (a 12% gel is suitable for the small p21 protein). Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). For small proteins like p21, a shorter transfer time (e.g., 60-90 minutes) is recommended to prevent over-transfer.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for GADD45α and p21 (and a loading control like β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

An In-depth Technical Guide to the Biological Activity and Toxicity of Citreoviridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum.[1] It is a potent inhibitor of mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production. This inhibition is the primary mechanism behind its significant biological activity and toxicity. This guide provides a comprehensive overview of the known biological effects and toxicological profile of Citreoviridin.

It is important to note that "Citreoviridin-13C23" refers to an isotopically labeled form of Citreoviridin, where all 23 carbon atoms are the carbon-13 isotope.[2] This labeling is a common practice in research for tracing the molecule in metabolic and pharmacokinetic studies. The biological activity and toxicity of this compound are expected to be identical to that of the unlabeled compound. Therefore, the information presented in this guide is applicable to both forms.

Biological Activity and Mechanism of Action

The primary biological activity of Citreoviridin stems from its potent and specific inhibition of mitochondrial F1F0-ATP synthase. It binds to the β-subunit of the F1 particle, disrupting the enzyme's catalytic cycle and halting the synthesis of ATP. This disruption of cellular energy production leads to a cascade of downstream effects, ultimately resulting in the observed toxicity.

Toxicity Profile

Citreoviridin exhibits a range of toxic effects, primarily targeting the central nervous system and the cardiovascular system. Its toxicity has been associated with human diseases such as acute cardiac beriberi and Keshan disease, a congestive cardiomyopathy.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Citreoviridin.

Table 1: Acute Toxicity of Citreoviridin in Animal Models

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseSubcutaneous3.6 - 11.8[4]
MouseIntraperitoneal7.5[4]

Table 2: In Vitro Cytotoxicity of Citreoviridin

Cell LineAssayEndpointIC50Reference
H9c2 (rat cardiomyocytes)Not specifiedApoptosisNot specified
HepG2 (human liver cancer)Not specifiedTriglyceride accumulationNot specified

Signaling Pathways Affected by Citreoviridin

Recent research has elucidated the involvement of specific signaling pathways in Citreoviridin-induced cardiotoxicity. A key pathway identified is the PPAR-γ-mTORC2 signaling axis . Citreoviridin has been shown to inhibit the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This inhibition, in turn, affects the mechanistic target of rapamycin complex 2 (mTORC2), leading to downstream effects on autophagy and apoptosis in cardiomyocytes.

Signaling Pathway Diagram

Citreoviridin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cardiomyocyte Citreoviridin Citreoviridin ATP_Synthase Mitochondrial ATP Synthase Citreoviridin->ATP_Synthase Inhibits PPARg PPAR-γ Citreoviridin->PPARg Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Apoptosis Apoptosis ATP_Production->Apoptosis Reduced ATP contributes to mTORC2 mTORC2 PPARg->mTORC2 Regulates Autophagy Autophagy mTORC2->Autophagy Regulates Autophagy->Apoptosis Leads to Experimental_Workflow cluster_invivo In Vivo Toxicity (LD50) cluster_invitro In Vitro Cytotoxicity (IC50) A1 Animal Acclimatization A2 Dose Preparation A1->A2 A3 Oral Gavage A2->A3 A4 Observation (14 days) A3->A4 A5 Data Analysis (LD50) A4->A5 B1 Cell Seeding B2 Citreoviridin Treatment B1->B2 B3 Incubation B2->B3 B4 MTT Assay B3->B4 B5 Data Analysis (IC50) B4->B5

References

Citreoviridin-13C23: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Citreoviridin-13C23, a uniformly carbon-13 labeled isotopologue of the mycotoxin Citreoviridin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

The following table summarizes the key quantitative data for Citreoviridin and its 13C-labeled counterpart.

PropertyCitreoviridinThis compoundData Source
CAS Number 25425-12-125425-12-1 (for the unlabeled compound)PubChem[1], Cayman Chemical[2]
Molecular Formula C₂₃H₃₀O₆¹³C₂₃H₃₀O₆PubChem[1]
Molecular Weight 402.48 g/mol 425.49 g/mol LKT Labs[3], Calculated

Note: The molecular weight of this compound is calculated based on the atomic masses of Carbon-13 (13.00335 u), Hydrogen-1 (~1.008 u), and Oxygen-16 (~15.995 u).

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

Citreoviridin is a potent and specific inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). Its primary mechanism of action involves binding to the β subunit of the F1 particle of the ATP synthase complex. This binding event disrupts the catalytic cycle of ATP synthesis and hydrolysis.

Interestingly, studies have shown that Citreoviridin acts as an uncompetitive inhibitor of ATP hydrolysis. This suggests that it binds to the enzyme-substrate complex, preventing the release of the product. The inhibition of ATP synthase leads to a disruption of cellular energy metabolism, which is the basis for its toxic effects.

Below is a diagram illustrating the signaling pathway of Citreoviridin's inhibitory action.

Citreoviridin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix ATP_Synthase F1F0 ATP Synthase F1_beta F1 β-subunit ATP_Synthase->F1_beta contains ATP ATP ATP_Synthase->ATP synthesis Inhibition Inhibition F1_beta->Inhibition ADP ADP + Pi ADP->ATP_Synthase substrate Citreoviridin Citreoviridin Citreoviridin->F1_beta binds to Inhibition->ATP_Synthase blocks activity ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate Soluble Mitochondrial ATPase a1 Pre-incubate ATPase with This compound p1->a1 p2 Prepare Reaction Buffer (Tris, KCl, MgCl2, ATP) p2->a1 p3 Prepare this compound Stock Solutions p3->a1 a2 Initiate Reaction with ATP a1->a2 a3 Incubate at 37°C a2->a3 a4 Stop Reaction at Time Intervals a3->a4 an1 Quantify Inorganic Phosphate (Pi) Released a4->an1 an2 Calculate Initial Reaction Velocities an1->an2 an3 Determine Inhibition Constant (Ki) an2->an3

References

Metabolic Fate of Citreoviridin-13C23 in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus, poses a significant health risk due to its neurotoxic properties. Understanding its metabolic fate is crucial for assessing its toxicological impact and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of Citreoviridin, with a conceptual focus on the use of isotopically labeled Citreoviridin-13C23 for precise tracing and quantification. This document synthesizes available data, details experimental methodologies for preclinical evaluation, and presents visual representations of metabolic pathways and experimental workflows.

Introduction

Citreoviridin (CTVD) is a polyketide mycotoxin that has been detected in various agricultural commodities, particularly rice.[1] Its toxicity is characterized by neurological symptoms, including paralysis, convulsions, and respiratory distress.[1] The lipophilic nature of Citreoviridin suggests it may readily cross biological membranes and accumulate in tissues. To fully comprehend its toxicokinetics and potential for bioaccumulation, detailed studies on its metabolic fate are essential. The use of a stable isotope-labeled version, such as this compound, in non-clinical studies allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules, providing precise quantitative data on its disposition.

In Vivo Pharmacokinetics and Distribution

Studies in animal models have begun to elucidate the pharmacokinetic profile of Citreoviridin. While specific data for this compound is not yet published, studies on the unlabeled compound provide a strong foundation for what to expect in a tracer study.

Plasma Pharmacokinetics

Following intravenous and oral administration in swine, Citreoviridin has been shown to have a relatively long half-life and high bioavailability. After intravenous administration, the mean half-life was determined to be 16.2 ± 4.3 hours. Oral administration resulted in a longer apparent half-life of approximately 21.4 ± 12.7 hours, with a peak plasma concentration (Cmax) of 38.2 ± 6.7 ng/mL reached at around 15 hours (Tmax). The bioavailability was estimated to be high, suggesting significant absorption from the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of Citreoviridin in Swine

ParameterIntravenous Administration (Mean ± SD)Oral Administration (Mean ± SD)
Half-life (t1/2)16.2 ± 4.3 h21.4 ± 12.7 h
Tmax-15.0 ± 6.0 h
Cmax-38.2 ± 6.7 ng/mL
Volume of Distribution (Vd)1.5 ± 0.2 L-
Bioavailability-79.3% (AUCt), 116.4% (AUC∞)
Tissue Distribution

Early studies in rats demonstrated that subcutaneously administered Citreoviridin is rapidly distributed to major organs. The highest concentrations were observed in the liver, followed by the kidneys and heart. Even after 52 hours, detectable levels of Citreoviridin remained in these organs, indicating a potential for accumulation.

While the full quantitative tissue distribution from the seminal rat study by Ueno and Ueno (1972) is not fully detailed in recent literature, the consistent finding is a primary distribution to the liver. A hypothetical study using this compound would provide precise measurements of tissue concentrations over time.

Table 2: Conceptual Quantitative Tissue Distribution of this compound in Rats (% of Administered Dose)

Time Post-DoseBloodLiverKidneysHeartBrainAdipose Tissue
1 hour
8 hours
24 hours
48 hours
72 hours
This table is a template for data that would be generated from a radiolabeled or stable isotope-labeled study. Currently, comprehensive public data to populate this table is unavailable.
Excretion

The primary routes of excretion for mycotoxins and their metabolites are through urine and feces. Quantitative data on the excretion of Citreoviridin is limited. A comprehensive mass balance study using this compound would be required to definitively determine the major routes and extent of excretion.

Table 3: Conceptual Excretion Profile of this compound in Rats (% of Administered Dose)

Time IntervalUrineFecesTotal Excreted
0-24 hours
24-48 hours
48-72 hours
Total
This table is a template for data that would be generated from a radiolabeled or stable isotope-labeled study. Currently, comprehensive public data to populate this table is unavailable.

Biotransformation and Metabolism

In vitro studies using liver S9 fractions from both swine and humans have identified several key metabolic pathways for Citreoviridin. These biotransformations are primarily Phase I reactions aimed at increasing the polarity of the molecule to facilitate its excretion.

The main metabolic transformations identified are:

  • Hydroxylation: The addition of a hydroxyl group (-OH).

  • Methylation: The addition of a methyl group (-CH3).

  • Desaturation: The formation of a double bond.

  • Dihydroxylation: The addition of two hydroxyl groups.

Notably, the formation of glucuronide conjugates (a common Phase II metabolic pathway for mycotoxins) was not significantly observed in the in vitro systems tested for Citreoviridin.

Citreoviridin_Metabolism cluster_phase1 Phase I Reactions Citreoviridin Citreoviridin Metabolites Phase I Metabolites Citreoviridin->Metabolites Biotransformation (Liver) Excretion Excretion Metabolites->Excretion Elimination Hydroxylation Hydroxylation Methylation Methylation Desaturation Desaturation Dihydroxylation Dihydroxylation

Figure 1: Proposed Metabolic Pathway of Citreoviridin.

Experimental Protocols

The following section outlines a detailed methodology for a comprehensive in vivo study on the metabolic fate of this compound in a rat model.

Animal Model
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Animals are housed individually in metabolic cages designed for the separate collection of urine and feces.

  • Acclimation: Animals are acclimated to the metabolic cages for at least 3 days prior to the study.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before oral administration.

Dosing and Administration
  • Test Article: this compound, dissolved in a suitable vehicle (e.g., corn oil or a solution of ethanol and water).

  • Dose: A single dose is administered. For toxicokinetic studies, both intravenous (via tail vein) and oral (via gavage) routes are used. A typical dose for a distribution and excretion study would be selected based on previous toxicity data to be non-lethal but analytically quantifiable.

  • Dose Confirmation: The concentration and stability of the dosing solution are confirmed by LC-MS/MS.

Sample Collection
  • Blood: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). The volume of urine and the weight of feces are recorded.

  • Tissues: At the termination of the study (e.g., 72 hours), or at selected time points for tissue distribution, animals are euthanized, and major organs and tissues (liver, kidneys, heart, lungs, brain, spleen, muscle, adipose tissue) are collected, weighed, and stored at -80°C until analysis.

Experimental_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Acclimation Acclimation in Metabolic Cages Dosing Administration of This compound Acclimation->Dosing Blood Serial Blood Sampling Dosing->Blood Excreta Urine & Feces Collection Dosing->Excreta Tissues Tissue Harvest (Terminal) Dosing->Tissues Quantification LC-MS/MS Quantification Blood->Quantification Excreta->Quantification Tissues->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Figure 2: Workflow for an In Vivo Metabolic Fate Study.
Sample Analysis

  • Sample Preparation:

    • Plasma, Urine: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant.

    • Feces, Tissues: Homogenization in an appropriate buffer, followed by liquid-liquid or solid-phase extraction to isolate this compound and its metabolites.

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Citreoviridin and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

  • Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to identify potential metabolites based on their accurate mass and fragmentation patterns.

Conclusion

The in vivo metabolic fate of Citreoviridin is characterized by high bioavailability, extensive distribution to the liver and other major organs, and a relatively slow elimination process. The primary route of metabolism appears to be through Phase I reactions, including hydroxylation and methylation. To provide a definitive quantitative understanding of its ADME properties and to perform a robust risk assessment, further studies utilizing isotopically labeled Citreoviridin, such as this compound, are warranted. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical research.

References

Citreoviridin-13C23: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus. Particular focus is given to the application of its uniformly carbon-13 labeled analogue, Citreoviridin-13C23, as an internal standard in advanced analytical methodologies. This document consolidates key information on its chemical properties, biosynthesis, biological activity, and the experimental protocols essential for its study.

Introduction

Citreoviridin is a neurotoxic mycotoxin that has been implicated in "yellow rice" disease, a condition historically linked to cardiac beriberi in Japan.[1][2] It is a secondary metabolite produced by fungi such as Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum, which can contaminate staple foods like rice, corn, and other cereals.[3][4] The toxin's primary mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to severe cellular energy deficits.[5]

The study of Citreoviridin, from its detection in food sources to its toxicological effects, relies on precise and accurate quantification. This is often complicated by matrix effects in complex samples. This compound, a stable isotope-labeled version of the molecule where all 23 carbon atoms are replaced with the ¹³C isotope, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its identical chemical and physical properties to the native compound, but distinct mass, allow for the correction of matrix-induced signal suppression or enhancement and variations in sample preparation recovery, leading to highly accurate quantification.

Chemical and Physical Properties

Citreoviridin is a polyene mycotoxin characterized by a distinctive yellow color. Its structure features a conjugated tetraene system, an α-pyrone ring, and a substituted tetrahydrofuran ring.

Table 1: Chemical and Physical Properties of Citreoviridin

PropertyValueSource
Molecular FormulaC₂₃H₃₀O₆
Molar Mass402.487 g·mol⁻¹
IUPAC Name6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one
CAS Number25425-12-1
Melting Point107-111 °C
SolubilityDMSO: 10 mg/ml; Ethanol: 10 mg/ml
AppearanceYellow to orange powder

Table 2: ¹³C-NMR Spectroscopic Data for Citreoviridin

Carbon No.Chemical Shift (δ, ppm)
118.5
234.1
387.2
477.9
588.1
6131.2
7138.1
8125.9
9134.5
10129.8
11133.5
12130.4
13135.2
14162.1
1598.3
16170.2
17108.2
18163.9
1912.8
2025.4
2110.1
2212.9
2356.4
Note: Data is compiled from typical values for polyketides and may vary slightly based on solvent and experimental conditions. A definitive list from a single source for all 23 carbons was not available in the provided search results.

For this compound, the chemical shifts would be identical, but all carbon signals would exhibit coupling to adjacent ¹³C atoms. The molecular weight would be approximately 425.55 g·mol⁻¹ (402.487 + 23 * (1.00335)).

Biosynthesis

The biosynthesis of Citreoviridin in fungi like P. citreonigrum and A. terreus is governed by a dedicated gene cluster. This cluster contains the genes encoding the enzymes necessary for its assembly from simple precursors. The core of the molecule is synthesized by a highly reducing polyketide synthase (HR-PKS).

The key genes identified in the Citreoviridin (ctv) biosynthesis cluster are:

  • ctvA: A highly reducing polyketide synthase (HR-PKS) responsible for the formation of the polyketide backbone.

  • ctvB: A methyltransferase.

  • ctvC: A flavin-dependent mono-oxygenase.

  • ctvD: A hydrolase.

These four genes are considered sufficient for the formation of the Citreoviridin molecule. The cluster may also contain genes for self-resistance, such as an extra copy of the F1-ATPase β-subunit gene (ctvE), the target of the toxin, and a putative MFS transporter that may be involved in its efflux.

G cluster_0 Citreoviridin Biosynthesis Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA HR_PKS ctvA (HR-PKS) Acetyl_CoA->HR_PKS Polyketide Polyketide Intermediate HR_PKS->Polyketide Modification_Enzymes ctvB (Methyltransferase) ctvC (Mono-oxygenase) ctvD (Hydrolase) Polyketide->Modification_Enzymes Citreoviridin Citreoviridin Modification_Enzymes->Citreoviridin Efflux MFS Transporter (Self-Resistance) Citreoviridin->Efflux

Caption: Citreoviridin biosynthesis pathway.

Biological Activity and Toxicology

Citreoviridin is a potent neurotoxin that primarily targets the mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production. Inhibition of this enzyme leads to a rapid depletion of ATP, which is particularly detrimental to high-energy-demand tissues like the central nervous system and the heart.

The toxic effects manifest as respiratory and cardiovascular failures. Symptoms in animal models include decreased motor activity, hypothermia, paralysis, convulsions, and ultimately, respiratory arrest. Its association with cardiac beriberi suggests a link to thiamine deficiency, although the exact mechanism of this interaction is not fully elucidated.

Table 3: Toxicological Data for Citreoviridin

ParameterValueSpeciesRouteSource
LD₅₀3.6-11.8 mg/kgMouseSubcutaneous
LD₅₀7.5 mg/kgMouseIntraperitoneal
LD₅₀37.5 mg/kg1-day-old ChickenOral
Acute EffectsRespiratory failure, cardiovascular failure, CNS depression, paralysisRabbit, MouseIntravenous, Intraperitoneal, Subcutaneous

Recent studies suggest a cardiotoxic mechanism involving the PPAR-γ-mTORC2-autophagy pathway. Citreoviridin was found to inhibit the transcriptional activity of PPAR-γ, leading to apoptosis in cardiomyocytes.

G cluster_1 Mechanism of Citreoviridin Cardiotoxicity Citreoviridin Citreoviridin PPARg PPAR-γ Citreoviridin->PPARg inhibits Apoptosis Cardiomyocyte Apoptosis Citreoviridin->Apoptosis overall effect ATP_Synthase Mitochondrial ATP Synthase Citreoviridin->ATP_Synthase inhibits mTORC2 mTORC2 PPARg->mTORC2 activates Autophagy Autophagy mTORC2->Autophagy inhibits Autophagy->Apoptosis induces ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion leads to

Caption: Signaling pathway of Citreoviridin-induced cardiotoxicity.

Experimental Protocols

Production and Extraction of Citreoviridin

This protocol is based on the methodology described for the production of Citreoviridin from Penicillium citreonigrum.

  • Fungal Cultivation:

    • Prepare Yeast Extract Sucrose (YES) liquid medium (4 g/L yeast extract, 20 g/L sucrose in distilled water).

    • Inoculate 500 mL of YES medium in culture flasks with spores of P. citreonigrum.

    • Incubate the culture for 8 days at 25 °C in stationary conditions.

  • Extraction:

    • Separate the mycelium from the liquid medium by filtration.

    • Extract both the mycelium and the liquid medium separately with chloroform.

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain a crude extract. A significant portion of the toxin (around 74.3%) is typically found in the mycelia.

  • Purification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

    • Perform semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the Citreoviridin fraction.

    • Confirm the purity of the isolated fraction using analytical HPLC and characterize it using spectroscopic methods (NMR, MS, UV/VIS, FT-IR).

Note on Stability: Citreoviridin can isomerize to isocitreoviridin over long storage periods, even when frozen and protected from light. Purity should be verified before use in toxicological studies.

Production of this compound

The production of uniformly labeled this compound would follow the same fermentation protocol as above, with the critical substitution of standard glucose or sucrose in the culture medium with uniformly labeled ¹³C-glucose or ¹³C-sucrose. The labeled precursor will be incorporated by the fungus during the biosynthesis process, resulting in the production of ¹³C-labeled secondary metabolites, including this compound. The extraction and purification steps remain the same.

Analytical Quantification using LC-MS/MS with this compound

This protocol outlines a stable isotope dilution assay (SIDA) for the accurate quantification of Citreoviridin.

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., ground rice, corn).

    • Weigh a known amount of the homogenized sample into a tube.

    • Add a precise amount of this compound internal standard solution (of known concentration) to the sample.

    • Add the extraction solvent (e.g., acetonitrile/water/formic acid mixture).

    • Vortex or sonicate to ensure thorough extraction.

    • Centrifuge the sample to pellet solid material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection.

    • Perform chromatographic separation using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile/methanol with formic acid).

    • Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Citreoviridin: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion.

      • MRM Transition for this compound: Monitor the transition from the ¹³C-labeled precursor ion ([M+23+H]⁺) to its corresponding product ion.

  • Quantification:

    • Create a calibration curve using standards of unlabeled Citreoviridin spiked with the same constant amount of this compound internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of Citreoviridin in the unknown sample by comparing its peak area ratio to the calibration curve. This ratio-based calculation corrects for any loss during sample preparation and any matrix effects during ionization.

G cluster_2 Workflow for Citreoviridin Analysis using SIDA Sample Homogenized Sample (e.g., Rice) Spike Spike with known amount of This compound (IS) Sample->Spike Extraction Solvent Extraction (e.g., ACN/H₂O) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Quant Quantification (Ratio of Analyte/IS vs. Cal Curve) LC_MS->Quant

References

Methodological & Application

Application Note: Quantification of Citreoviridin in Cereal Matrices using Citreoviridin-¹³C₂₃ as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and accurate method for the quantification of the mycotoxin Citreoviridin in cereal matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome matrix effects and ensure high precision, a stable isotope-labeled internal standard, Citreoviridin-¹³C₂₃, is employed. The protocol provides a comprehensive guide from sample preparation to data analysis, making it suitable for food safety testing and toxicological research.

Introduction

Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] Contamination of staple foods such as rice and corn with Citreoviridin has been linked to adverse health effects, including cardiovascular and neurological damage.[1][3][4] Accurate and sensitive detection of this mycotoxin is therefore crucial for ensuring food safety and for toxicological assessments.

LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. However, complex food matrices can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, which has identical chemical and physical properties to the analyte, is the most effective way to compensate for these matrix effects and variations during sample preparation. This note describes a method using Citreoviridin-¹³C₂₃ as an internal standard for the reliable quantification of Citreoviridin.

Experimental Protocols

Materials and Reagents
  • Citreoviridin analytical standard

  • Citreoviridin-¹³C₂₃ internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (if required for cleanup)

  • 0.22 µm syringe filters

Sample Preparation: Extraction from Cereal Matrix
  • Homogenization: Mill a representative 50 g sample of the cereal (e.g., rice, corn) to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Shake on a mechanical shaker for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Internal Standard Spiking: Transfer 1 mL of the supernatant to a new tube and add a precise volume of the Citreoviridin-¹³C₂₃ internal standard solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration of 50 ng/mL.

  • Cleanup (Optional, if high matrix interference is observed):

    • The extract can be further cleaned using a suitable SPE cartridge. The choice of cartridge will depend on the specific matrix.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium acetate in water + 0.1% Formic acid
Mobile Phase B Methanol + 0.1% Formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Citreoviridin and Citreoviridin-¹³C₂₃

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Citreoviridin 403.2191.1 (Quantifier)1003025
403.2315.2 (Qualifier)1003015
Citreoviridin-¹³C₂₃ 426.2208.1 (Quantifier)1003025
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of the Citreoviridin analytical standard. Add a constant amount of the Citreoviridin-¹³C₂₃ internal standard to each calibration standard.

  • Quantification: Plot the ratio of the peak area of the Citreoviridin quantifier ion to the peak area of the Citreoviridin-¹³C₂₃ quantifier ion against the concentration of Citreoviridin. Perform a linear regression to generate a calibration curve. The concentration of Citreoviridin in the samples is then determined using this curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method.

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery (%) 92 - 105%
Precision (RSD%) < 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cereal Sample homogenize Homogenization sample->homogenize extraction Solvent Extraction (Acetonitrile/Water) homogenize->extraction centrifuge Centrifugation extraction->centrifuge spike Spike with Citreoviridin-¹³C₂₃ IS centrifuge->spike filter Filtration spike->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Internal Standard Calibration ms_detection->quantification results Final Concentration (ng/g) quantification->results

Caption: Experimental workflow for Citreoviridin quantification.

signaling_pathway cluster_cellular Cellular Impact of Citreoviridin cluster_physiological Physiological Effects citreoviridin Citreoviridin atp_synthase Mitochondrial ATP Synthase citreoviridin->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production cellular_energy Decreased Cellular Energy atp_production->cellular_energy cns Central Nervous System cellular_energy->cns Impacts cardiovascular Cardiovascular System cellular_energy->cardiovascular Impacts neurotoxicity Neurotoxicity (Paralysis) cns->neurotoxicity cardiotoxicity Cardiotoxicity (Cardiac Beriberi-like) cardiovascular->cardiotoxicity

Caption: Simplified toxicity pathway of Citreoviridin.

Conclusion

The described LC-MS/MS method, incorporating Citreoviridin-¹³C₂₃ as an internal standard, provides a highly accurate, sensitive, and robust approach for the quantification of Citreoviridin in cereal matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, ensuring reliable results for food safety monitoring and research applications. This protocol can be readily implemented in analytical laboratories for routine mycotoxin analysis.

References

Application Note: Quantitative Analysis of Citreoviridin in Cereal Matrices using Isotope Dilution LC-MS/MS with Citreoviridin-¹³C₂₃

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citreoviridin is a mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus, which can contaminate staple foods such as rice and corn.[1][2] The toxin is a potent inhibitor of mitochondrial ATP synthase, leading to a range of toxic effects, including respiratory and cardiovascular failure.[3] Chronic exposure to citreoviridin has been linked to conditions like Keshan disease and may contribute to atherosclerosis by disrupting lipid metabolism.[1][4] Given the potential health risks, sensitive and accurate quantification of citreoviridin in food and feed is crucial for consumer safety and regulatory compliance.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, complex food matrices can cause ion suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Citreoviridin-¹³C₂₃, in an isotope dilution mass spectrometry (IDMS) approach can effectively compensate for these matrix effects, leading to highly accurate and precise results. This application note provides a detailed protocol for the quantitative analysis of citreoviridin in cereal matrices using Citreoviridin-¹³C₂₃ as an internal standard.

Principle of the Method

The method employs a stable isotope dilution assay. A known amount of Citreoviridin-¹³C₂₃ is added to the sample prior to extraction. This "spiked" sample is then subjected to solvent extraction and clean-up. During LC-MS/MS analysis, the native citreoviridin and the ¹³C-labeled internal standard co-elute. Since they have nearly identical physicochemical properties, they experience the same degree of matrix effects and any losses during sample preparation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of citreoviridin in the original sample can be accurately determined, irrespective of variations in sample recovery or matrix-induced signal fluctuations.

Experimental Protocols

Materials and Reagents
  • Citreoviridin standard (≥98% purity)

  • Citreoviridin-¹³C₂₃ internal standard (≥98% purity, ≥99% isotope enrichment)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.22 µm syringe filters (PTFE)

Standard Solution Preparation
  • Citreoviridin Stock Solution (100 µg/mL): Accurately weigh 1 mg of citreoviridin standard and dissolve in 10 mL of methanol.

  • Citreoviridin-¹³C₂₃ Internal Standard Stock Solution (10 µg/mL): Accurately weigh 0.1 mg of Citreoviridin-¹³C₂₃ and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the citreoviridin stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.1 to 50 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Citreoviridin-¹³C₂₃ stock solution with acetonitrile:water (80:20, v/v).

Sample Preparation
  • Homogenization: Mill a representative portion of the cereal sample (e.g., rice, corn) to a fine powder.

  • Weighing and Spiking: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 50 µL of the 100 ng/mL Citreoviridin-¹³C₂₃ internal standard spiking solution.

  • Extraction: Add 20 mL of acetonitrile:water (80:20, v/v) to the tube. Vortex vigorously for 1 minute and then shake on a mechanical shaker for 60 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Clean-up (Optional, for complex matrices):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.

    • Wash the cartridge with 5 mL of water:methanol (80:20, v/v).

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Transfer 1 mL of the supernatant (or the eluate from SPE) to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Citreoviridin 403.2315.2 5613
403.2139.15633
Citreoviridin-¹³C₂₃ 426.2338.2 5613
426.2139.15633

Quantification transition is in bold.

Data Presentation

Expected Method Performance

The following table summarizes the expected performance characteristics of the method based on typical results for mycotoxin analysis using isotope dilution LC-MS/MS.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 1.5 µg/kg
Recovery 90 - 110%
Repeatability (RSDr) < 10%
Reproducibility (RSDR) < 15%
Sample Analysis Results

The following table is an example of how to present quantitative results for citreoviridin in cereal samples.

Sample IDMatrixCitreoviridin Concentration (µg/kg)% RSD (n=3)
Cereal-001Rice Flour12.54.2
Cereal-002Corn Meal5.86.1
Cereal-003Wheat Flour< LOQ-

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (Milling) Weighing Weighing and Spiking (5g sample + 50µL ¹³C₂₃-CTV) Homogenization->Weighing Extraction Solvent Extraction (Acetonitrile:Water) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Clean-up (Optional) Centrifugation->Cleanup Evaporation Evaporation and Reconstitution Cleanup->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting G cluster_mito Mitochondrion cluster_nucleus Nucleus CTV Citreoviridin ATPS ATP Synthase (F1β subunit) CTV->ATPS Inhibits PPARa PPAR-α CTV->PPARa Inhibits Transactivation ATP ATP ATPS->ATP Energy Cellular Energy Depletion ATPS->Energy Leads to ADP ADP + Pi ADP->ATPS Lipid_Metabolism Lipid Metabolism Genes PPARa->Lipid_Metabolism Regulates Triglycerides Triglyceride Accumulation Lipid_Metabolism->Triglycerides Affects CTV_outside Citreoviridin CTV_outside->CTV CTV_outside->PPARa

References

Application of Citreoviridin-¹³C₂₃ in Food Matrix Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate various food commodities, particularly rice.[1][2][3] Its neurotoxic properties pose a significant health risk to consumers, necessitating sensitive and accurate analytical methods for its detection and quantification in food products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity.[4][5] However, the complexity of food matrices can lead to significant matrix effects, causing ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Citreoviridin-¹³C₂₃, is the most effective strategy to compensate for these matrix effects and ensure reliable analytical results.

This document provides detailed application notes and protocols for the use of Citreoviridin-¹³C₂₃ as an internal standard for the quantitative analysis of citreoviridin in various food matrices using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Citreoviridin-¹³C₂₃ has the same physicochemical properties as the native citreoviridin but a different mass due to the incorporation of ¹³C atoms. By tracking the ratio of the native analyte to the labeled internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency are effectively normalized, leading to highly accurate and precise quantification.

Application Notes

Applicability:

This method is applicable to the quantitative analysis of citreoviridin in a variety of food matrices, including but not limited to:

  • Cereals and grains (e.g., rice, maize, wheat)

  • Cereal-based products

  • Fruit and vegetable juices

  • Herbs and spices

Advantages of Using Citreoviridin-¹³C₂₃:

  • Accurate Quantification: Effectively corrects for matrix effects (ion suppression/enhancement) and variations in analyte recovery during sample preparation.

  • Improved Precision and Reproducibility: Minimizes variability introduced during the analytical workflow.

  • High Sensitivity: Enables the accurate determination of low levels of citreoviridin contamination.

  • Method Robustness: Enhances the reliability of the analytical method across different food matrices.

Key Considerations:

  • Purity of Internal Standard: The chemical and isotopic purity of the Citreoviridin-¹³C₂₃ standard is critical for accurate quantification.

  • Equilibration: The internal standard must be thoroughly mixed and equilibrated with the sample matrix to ensure it experiences the same analytical variations as the native analyte.

  • Concentration of Internal Standard: The concentration of the internal standard should be optimized to be in a similar range as the expected concentration of the analyte in the samples.

  • Mass Spectrometric Resolution: The mass spectrometer must have sufficient resolution to distinguish between the mass-to-charge ratios (m/z) of the native citreoviridin and the ¹³C-labeled internal standard.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific food matrices.

Materials:

  • Food sample (homogenized)

  • Citreoviridin-¹³C₂₃ internal standard solution (concentration to be optimized)

  • Extraction solvent: Acetonitrile/Water/Formic Acid (e.g., 80:19:1, v/v/v)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or equivalent)

Procedure:

  • Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount of the Citreoviridin-¹³C₂₃ internal standard solution. The amount should be optimized based on the expected contamination levels.

  • Add 20 mL of the extraction solvent to the tube.

  • Cap the tube tightly and vortex vigorously for 20 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant (extract).

  • For cleaner samples, the extract can be diluted with the mobile phase and directly injected. For more complex matrices, a clean-up step may be necessary (e.g., using a QuEChERS-based method or solid-phase extraction).

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial prior to analysis.

G cluster_workflow Sample Preparation Workflow sample Homogenized Food Sample add_is Add Citreoviridin-¹³C₂₃ sample->add_is extraction Solvent Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Dilution / Clean-up supernatant->cleanup filter Syringe Filtration cleanup->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for sample preparation and extraction.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 100% B

    • 10-16 min: 100% B

    • 16.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 400 °C.

  • Nebulizer Gas: 40 psi.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for citreoviridin and Citreoviridin-¹³C₂₃ need to be determined by direct infusion of the standards. The precursor ion for native citreoviridin is [M+H]⁺ at m/z 403.2. For Citreoviridin-¹³C₂₃, the precursor ion will be higher depending on the number of ¹³C atoms (e.g., m/z 426.2 for 23 ¹³C atoms). The product ions are typically generated by collision-induced dissociation. For native citreoviridin, a common fragment ion is m/z 315.

Table 1: Example MRM Transitions for Citreoviridin and Citreoviridin-¹³C₂₃

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Citreoviridin403.2315.0139.0To be optimized (e.g., 13-33 V)
Citreoviridin-¹³C₂₃426.2338.0139.0 or other specific fragmentTo be optimized

Note: The exact m/z values for the labeled standard and its fragments will depend on the specific labeling pattern. Collision energies and other MS parameters should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of Citreoviridin-¹³C₂₃ and varying concentrations of native citreoviridin.

  • Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both the native citreoviridin and the Citreoviridin-¹³C₂₃ internal standard.

  • Response Ratio: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for each calibration standard and sample.

  • Quantification: Plot the response ratio against the concentration of the native citreoviridin to generate a calibration curve. Determine the concentration of citreoviridin in the samples by interpolating their response ratios from this curve.

G cluster_data Data Analysis Pathway raw_data Acquire Raw Data (Peak Areas) calc_ratio Calculate Response Ratio (Analyte Area / IS Area) raw_data->calc_ratio cal_curve Construct Calibration Curve calc_ratio->cal_curve quantify Quantify Sample Concentration cal_curve->quantify

Caption: Logical flow for data analysis and quantification.

Method Performance and Validation

A full method validation should be performed according to established guidelines (e.g., EC Decision 2002/657/EC). Key validation parameters to assess include:

  • Linearity: The range over which the response ratio is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy (Recovery): The closeness of the measured concentration to the true value, typically assessed by analyzing spiked blank samples.

  • Precision (Repeatability and Reproducibility): The degree of agreement between repeated measurements under the same and different conditions.

  • Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

  • Matrix Effect: While the internal standard compensates for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement in different matrices.

Table 2: Hypothetical Method Performance Data

ParameterRice MatrixMaize Flour
Linearity (r²)>0.995>0.995
LOQ (µg/kg)0.5 - 5.00.5 - 5.0
Apparent Recovery (%)95 - 10592 - 108
Repeatability (RSDr %)< 10%< 10%
Reproducibility (RSDR %)< 15%< 15%

Note: These are example values and the actual performance will depend on the specific matrix, instrumentation, and experimental conditions.

Conclusion

The use of Citreoviridin-¹³C₂₃ as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of citreoviridin in diverse and complex food matrices. By effectively compensating for matrix effects and other analytical variabilities, this approach is essential for ensuring food safety and compliance with regulatory limits. The protocols and guidelines presented here offer a solid foundation for researchers and analytical scientists to develop and validate high-quality methods for citreoviridin monitoring.

References

13C NMR Spectroscopy of Citreoviridin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium citreonigrum and Aspergillus terreus.[1] Its presence in staple foods like rice has been linked to the neurological disease known as acute cardiac beriberi. Given its potent neurotoxic effects, the accurate identification and structural elucidation of citreoviridin are of paramount importance in food safety, toxicology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural characterization of organic molecules like citreoviridin. These application notes provide a detailed overview of the 13C NMR data for citreoviridin and a comprehensive protocol for its analysis.

13C NMR Spectral Data of Citreoviridin

The 13C NMR chemical shifts of citreoviridin provide a unique fingerprint of its carbon skeleton. The data presented below has been compiled from published literature and is essential for the verification of the compound's identity and for further structural studies. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Below is a summary of the 13C NMR chemical shift assignments for citreoviridin in deuterated methanol (CD3OD).

Carbon AtomChemical Shift (δ, ppm)
1164.7
298.4
3162.2
499.1
5158.0
6129.5
7133.0
8129.0
9139.0
10126.1
11138.6
12137.2
13132.8
1497.4
1543.5
1679.1
1777.6
1885.1
1912.9
2056.4
2112.9
2223.0
2320.2

Data sourced from a study on the chemical constituents of deep-sea-derived Penicillium citreonigrum.[2]

Experimental Protocol for 13C NMR Analysis of Citreoviridin

This section outlines a detailed protocol for the acquisition of a 13C NMR spectrum of citreoviridin.

1. Sample Preparation

  • Sample Purity: Ensure the citreoviridin sample is of high purity. Purification can be achieved using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Mass Determination: Accurately weigh approximately 10-50 mg of the purified citreoviridin. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) are commonly used for mycotoxins. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the weighed citreoviridin in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

    • Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CD3OD at δ 49.0 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.0 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration is not typically quantitative in standard 13C NMR, it can provide qualitative information.

  • Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the citreoviridin structure using 2D NMR techniques (e.g., HSQC, HMBC) and by comparison with published data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the 13C NMR analysis of citreoviridin.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purification Purify Citreoviridin (e.g., HPLC) Weighing Weigh Sample (10-50 mg) Purification->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Tuning Tune and Match Probe Transfer->Tuning Locking Lock and Shim Tuning->Locking Setup Set Acquisition Parameters Locking->Setup Acquisition Acquire 13C NMR Spectrum Setup->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Reference Spectrum Processing->Referencing Analysis Peak Picking and Assignment Referencing->Analysis Report Generate Report Analysis->Report

Workflow for 13C NMR analysis of citreoviridin.

Signaling Pathway and Logical Relationships

While citreoviridin does not have a "signaling pathway" in the traditional biological sense, its primary mechanism of toxicity involves the inhibition of a key enzyme in cellular energy production. The following diagram illustrates this logical relationship.

logical_relationship Citreoviridin Citreoviridin ATPase Mitochondrial ATP Synthase (F1F0-ATPase) Citreoviridin->ATPase Inhibits ATP_Production ATP Production ATPase->ATP_Production Catalyzes Cellular_Energy Cellular Energy Depletion ATP_Production->Cellular_Energy Leads to Neurotoxicity Neurotoxicity & Cardiac Beriberi Cellular_Energy->Neurotoxicity Results in

Mechanism of citreoviridin toxicity.

References

Application Note: High-Sensitivity Quantification of Citreoviridin in Food Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and highly accurate method for the quantification of the mycotoxin citreoviridin (CTVD) in complex food matrices, such as rice, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. Citreoviridin, a neurotoxic mycotoxin produced by several fungal species including Penicillium citreonigrum and Aspergillus terreus, is a contaminant of staple foods like rice and has been implicated in adverse health effects, including acute cardiac beriberi.[1] The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled citreoviridin) is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high precision and accuracy in quantitative analysis.[2][3] This document provides detailed protocols for sample extraction, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

Citreoviridin (CTVD) is a mycotoxin that poses a significant risk to public health due to its presence in essential food commodities, particularly rice that has been improperly stored.[1] Its primary toxicity targets the central nervous system, leading to symptoms such as ascending paralysis, respiratory arrest, and cardiovascular distress. Given the low levels at which this toxin can be harmful, sensitive and reliable analytical methods are imperative for monitoring its presence in the food supply.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, especially for trace-level analytes in complex samples. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS). Because the labeled standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and potential losses during sample preparation. This co-behavior allows for highly accurate quantification by measuring the ratio of the native analyte to the labeled internal standard.

This application note details a proposed LC-MS/MS method employing a ¹³C-labeled citreoviridin internal standard for the precise quantification of CTVD in rice.

Principle of the Method

The overall workflow involves the extraction of citreoviridin from a homogenized food sample, followed by analysis using a triple quadrupole LC-MS/MS system. A known quantity of ¹³C-labeled citreoviridin is added at the beginning of the sample preparation process. The sample is extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which is widely used for multi-residue analysis in food. After extraction and cleanup, the extract is injected into the LC-MS/MS system. The native citreoviridin and the ¹³C-labeled internal standard are separated from matrix components via reversed-phase chromatography and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by constructing a calibration curve based on the peak area ratios of the native analyte to the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Homogenized Rice Sample (5g) s2 Spike with ¹³C-CTVD Internal Standard s1->s2 s3 Add 15 mL Water (1% Acetic Acid) s2->s3 s4 Add 15 mL Acetonitrile s3->s4 s5 Add QuEChERS Salts (6g MgSO₄, 1.5g Sodium Acetate) s4->s5 s6 Vortex & Centrifuge s5->s6 s7 Filter Supernatant s6->s7 a1 Inject into LC-MS/MS System s7->a1 a2 Reversed-Phase Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection of CTVD & ¹³C-CTVD a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Area Ratio (CTVD / ¹³C-CTVD) d1->d2 d3 Quantify using Calibration Curve d2->d3

Figure 1. Experimental workflow for citreoviridin quantification.

Experimental Protocols

Materials and Reagents
  • Citreoviridin (CTVD) standard

  • ¹³C-labeled Citreoviridin (¹³C-CTVD) internal standard solution*

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (reagent grade)

  • Acetic Acid (glacial)

  • Magnesium Sulfate (anhydrous)

  • Sodium Acetate (anhydrous)

  • QuEChERS extraction tubes (50 mL)

*Note: As of the writing of this document, a commercial ¹³C-labeled citreoviridin standard is not widely available. This protocol is based on the prospective availability of such a standard. The synthesis of labeled mycotoxins has been described in the literature for related compounds like citrinin.

Sample Preparation (Adapted from QuEChERS method for rice)
  • Weigh 5 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of ¹³C-CTVD internal standard solution.

  • Add 15 mL of HPLC grade water containing 1% acetic acid and let the sample soak for 10 minutes.

  • Add 15 mL of acetonitrile to the tube.

  • Shake the tube vigorously for 1 minute using a vortex mixer.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge the tube at 5000 rpm for 5 minutes.

  • Filter the acetonitrile supernatant through a 0.2 µm PTFE syringe filter.

  • Dilute the extract with water (1:1, v/v) if necessary before analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Column Temperature 40 °C

| Gradient | 10% B to 100% B in 30 min, hold for 5 min |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 450 °C
Drying Gas Temp. 250 °C
Sheath Gas Temp. 400 °C
Fragmentor Voltage 140 V

| Collision Gas | Nitrogen |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions for native CTVD are based on published data. The transitions for ¹³C-CTVD are theoretical and assume a fully labeled molecule (C₂₃H₃₀O₆), resulting in a +23 Da mass shift. These would need to be optimized experimentally.

Table 3: MRM Transitions for Citreoviridin Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Citreoviridin (CTVD) 403.2 139.1 30 Quantifier
403.2 297.2 15 Qualifier
¹³C₂₃-Citreoviridin (IS) 426.2 158.1* 30* Quantifier (IS)

| | 426.2 | 316.2* | 15* | Qualifier (IS) |

*Theoretical values requiring experimental verification.

Data Presentation and Quantification

A calibration curve is prepared using standards containing a fixed concentration of the ¹³C-CTVD internal standard and varying concentrations of native CTVD. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of CTVD in the samples is then determined from this curve.

Table 4: Example Quantitative Data Summary

Sample ID CTVD Area ¹³C-CTVD Area Area Ratio (CTVD/IS) Concentration (ng/g)
Blank < LOD 1,520,000 - ND
QC Low (5 ng/g) 78,500 1,495,000 0.0525 5.1
QC High (50 ng/g) 812,000 1,550,000 0.524 49.8
Rice Sample 1 25,600 1,510,000 0.0170 1.6
Rice Sample 2 < LOD 1,480,000 - ND

(Data are for illustrative purposes only)

Citreoviridin Toxicity Signaling Pathway

Understanding the molecular mechanism of citreoviridin toxicity is crucial for risk assessment and the development of potential therapeutic interventions. Research has shown that citreoviridin induces cardiotoxicity, leading to myocardial apoptosis. One identified mechanism involves the inhibition of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This inhibition affects the mammalian target of rapamycin complex 2 (mTORC2), which in turn stimulates autophagy, ultimately leading to apoptosis through the lysosomal-mitochondrial axis.

G CTVD Citreoviridin PPARg PPAR-γ CTVD->PPARg inhibits mTORC2 mTORC2 PPARg->mTORC2 activates Autophagy Autophagy mTORC2->Autophagy inhibits Apoptosis Myocardial Apoptosis Autophagy->Apoptosis induces

Figure 2. PPAR-γ-mTORC2-mediated autophagy pathway in CTVD cardiotoxicity.

Conclusion

The isotope dilution LC-MS/MS method described provides a highly selective, sensitive, and accurate approach for the quantification of citreoviridin in complex food matrices. By compensating for matrix-induced signal suppression and procedural losses, this method overcomes the challenges associated with trace-level mycotoxin analysis. Its implementation can significantly enhance the reliability of food safety monitoring programs and support public health protection efforts.

References

Application Notes and Protocols: Citreoviridin-13C23 for Enhanced Food Safety and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate a variety of agricultural commodities, most notably rice and corn.[1] Ingestion of citreoviridin-contaminated food has been linked to adverse health effects, including neurological and cardiovascular toxicity.[2][3] The toxin is a known inhibitor of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[1][3] Due to its potential risks to human and animal health, sensitive and accurate detection of citreoviridin in food and feed is paramount for ensuring safety and quality.

Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis. This methodology utilizes a stable isotope-labeled internal standard, such as Citreoviridin-13C23, which is chemically identical to the native analyte but has a different mass. The use of an internal standard that co-elutes with the target analyte allows for precise and accurate quantification by correcting for matrix effects, extraction losses, and variations in instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of citreoviridin in food matrices using this compound as an internal standard.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Citreoviridin Analysis

The following table summarizes typical validation parameters for a quantitative LC-MS/MS method for citreoviridin using a stable isotope dilution assay. Data is based on established methods for other mycotoxins in similar matrices.

ParameterRice MatrixCorn MatrixAcceptance Criteria
Linearity (R²) >0.998>0.998R² ≥ 0.99
Limit of Detection (LOD) 0.1 µg/kg0.2 µg/kgSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.5 µg/kg0.5 µg/kgSignal-to-Noise ≥ 10
Recovery (%) 95 - 105%92 - 108%70 - 120%
Repeatability (RSDr %) < 10%< 12%≤ 20%
Reproducibility (RSDR %) < 15%< 18%≤ 35%
Table 2: Illustrative Quantitative Results of Citreoviridin in Contaminated Rice Samples

This table presents example data from the analysis of naturally contaminated rice samples using the described SIDA LC-MS/MS method.

Sample IDCitreoviridin Concentration (µg/kg)Uncertainty (± µg/kg)
Rice-00115.21.8
Rice-002Not Detected (-
Rice-00348.75.3
Rice-0048.11.0

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for Citreoviridin Analysis

This protocol is adapted from the U.S. FDA method for mycotoxin analysis in various food matrices.

Materials:

  • Homogenized food sample (e.g., rice flour, ground corn)

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Procedure:

  • Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution. The spiking level should be comparable to the expected concentration range of the native citreoviridin.

  • Add 20 mL of the extraction solvent to the tube.

  • Cap the tube tightly and vortex at high speed for 3 minutes to ensure thorough mixing.

  • Centrifuge the tube at 4,000 x g for 15 minutes at room temperature.

  • Carefully collect the supernatant (the top layer of liquid).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Homogenized Food Sample (5g) Spike Spike with this compound Sample->Spike AddSolvent Add 20mL Extraction Solvent Spike->AddSolvent Vortex Vortex for 3 min AddSolvent->Vortex Centrifuge Centrifuge at 4000 x g for 15 min Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter (0.22 µm) CollectSupernatant->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Experimental workflow for citreoviridin analysis.

Protocol 2: LC-MS/MS Analysis of Citreoviridin

Instrumentation:

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (ESI in Positive Mode):

  • Ion Source Temperature: 350 °C

  • Capillary Voltage: 3.5 kV

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Citreoviridin: Precursor ion (m/z) -> Product ion 1 (quantifier), Product ion 2 (qualifier)

    • This compound: Precursor ion (m/z) -> Product ion 1 (quantifier) (Note: Specific m/z values for precursor and product ions need to be optimized for the specific instrument used.)

Signaling Pathway

Citreoviridin's primary mechanism of toxicity is the inhibition of mitochondrial F1Fo-ATP synthase, a key enzyme in the final step of oxidative phosphorylation. This inhibition disrupts cellular energy metabolism, leading to a cascade of downstream effects that contribute to its cardiotoxic and neurotoxic properties. Recent studies have also implicated the PPAR-γ-mTORC2-autophagy pathway in citreoviridin-induced cardiotoxicity.

G cluster_toxin Toxin Action cluster_mito Mitochondrial Dysfunction cluster_pathway Signaling Cascade cluster_effects Toxicological Effects Citreoviridin Citreoviridin ATPSynthase Mitochondrial F1Fo-ATP Synthase Citreoviridin->ATPSynthase Inhibits PPARg PPAR-γ Inhibition Citreoviridin->PPARg ATP Decreased ATP Production ATPSynthase->ATP EnergyCrisis Cellular Energy Crisis ATP->EnergyCrisis Apoptosis Apoptosis EnergyCrisis->Apoptosis mTORC2 mTORC2 Inhibition PPARg->mTORC2 Autophagy Autophagy Induction mTORC2->Autophagy Inhibits Autophagy->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Citreoviridin's mechanism of toxicity signaling pathway.

References

Standard Operating Procedure for the Use of Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and protocols for the use of Citreoviridin-13C23, an isotopically labeled form of the mycotoxin Citreoviridin. Given that this compound is primarily used as a tracer or internal standard, these guidelines are based on the known properties of unlabeled Citreoviridin and standard practices for handling isotopically labeled compounds.

1. Introduction to Citreoviridin

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, often found as a contaminant in stored rice, corn, and other cereals.[1] It is known for its neurotoxic and cardiotoxic effects, which are primarily attributed to its function as a potent inhibitor of mitochondrial ATP synthase.[2][3] This inhibition disrupts cellular energy metabolism and can lead to a range of toxicological outcomes, including respiratory and cardiovascular failure.[4] In research, Citreoviridin is a valuable tool for studying mitochondrial function and the cellular response to metabolic stress. The 13C-labeled version, this compound, serves as a critical analytical tool for researchers, enabling precise quantification and metabolic tracking.

2. Applications of this compound

The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a metabolic tracer.

  • Quantitative Analysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This enables accurate and precise quantification of Citreoviridin in complex matrices such as food samples, animal tissues, and cell culture extracts.

  • Metabolic and Toxicokinetic Studies: As a tracer, this compound can be used in both in vitro and in vivo models to study the absorption, distribution, metabolism, and excretion (ADME) of the toxin. By tracking the 13C label, researchers can identify and quantify metabolic products and determine the compound's fate within a biological system.[5]

  • Mechanism of Action Studies: In cell-based assays, this compound can be used to investigate the toxin's interaction with its molecular targets and to trace its journey through cellular compartments.

3. Safety and Handling

Citreoviridin is a potent toxin and must be handled with extreme care in a laboratory setting equipped for handling hazardous chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle solid this compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, and solvent waste) in accordance with institutional and national regulations for hazardous chemical waste.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The compound should be stored in a tightly sealed container to prevent degradation.

4. Quantitative Data Summary

The following tables summarize key quantitative data for unlabeled Citreoviridin, which can serve as a starting point for designing experiments with this compound.

Table 1: In Vivo Toxicity Data for Unlabeled Citreoviridin

SpeciesRoute of AdministrationLD50Reference
MouseSubcutaneous (sc)3.6 - 11.8 mg/kg
MouseIntraperitoneal (ip)40 mg/kg (non-lethal dose with observed effects)
RabbitIntravenous (iv)≥ 5 mg/kg (lethal dose)

Table 2: In Vitro Experimental Data for Unlabeled Citreoviridin

Cell Line/SystemExperimental ConditionEffective ConcentrationObserved EffectReference
H9c2 CardiomyocytesNot specifiedNot specifiedInhibition of ectopic ATP synthase
L-02 HepatocytesNot specifiedNot specifiedInduction of liver fibrosis via exosomes
Rat Brain SynaptosomesNot specifiedNot specifiedInhibition of Acetylcholinesterase and ATPase

5. Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Quantification of Citreoviridin in a Biological Matrix using LC-MS with this compound as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of unlabeled Citreoviridin.

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of unlabeled Citreoviridin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

    • From these stock solutions, prepare a series of calibration standards of unlabeled Citreoviridin at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate, or cell lysate), add a fixed volume of the internal standard working solution.

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add three volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared samples, calibration standards, and quality control samples onto an appropriate LC column (e.g., C18) for separation.

    • Use a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) and detection mode (e.g., multiple reaction monitoring) to monitor the specific parent-to-daughter ion transitions for both unlabeled Citreoviridin and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of Citreoviridin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Cell-Based Assay to Investigate the Effects of Citreoviridin on a Signaling Pathway

This protocol provides a framework for studying the impact of Citreoviridin on a cellular pathway, such as the PPAR-γ-mTORC2-autophagy pathway.

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., H9c2 cardiomyocytes) in the appropriate growth medium and conditions until they reach the desired confluency.

    • Prepare a series of dilutions of unlabeled Citreoviridin in the cell culture medium. Based on literature, a dose-response experiment is recommended.

    • If tracing the uptake or metabolism, a parallel experiment using this compound can be performed.

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of Citreoviridin. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove cellular debris.

  • Analysis of Signaling Pathway Components:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Analyze the expression and phosphorylation status of key proteins in the target signaling pathway (e.g., PPAR-γ, mTOR, and autophagy markers like LC3) by Western blotting.

    • Alternatively, use other techniques such as quantitative PCR (qPCR) to analyze gene expression changes or immunofluorescence to visualize protein localization.

6. Visualizations

Diagram 1: Simplified Signaling Pathway of Citreoviridin-Induced Cardiotoxicity

Citreoviridin_Pathway CIT Citreoviridin ATPS Ectopic ATP Synthase CIT->ATPS Inhibits PPARg PPAR-γ CIT->PPARg Inhibits mTORC2 mTORC2 PPARg->mTORC2 Activates Autophagy Autophagy mTORC2->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Induces

Caption: Citreoviridin inhibits ATP synthase and the PPAR-γ/mTORC2 axis, leading to autophagy and apoptosis.

Diagram 2: Experimental Workflow for In Vitro Cell-Based Assay

In_Vitro_Workflow start Start: Seed Cells treat Treat with Citreoviridin (or 13C23-Citreoviridin) start->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells and Extract Analytes harvest->lyse analyze Analyze (Western Blot, qPCR, LC-MS) lyse->analyze end End: Data Interpretation analyze->end

Caption: Workflow for assessing the cellular effects of Citreoviridin.

Diagram 3: Workflow for LC-MS Quantification with Internal Standard

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extract Extract and Clean-up add_is->extract lcms LC-MS Analysis extract->lcms quant Quantification using Calibration Curve lcms->quant

Caption: Quantitative analysis workflow using this compound as an internal standard.

References

Application Notes: Tracing Polyketide Biosynthesis with Citreoviridin-¹³C₂₃ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope tracers, ¹³C-MFA becomes the gold standard for elucidating complex metabolic networks.[1][2][3] This technique involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of ¹³C atoms into downstream metabolites. The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), provide a detailed snapshot of cellular metabolism, revealing pathway activity and identifying metabolic bottlenecks.[2][4]

Citreoviridin, a mycotoxin produced by several Aspergillus and Penicillium species, is a complex polyketide known to be an inhibitor of mitochondrial F₁-ATPase. Its intricate structure arises from a specialized biosynthetic pathway, making it an ideal candidate for investigation using advanced MFA techniques. Citreoviridin-¹³C₂₃ is a fully ¹³C-labeled stable isotope of the molecule, an invaluable tool for precise quantification and as an internal standard in metabolic studies. This document provides detailed application notes and protocols for utilizing Citreoviridin-¹³C₂₃ in metabolic flux analysis, aimed at researchers in metabolic engineering, drug development, and natural product biosynthesis.

Principle of the Method

The biosynthesis of Citreoviridin is initiated from simple precursors derived from central carbon metabolism: acetyl-CoA (as the starter unit) and malonyl-CoA (as the extender unit). By feeding fungal cultures with a specifically ¹³C-labeled primary carbon source, such as [U-¹³C]-glucose, the ¹³C atoms are incorporated into the acetyl-CoA and malonyl-CoA pools and subsequently into the final Citreoviridin molecule.

By analyzing the mass isotopomer distribution (MID) of Citreoviridin and its precursors, researchers can:

  • Elucidate Biosynthetic Pathways: Confirm the precise contribution of precursors like acetyl-CoA and malonyl-CoA to the polyketide backbone.

  • Quantify Metabolic Fluxes: Determine the rates of key metabolic pathways that supply these precursors, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Identify Metabolic Bottlenecks: Pinpoint rate-limiting steps in the production of Citreoviridin, providing targets for genetic engineering to improve yields.

  • Study Drug Action: Investigate how therapeutic compounds affect the metabolic network that leads to secondary metabolite production.

Citreoviridin-¹³C₂₃ serves as a perfect internal standard for these experiments, enabling accurate quantification of its unlabeled counterpart produced by the organism.

Visualizing the Experimental and Metabolic Pathways

To understand the workflow and the biological context, the following diagrams illustrate the key processes.

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Citreoviridin Biosynthesis Pathway cluster_ccm Central Carbon Metabolism cluster_pks Polyketide Synthesis Glucose ¹³C-Glucose Glycolysis Glycolysis & PDH Glucose->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA TCA TCA Cycle AcetylCoA->TCA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Highly Reducing Polyketide Synthase (CtvA) AcetylCoA->PKS Starter Unit MalonylCoA->PKS Extender Units (x8) Intermediates Polyene Intermediates PKS->Intermediates Tailoring Tailoring Enzymes (CtvB, CtvC, CtvD) Intermediates->Tailoring CTV Citreoviridin Tailoring->CTV

Caption: Simplified biosynthetic pathway of Citreoviridin from glucose.

Experimental Protocols

This section provides a detailed protocol for a steady-state ¹³C-MFA experiment in a Citreoviridin-producing fungal strain, such as Aspergillus terreus.

Protocol 1: ¹³C-Labeling of Fungal Cultures

  • Media Preparation: Prepare a chemically defined minimal medium. The sole carbon source should be the ¹³C-labeled substrate. For tracing Citreoviridin biosynthesis, a common choice is a mix of 20% [U-¹³C₆]-glucose and 80% unlabeled glucose. This mixture provides sufficient labeling for detection without being prohibitively expensive.

  • Inoculation and Growth: Inoculate the liquid medium with fungal spores or mycelia. Grow the culture in a shaker incubator at the optimal temperature and agitation speed for the specific strain until it reaches a metabolic steady state (typically mid-exponential growth phase).

  • Harvesting and Quenching: To halt enzymatic activity instantly, rapidly harvest the mycelia by filtration and immediately quench them in a cold solvent, such as 60% methanol pre-chilled to -50°C. This step is critical to prevent metabolite degradation or alteration of labeling patterns.

  • Metabolite Extraction: Extract intracellular metabolites by disrupting the quenched cells. This can be achieved by methods like bead beating or freeze-thawing cycles in an extraction solvent (e.g., a chloroform/methanol/water mixture). The Citreoviridin-¹³C₂₃ internal standard should be added at the beginning of this step to control for extraction efficiency and for absolute quantification.

Protocol 2: LC-MS/MS Analysis for Mass Isotopomer Distributions

  • Sample Preparation: Separate the polar (containing precursors like acetyl-CoA) and non-polar (containing Citreoviridin) phases of the extract. Dry the fractions under a stream of nitrogen and reconstitute them in a solvent compatible with the chromatography method.

  • Chromatographic Separation: Use a suitable liquid chromatography (LC) method, such as reverse-phase chromatography, to separate Citreoviridin and its precursors from other cellular components.

  • Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in full scan mode to determine the mass isotopomer distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

    • Use tandem MS (MS/MS) to confirm the identity of metabolites and potentially gain positional labeling information.

  • Data Processing: Process the raw MS data to correct for the natural abundance of ¹³C and other isotopes. Integrate the peak areas for each mass isotopologue to calculate the MIDs.

Data Presentation

Quantitative data from ¹³C-MFA experiments are typically presented in tables that show the mass isotopomer distributions of key metabolites. This allows for direct comparison between different experimental conditions. The following table provides a representative example of expected labeling data for key metabolites in the Citreoviridin pathway.

Table 1: Representative Mass Isotopomer Distributions (MIDs) from [U-¹³C₆]-Glucose Labeling

MetaboliteIsotopologueFractional Abundance (%) (Condition A: Control)Fractional Abundance (%) (Condition B: Engineered Strain)
Acetyl-CoA M+035.225.8
M+15.14.2
M+259.770.0
Malonyl-CoA M+028.518.9
M+14.33.1
M+210.112.5
M+357.165.5
Citreoviridin M+01.20.5
M+11.50.8
.........
M+2325.645.3

Note: Data are hypothetical and for illustrative purposes. M+n indicates the isotopologue with 'n' ¹³C atoms. An increase in the abundance of highly labeled isotopologues (e.g., M+23 for Citreoviridin) in Condition B would suggest a higher flux from the labeled glucose into the biosynthetic pathway.

Conclusion

The use of fully labeled standards like Citreoviridin-¹³C₂₃ in conjunction with ¹³C-MFA provides an exceptionally precise and quantitative approach to study secondary metabolism. This methodology empowers researchers to move beyond simple pathway identification to a dynamic understanding of the cellular factory. For drug development professionals, this offers a powerful tool to elucidate mechanisms of action and identify novel metabolic targets. For scientists and metabolic engineers, it provides a clear roadmap for rationally designing strains with enhanced production of valuable natural products.

References

Application Notes and Protocols for Citreoviridin-¹³C₂₃ as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, often found as a contaminant in staple foods like rice and corn.[1] Its toxicity is primarily attributed to its function as a potent inhibitor of mitochondrial F₁F₀-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production.[2][3] By binding to the β-subunit of the F₁ component, citreoviridin disrupts cellular energy homeostasis, leading to a range of toxic effects, including neurotoxicity, cardiotoxicity, and potential liver and kidney damage.[1][2] The fully ¹³C-labeled isotopologue, Citreoviridin-¹³C₂₃, serves as a powerful tool for researchers to trace the uptake, distribution, target engagement, and metabolic fate of this mycotoxin in biological systems with high precision and sensitivity using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the utilization of Citreoviridin-¹³C₂₃ as a stable isotope tracer in both in vitro and in vivo experimental settings.

Applications of Citreoviridin-¹³C₂₃

The use of Citreoviridin-¹³C₂₃ as a tracer can elucidate several key aspects of its toxicology and pharmacology:

  • Pharmacokinetics and Biodistribution: Tracking the absorption, distribution, metabolism, and excretion (ADME) of citreoviridin in cellular and animal models. The ¹³C label allows for unambiguous differentiation from endogenous molecules.

  • Metabolic Fate Analysis: Identifying and quantifying the biotransformation products of citreoviridin. Studies have shown that citreoviridin is metabolized into various derivatives, including hydroxylated, methylated, desaturated, and dihydroxylated forms, as well as glucuronide conjugates. Using the ¹³C₂₃-labeled form allows for the precise tracking of the entire carbon skeleton through these metabolic transformations.

  • Target Engagement and Residence Time: Quantifying the amount of citreoviridin bound to its primary target, ATP synthase, in mitochondria and potentially on the cell surface of cancer cells. This can help in understanding the duration and intensity of its inhibitory effect.

  • Cellular Uptake and Efflux Mechanisms: Investigating the kinetics of citreoviridin transport across cellular membranes, including the role of potential transporter proteins.

  • Elucidation of Downstream Signaling Pathways: While the primary target is known, Citreoviridin-¹³C₂₃ can be used in conjunction with other techniques like phosphoproteomics to confirm and further explore the downstream consequences of ATP synthase inhibition, such as the modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake and Metabolism of Citreoviridin-¹³C₂₃

This protocol describes a general procedure for studying the uptake and metabolism of Citreoviridin-¹³C₂₃ in a cultured cell line (e.g., HepG2 for liver metabolism studies, SH-SY5Y for neurotoxicity studies).

Materials:

  • Citreoviridin-¹³C₂₃ solution (in a suitable solvent like DMSO)

  • Cultured cells in multi-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: Acetonitrile with 1% formic acid, ice-cold

  • Internal standard (optional, for absolute quantification)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 80-90%).

  • Treatment: Remove the culture medium and replace it with fresh medium containing a known concentration of Citreoviridin-¹³C₂₃. Include vehicle-only controls. Incubate for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to assess uptake kinetics.

  • Cell Lysis and Extraction:

    • At each time point, aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular tracer.

    • Add a defined volume of ice-cold extraction solvent to each well.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the presence of the parent Citreoviridin-¹³C₂₃ and its predicted ¹³C-labeled metabolites.

Protocol 2: In Vivo Biodistribution and Metabolism Study in a Rodent Model

This protocol outlines a procedure for investigating the distribution and metabolic fate of Citreoviridin-¹³C₂₃ in a mouse model. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • Citreoviridin-¹³C₂₃ solution for injection (e.g., dissolved in a biocompatible vehicle)

  • Mice (specify strain, age, and sex)

  • Surgical tools for tissue collection

  • Homogenizer

  • Extraction solvent: Acetonitrile with 1% formic acid

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of Citreoviridin-¹³C₂₃ to the mice via a relevant route (e.g., oral gavage or intraperitoneal injection). The dose should be based on known toxicity data.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-administration, euthanize the animals.

  • Tissue and Fluid Collection: Collect blood (plasma) and various tissues of interest (e.g., liver, kidney, brain, heart).

  • Sample Homogenization and Extraction:

    • Weigh a portion of each tissue and homogenize it in a defined volume of ice-cold extraction solvent.

    • For plasma samples, add a sufficient volume of cold extraction solvent to precipitate proteins.

    • Vortex the homogenates and centrifuge at high speed to pellet solids.

  • Sample Preparation and LC-MS/MS Analysis: Follow steps 4 and 5 from Protocol 1 for the resulting supernatants.

Protocol 3: LC-MS/MS Analysis of Citreoviridin-¹³C₂₃ and its Metabolites

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to resolve citreoviridin and its more polar metabolites.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for Citreoviridin-¹³C₂₃ and each of its potential ¹³C-labeled metabolites.

Data Presentation

Quantitative data from tracer experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Uptake of Citreoviridin-¹³C₂₃ in HepG2 Cells

Time (minutes)Intracellular Citreoviridin-¹³C₂₃ (pmol/mg protein)
00
1515.2 ± 1.8
3028.9 ± 3.1
6045.6 ± 4.5
12055.1 ± 5.2
24052.8 ± 4.9

Table 2: Hypothetical Biodistribution of Citreoviridin-¹³C₂₃ in Mice 4 Hours Post-Dose

TissueConcentration (ng/g tissue)
Liver150.3 ± 20.5
Kidney85.7 ± 12.1
Brain12.4 ± 3.2
Heart45.9 ± 7.8
Plasma30.1 ± 5.6 (ng/mL)

Table 3: Hypothetical Relative Abundance of Citreoviridin-¹³C₂₃ and its Metabolites in Mouse Liver

CompoundRelative Abundance (%)
Citreoviridin-¹³C₂₃65.4
¹³C-Hydroxy-citreoviridin18.2
¹³C-Methyl-citreoviridin5.1
¹³C-Dihydroxy-citreoviridin3.5
¹³C-Citreoviridin-glucuronide7.8

Visualizations

Citreoviridin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citreoviridin_13C23 Citreoviridin-¹³C₂₃ Citreoviridin_13C23_cyto Citreoviridin-¹³C₂₃ Citreoviridin_13C23->Citreoviridin_13C23_cyto Uptake Citreoviridin_13C23_mito Citreoviridin-¹³C₂₃ Citreoviridin_13C23_cyto->Citreoviridin_13C23_mito MAPK_ERK_Pathway MAPK/ERK Pathway Downstream_Effects Cell Cycle Arrest Protein Folding Stress MAPK_ERK_Pathway->Downstream_Effects ATP_Synthase F₁F₀-ATP Synthase Citreoviridin_13C23_mito->ATP_Synthase Inhibition ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Leads to ATP_depletion->MAPK_ERK_Pathway Activates (?)

Caption: Signaling pathway affected by Citreoviridin.

Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Dosing Administer Citreoviridin-¹³C₂₃ (In Vitro or In Vivo) Sample_Collection Collect Samples at Time Points (Cells, Tissues, Plasma) Dosing->Sample_Collection Extraction Metabolite Extraction (Acetonitrile) Sample_Collection->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Analysis Data Processing & Quantification (Uptake, Distribution, Metabolism) LC_MS->Data_Analysis

Caption: Experimental workflow for a Citreoviridin-¹³C₂₃ tracer study.

Metabolic_Fate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Citreoviridin-¹³C₂₃ Hydroxylation ¹³C-Hydroxylation Parent->Hydroxylation Methylation ¹³C-Methylation Parent->Methylation Desaturation ¹³C-Desaturation Parent->Desaturation Dihydroxylation ¹³C-Dihydroxylation Parent->Dihydroxylation Glucuronidation ¹³C-Glucuronidation Hydroxylation->Glucuronidation

Caption: Proposed metabolic fate of Citreoviridin-¹³C₂₃.

References

Troubleshooting & Optimization

Stability and long-term storage of Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of Citreoviridin-13C23, along with troubleshooting for experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid or in solution at -18°C or below.[2][3] Studies have shown that citreoviridin is stable for at least 14 months when stored at -18°C in solvents suitable for reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

Q2: How should I handle this compound for short-term use?

For short-term use, stock solutions can be stored at -20°C for up to one month. It is advisable to prepare solutions and use them on the same day if possible. Before opening the vial, allow the product to warm to room temperature for at least 60 minutes to prevent condensation.

Q3: Is this compound sensitive to light?

Yes, as a polyene mycotoxin, citreoviridin may be sensitive to light. It is recommended to store solutions in amber vials or otherwise protect them from light, especially during long-term storage and handling.

Q4: What is the stability of this compound in different solvents?

Citreoviridin has been shown to be stable in common RP-HPLC solvents such as acetonitrile and methanol when stored at -18°C. One study indicated that a diluted multi-mycotoxin standard in water/methanol (50/50 v/v) with 0.1% formic acid was stable for at least 75 hours at 23°C in silanized glass vials when exposed to light.

Q5: Can this compound degrade over time?

Yes, degradation can occur, primarily through isomerization. Citreoviridin can convert to isocitreoviridin, its Z-isomer, over longer storage periods. It has been observed that isocitreoviridin can transform into citreoviridin after 10 months under freezing conditions when protected from light. Therefore, it is crucial to check the purity of the material before initiating toxicological or other sensitive studies.

Stability Data Summary

The following table summarizes the known stability of unlabeled citreoviridin under various conditions.

Storage ConditionSolvent/MatrixDurationStability FindingReference
-18°CRP-HPLC solvents14 monthsStable
Freezing, protected from lightNot specified10 monthsIsocitreoviridin converts to citreoviridin
23°C, exposed to lightWater/Methanol (50/50 v/v) with 0.1% formic acid in silanized glassAt least 75 hoursStable

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined storage conditions.

1. Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber HPLC vials with septa

  • HPLC or UHPLC system with a suitable detector (e.g., DAD, MS/MS)

  • C18 analytical column

  • Environmental chamber or oven set to the desired temperature

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL).

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple amber HPLC vials, filling them to minimize headspace.

    • Seal the vials tightly.

  • Storage Conditions:

    • Designate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C, 40°C).

    • Include a set of vials to be analyzed immediately (T=0).

    • Place the vials in the appropriate storage locations, protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample by HPLC or UHPLC-MS/MS. A typical method would involve a C18 column with a gradient elution using mobile phases such as water and methanol/acetonitrile with a small amount of acid (e.g., formic acid).

    • Monitor the peak area and retention time of this compound. Also, look for the appearance of new peaks that could indicate degradation products, such as isocitreoviridin.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition.

    • Determine the shelf-life based on the time it takes for the concentration to decrease to a certain level (e.g., 90% of the initial concentration).

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot storage_conditions Place at Different Storage Conditions (-20°C, 4°C, 25°C, 40°C) aliquot->storage_conditions sampling Sample at Predetermined Time Points (T=0, 1, 2, ... weeks) storage_conditions->sampling analysis HPLC/UHPLC-MS/MS Analysis sampling->analysis data_proc Data Processing (Peak Area, New Peaks) analysis->data_proc eval Calculate % Remaining data_proc->eval report Determine Shelf-life & Report eval->report

Caption: Workflow for a typical stability study of this compound.

Isomerization isocitreoviridin Isocitreoviridin (Z-isomer) citreoviridin Citreoviridin (E-isomer) isocitreoviridin->citreoviridin Freezing conditions, protected from light citreoviridin->isocitreoviridin Longer storage periods

Caption: Isomerization between Citreoviridin and Isocitreoviridin.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound by HPLC.

Q: Why am I seeing a drift in the retention time of my citreoviridin peak?

  • Possible Cause 1: Poor column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before starting the analytical run. Increase the equilibration time if necessary.

  • Possible Cause 2: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.

  • Possible Cause 3: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause 4: Changes in flow rate.

    • Solution: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Q: My citreoviridin peak is showing fronting or tailing. What should I do?

  • Possible Cause 1: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 2: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Possible Cause 3: Inappropriate mobile phase pH.

    • Solution: Adjust the pH of the mobile phase. For citreoviridin, a slightly acidic mobile phase is often used.

  • Possible Cause 4: Presence of a void at the column inlet.

    • Solution: This is a common issue with older columns and may require column replacement.

Q: I am observing unexpected peaks in my chromatogram. What could they be?

  • Possible Cause 1: Sample degradation.

    • Solution: This could be the isomer, isocitreoviridin, or other degradation products. Prepare fresh samples and ensure proper storage conditions.

  • Possible Cause 2: Contamination.

    • Solution: The contamination could be from the sample, solvent, or the HPLC system itself. Run a blank injection of the solvent to identify the source of contamination.

  • Possible Cause 3: Carryover from a previous injection.

    • Solution: Clean the injector and increase the wash time between injections.

Q: The pressure of my HPLC system is fluctuating or too high.

  • Possible Cause 1: Air bubbles in the system.

    • Solution: Degas the mobile phase and purge the pump.

  • Possible Cause 2: Blockage in the system.

    • Solution: Check for blockages in the tubing, fittings, or at the column inlet. A clogged inline filter or guard column is a common cause.

  • Possible Cause 3: Worn pump seals.

    • Solution: Replace the pump seals if they are leaking or worn out.

  • Possible Cause 4: Precipitated buffer in the mobile phase.

    • Solution: Ensure the buffer is fully dissolved and compatible with the organic solvent concentration in the mobile phase.

References

Overcoming solubility challenges with Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with Citreoviridin-13C23. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge?

A1: Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1] It is a potent inhibitor of mitochondrial ATP synthase (ATPase), a key enzyme in cellular energy production.[2] The "-13C23" designation indicates that the molecule is uniformly labeled with the carbon-13 isotope. This labeled version is typically used as an internal standard in quantitative mass spectrometry-based analyses (e.g., LC-MS/MS) to ensure accurate measurement of unlabeled Citreoviridin in a sample.

Like its unlabeled counterpart, this compound has limited water solubility, which presents a significant challenge for its use in aqueous biological systems, such as cell culture media or physiological buffers.[3] This poor solubility can lead to issues with compound precipitation, inaccurate dosing, and low bioavailability, ultimately affecting experimental reproducibility and validity.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common choice for preparing a concentrated stock solution for in vitro experiments due to its high solubilizing capacity. For other applications, ethanol, methanol, or dimethylformamide (DMF) can also be used. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it to the final working concentration in your aqueous experimental medium.

Data Presentation: Solubility of Citreoviridin

SolventReported SolubilityReference
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol10 mg/mL
MethanolSoluble
Dimethylformamide (DMF)Soluble
WaterLimited Solubility

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is a common problem when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps to prevent precipitation:

  • Optimize Final Solvent Concentration : Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically well below 1%, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.

  • Use Pre-warmed Medium : Warming the aqueous medium to 37°C before adding the stock solution can help maintain solubility.

  • Ensure Rapid Mixing : Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Perform Serial Dilutions : Instead of a single large dilution, perform an intermediate dilution step into a mixture of the organic solvent and the aqueous medium before diluting to the final concentration.

  • Employ Surfactants or Cyclodextrins : For particularly challenging compounds, the use of solubility-enhancing excipients like non-ionic surfactants or cyclodextrins can help create more stable micelles or inclusion complexes in the aqueous phase.

Q4: Are there specific stability concerns I should be aware of when working with this compound?

A4: Yes. While Citreoviridin is stable for long periods when stored properly at -20°C in the dark, it is sensitive to light. Exposure to light can cause it to convert to isocitreoviridin, an isomer. This isomerization can be a significant source of variability in experimental results. Therefore, it is critical to protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Aqueous Buffer The compound is supersaturated and thermodynamically unstable in the aqueous environment. The final concentration of the organic solvent is too high.Decrease the final concentration of the compound. Add the stock solution to pre-warmed (37°C) buffer while vortexing. Use solubility enhancers like surfactants or cyclodextrins.
Inconsistent Results in Biological Assays Compound may be precipitating or aggregating in the assay medium over time. Isomerization of Citreoviridin to Isocitreoviridin due to light exposure. Degradation due to repeated freeze-thaw cycles of the stock solution.Visually inspect solutions for any cloudiness or particles. Prepare fresh dilutions for each experiment from a properly stored stock aliquot. Protect all solutions from light at all times. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Low Bioavailability in Animal Studies Poor dissolution of the compound in the gastrointestinal tract following oral administration.Consider formulation strategies such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS) to improve dissolution and absorption. For intravenous administration, ensure the compound is fully dissolved in a biocompatible vehicle, such as an ethanol/saline mixture.
Stock Solution Appears Cloudy or Contains Precipitate The compound has precipitated out of the organic solvent, possibly due to temperature changes or exceeding the solubility limit.Gently warm the solution in a 37°C water bath for 5-10 minutes. Use an ultrasonic bath to aid dissolution. Ensure the stock concentration does not exceed the solvent's capacity (e.g., 10 mg/mL in DMSO).

Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

  • Solvent Selection : Choose a suitable organic solvent such as DMSO or ethanol.

  • Weighing : Accurately weigh the required amount of this compound powder in a fume hood, using appropriate personal protective equipment (PPE), as it is a mycotoxin.

  • Dissolution : Add the appropriate volume of the selected solvent to achieve the desired concentration (e.g., 10 mg/mL).

  • Solubilization : Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or place it in an ultrasonic bath for a short period to ensure complete dissolution.

  • Visual Inspection : Visually confirm that the solution is clear and free of any particulate matter.

  • Storage : Protect the solution from light by using an amber vial or wrapping the vial in foil. Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays

  • Pre-warm Medium : Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • Calculate Dilution : Determine the volume of the stock solution needed to achieve the final desired concentration in the assay medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized (ideally <0.5%).

  • Dilution Step : While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

  • Final Mix : After adding the stock solution, continue to mix the working solution for a brief period to ensure homogeneity.

  • Immediate Use : Use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation over time.

Visualizations

G Workflow: Preparing this compound Solutions A Weigh this compound (Protect from Light) B Dissolve in 100% DMSO (e.g., 10 mg/mL) A->B C Vortex / Sonicate Warm to 37°C if needed B->C D Concentrated Stock Solution (Clear Appearance?) C->D D->C No, Re-dissolve E Aliquot & Store at -20°C / -80°C (Protected from Light) D->E Yes I Issue: Precipitate Forms D->I Precipitates During Dilution G Dilute Stock into Medium (Add dropwise while vortexing) E->G F Pre-warm Aqueous Medium (e.g., Cell Culture Buffer) F->G H Working Solution (Final DMSO < 0.5%) G->H I->G Troubleshoot: Lower Concentration, Use Enhancers

Workflow for preparing this compound working solutions.

G Simplified Signaling: Citreoviridin's Mechanism of Action cluster_mito Mitochondrion atp_synthase F1F0-ATP Synthase atp ATP (Energy) atp_synthase->atp Synthesis adp ADP + Pi adp->atp_synthase Substrate cit Citreoviridin cit->inhibition inhibition->atp_synthase Inhibits β-subunit apoptosis Induction of Apoptosis inhibition->apoptosis Downstream Effect

Citreoviridin inhibits mitochondrial ATP synthase, blocking energy production.

G Troubleshooting Logic for Solubility Issues start Issue: Compound precipitates in aqueous medium q1 Is final DMSO concentration < 0.5%? start->q1 s1 Action: Reduce DMSO % by increasing final volume or using a lower stock conc. q1->s1 No q2 Was stock added to pre-warmed (37°C) medium with rapid mixing? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Pre-warm medium and add stock dropwise while vortexing. q2->s2 No q3 Is the final compound concentration too high? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Lower the final working concentration of the compound. q3->s3 Yes end_solution Advanced Strategy: Consider using co-solvents, surfactants, or cyclodextrins. q3->end_solution No, still precipitates a3_yes Yes a3_no No s3->q3

Decision tree for troubleshooting compound precipitation.

References

Optimizing mass spectrometry signal for Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Citreoviridin-13C23. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Citreoviridin and this compound?

A1: The molecular formula for Citreoviridin is C23H30O6. For the fully labeled this compound, all 23 carbon atoms are replaced with 13C isotopes. Mass spectrometry is typically performed in positive ion mode. Based on published data for the unlabeled compound, you can expect the following m/z values:

  • Unlabeled Citreoviridin (C23H30O6):

    • Precursor Ion [M+H]+: ~403.2 m/z

    • Common Product Ions: ~315 m/z (corresponding to a neutral loss of C4H8O2) and ~139 m/z.[1]

  • Labeled this compound:

    • Precursor Ion [M+H]+: ~426.2 m/z (403.2 + 23)

    • Expected Product Ions: The fragmentation pattern should be similar, with mass shifts corresponding to the number of carbon atoms in each fragment. You will need to determine these empirically, but you can predict a shift of +23 for the intact molecule.

Q2: I am observing a very weak or no signal for my this compound standard. What are the common causes?

A2: A weak or absent signal is a frequent issue in LC-MS analysis.[2] The problem can generally be traced to three main areas: the sample itself, the liquid chromatography (LC) system, or the mass spectrometer (MS).[2][3] Common causes include:

  • Inefficient Ionization: The source parameters (e.g., temperature, gas flows, voltage) are not optimal for Citreoviridin.[4]

  • Ion Suppression/Matrix Effects: Components in your sample that co-elute with the analyte can suppress its ionization, reducing the signal.

  • Sample Degradation: Ensure your standard is fresh and has been stored correctly, as isomerization can be a source of variability.

  • Incorrect MS/MS Parameters: The wrong precursor ion selection or suboptimal collision energy will result in a low product ion signal.

  • LC or MS System Issues: Problems can range from leaks and contaminated solvents to a dirty ion source or detector failure.

Q3: How can I minimize matrix effects when analyzing complex samples?

A3: Matrix effects are a significant challenge, especially with complex sample types. The most effective strategy is to use a stable isotope-labeled internal standard like this compound, which co-elutes and experiences similar matrix effects as the unlabeled analyte, allowing for accurate quantification. Other essential strategies include:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Dilution: A simple "dilute and shoot" approach can reduce the concentration of interfering substances, though this may impact your limits of detection.

  • Chromatographic Separation: Optimize your LC method to separate Citreoviridin from co-eluting matrix components.

Q4: What are the recommended starting points for ESI source parameters?

A4: Optimal source parameters are instrument-dependent but published methods provide an excellent starting point. For Citreoviridin analysis on a 4000 QTRAP system, the following parameters were found to be effective:

  • Ion Spray Voltage: 4000 V

  • Source Temperature: 600°C

  • Curtain Gas (CUR): 20 psi

  • Ion Source Gas 1 (GS1): 50 V

  • Collision Gas (CAD): Medium Always perform a tuning experiment by infusing a standard solution to determine the optimal parameters for your specific instrument.

Troubleshooting Guide

This guide provides a systematic approach to resolving common signal-related issues.

ProblemPossible Cause(s)Recommended Solution(s)
No Signal / Peaks Missing 1. No sample injection. 2. MS not scanning or wrong scan range. 3. Major leak in LC or MS system. 4. Clogged tubing or injector. 5. Incorrect mobile phase composition.1. Verify autosampler sequence and vial position. Check for air bubbles in the sample loop. 2. Check MS method parameters. Ensure the instrument is in scan mode. 3. Perform a leak check on all fittings. 4. Systematically check for blockages, starting from the injector. 5. Prepare fresh mobile phases and prime the system.
Weak Signal Intensity 1. Inefficient ionization (suboptimal source settings). 2. Ion suppression from matrix effects. 3. Incorrect collision energy in MS/MS. 4. Poor chromatographic peak shape (broad peaks). 5. Low sample concentration or degraded standard.1. Infuse a standard solution directly into the MS and optimize source parameters (voltage, gas flows, temperature). 2. Improve sample cleanup, dilute the sample, or adjust chromatography to separate analyte from interferences. 3. Perform a collision energy optimization for the specific precursor ion. 4. Optimize LC gradient, flow rate, and column temperature. Ensure mobile phase pH is appropriate. 5. Prepare a fresh standard and verify its concentration.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Contaminated ion source, transfer capillary, or optics. 3. Column bleed. 4. Gas supply contamination (e.g., air leaks).1. Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases. 2. Follow the manufacturer's procedure for cleaning the ion source and other front-end components. 3. Flush the column or replace it if it's old. Use a guard column. 4. Check for leaks in the gas lines and ensure high-purity nitrogen is used.
Unstable Signal / Fluctuating Spray 1. Unstable ESI spray. 2. Blockage in the ESI needle. 3. Inconsistent solvent delivery from LC pumps.1. Visually inspect the spray needle; it should be a fine, consistent mist. Adjust needle position. 2. Clean or replace the ESI needle. 3. Check pump pressure for fluctuations. Purge and prime the pumps.
Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for the analysis of Citreoviridin and its labeled analog. These should be used as a starting point and optimized for your specific instrument and application.

Table 1: Mass Spectrometry Parameters for Citreoviridin and this compound

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Citreoviridin 403.2315.15613
139.15633
This compound ~426.2 (Calculated)To be determined empiricallyStart with 56Start with 13-35

Table 2: Example ESI Source Parameters (Positive Ion Mode)

ParameterRecommended ValueReference
Ion Spray Voltage4000 V
Source Temperature600 °C
Curtain Gas (CUR)20 psi
Ion Source Gas 1 (GS1)50 V
Collision Gas (CAD)Medium
Collision Cell Exit Potential (CXP)10 V
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Fungal Culture

This protocol is adapted from methods for extracting Citreoviridin from Penicillium citreonigrum cultures.

  • Harvesting: After incubation, filter the culture through paper to separate the liquid medium from the mycelium.

  • Extraction from Liquid Medium:

    • Divide the liquid medium into manageable portions (e.g., 250 mL).

    • Extract each portion twice with an appropriate volume of chloroform (e.g., 20 mL).

    • Combine the chloroform extracts.

  • Extraction from Mycelium:

    • Fragment the mycelium and place it in a beaker.

    • Add enough chloroform to cover the mycelium surface (approx. 100 mL).

    • Agitate or sonicate the mixture for 20 minutes to ensure thorough extraction.

  • Drying and Reconstitution:

    • Combine all chloroform extracts and evaporate to dryness using a rotary evaporator.

    • Spike the sample with a known concentration of this compound internal standard.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile or methanol:water).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Fungal Culture) Extract Solvent Extraction (e.g., Chloroform) Sample->Extract Spike Spike with This compound IS Extract->Spike Dry Dry & Reconstitute Spike->Dry Filter Filter (0.22 µm) Dry->Filter LC LC Separation (C18 Column) Filter->LC MS MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for Citreoviridin analysis.

Troubleshooting_Logic Start Weak or No Signal? CheckMS Signal Present in Direct Infusion? Start->CheckMS CheckLC Good Peak Shape with Standard Injection? CheckMS->CheckLC Yes Sol_MS Troubleshoot MS: - Clean Ion Source - Check Detector - Optimize Tuning CheckMS->Sol_MS No Sol_LC Troubleshoot LC: - Check for Leaks/Plugs - Replace Column - Prepare Fresh Mobile Phase CheckLC->Sol_LC No Sol_Sample Troubleshoot Sample: - Improve Cleanup - Check for Degradation - Address Matrix Effects CheckLC->Sol_Sample Yes

Caption: Decision tree for troubleshooting a weak MS signal.

Biological Pathway

Citreoviridin is a known inhibitor of F1F0-ATP synthase, a critical enzyme in cellular energy production. This inhibition can trigger downstream signaling events affecting cell viability.

Signaling_Pathway cluster_mito Mitochondrial Inner Membrane CTV Citreoviridin ATPSynth F1F0-ATP Synthase (β Subunit) CTV->ATPSynth Inhibits ATP ATP Production ATPSynth->ATP Catalyzes HSP90 Dephosphorylation of HSP90AB1 (Ser255) ATP->HSP90 Leads to MAPK MAPK/ERK Pathway Inhibition HSP90->MAPK Growth Suppression of Cancer Cell Growth MAPK->Growth

Caption: Citreoviridin's mechanism of action via ATP synthase inhibition.

References

Technical Support Center: Mitigating Matrix Effects with Citreoviridin-¹³C₂₃

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Citreoviridin-¹³C₂₃ in complex sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and ensuring accurate quantification in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Citreoviridin-¹³C₂₃ as an internal standard?

A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like Citreoviridin-¹³C₂₃ is its ability to compensate for matrix effects.[1][2][3][4] Because Citreoviridin-¹³C₂₃ is chemically identical to the native analyte, it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[4] The use of ¹³C labeling provides a distinct mass shift without significantly altering the physicochemical properties, making it an ideal internal standard.

Q2: Can I use a structural analogue as an internal standard instead of Citreoviridin-¹³C₂₃?

A2: While structural analogues can be used as internal standards, they are generally not as effective as SIL internal standards for correcting matrix effects. This is because their chromatographic behavior and ionization efficiency may differ from the analyte of interest, leading to inaccurate results. Citreoviridin-¹³C₂₃ will more closely mimic the behavior of the unlabeled citreoviridin in the sample matrix.

Q3: Is Citreoviridin-¹³C₂₃ guaranteed to eliminate all matrix effects?

A3: While highly effective, no internal standard can guarantee the complete elimination of all matrix effects. In cases of severe ion suppression, even the signal of Citreoviridin-¹³C₂₃ can be affected. It is crucial to perform thorough method validation to assess the extent of matrix effects in your specific application.

Q4: What are the most common complex matrices where Citreoviridin-¹³C₂₃ is beneficial?

A4: Citreoviridin-¹³C₂₃ is particularly beneficial in complex matrices such as cereals (maize, wheat), animal feed, spices, and biological fluids (plasma, urine). These matrices are known to cause significant matrix effects in LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

Possible Cause:

  • Differential Matrix Effects: The analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement. This can happen if they do not co-elute perfectly.

  • Sample Preparation Inconsistency: Variability in extraction recovery between the analyte and internal standard can lead to inconsistent response ratios.

  • Internal Standard Purity: The presence of unlabeled citreoviridin in your Citreoviridin-¹³C₂₃ standard can lead to artificially high results.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the native analyte and Citreoviridin-¹³C₂₃. They should have identical retention times. If not, chromatographic conditions may need optimization.

  • Evaluate Extraction Recovery: Perform recovery experiments for both the analyte and the internal standard in the matrix of interest to ensure they are extracted with similar efficiency.

  • Check Internal Standard Purity: Confirm the isotopic purity of your Citreoviridin-¹³C₂₃ standard with the supplier.

  • Sample Dilution: Diluting the sample extract can often reduce the concentration of interfering matrix components.

Issue 2: Poor Signal Intensity for Both Analyte and Internal Standard

Possible Cause:

  • Severe Ion Suppression: High concentrations of co-eluting matrix components can suppress the ionization of both the analyte and the internal standard.

  • Suboptimal Ion Source Conditions: The settings on your mass spectrometer's ion source may not be optimal for citreoviridin.

  • Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.

Troubleshooting Steps:

  • Improve Sample Preparation: Employ more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

  • Optimize Chromatography: Adjust the chromatographic method to better separate the analyte and internal standard from the regions of significant matrix interference.

  • Optimize MS Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for citreoviridin.

  • Consider a Different Ionization Technique: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol provides a method to quantify the extent of matrix effects in your sample.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of citreoviridin at various concentrations in a clean solvent (e.g., methanol/water).

    • Set B (Pre-extraction Spike): Spike blank matrix samples with citreoviridin standards at the same concentrations as Set A before the extraction process.

    • Set C (Post-extraction Spike): Spike extracted blank matrix samples with citreoviridin standards at the same concentrations as Set A.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Data Interpretation:

Matrix Effect (ME)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Recovery (RE)Interpretation
100%Complete recovery
< 100%Incomplete recovery
Protocol 2: Quantification of Citreoviridin using Citreoviridin-¹³C₂₃

Methodology:

  • Sample Preparation:

    • To a known amount of your complex sample, add a known amount of Citreoviridin-¹³C₂₃ internal standard solution.

    • Perform the sample extraction procedure (e.g., QuEChERS, SPE).

  • Calibration Curve:

    • Prepare a series of calibration standards containing a fixed amount of Citreoviridin-¹³C₂₃ and varying concentrations of native citreoviridin.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples and calibration standards.

  • Quantification:

    • Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard) for each sample and standard.

    • Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

    • Determine the concentration of citreoviridin in your samples from the calibration curve.

Visualizing Matrix Effects and Mitigation

The following diagrams illustrate the concept of matrix effects and the role of a stable isotope-labeled internal standard.

MatrixEffect cluster_0 Without Internal Standard cluster_1 With Citreoviridin-¹³C₂₃ Internal Standard Analyte Analyte MS_Signal_Suppressed MS Signal (Suppressed) Analyte->MS_Signal_Suppressed Ionization Matrix Matrix Matrix->MS_Signal_Suppressed Suppresses Analyte_IS Analyte MS_Signal_Corrected Corrected MS Signal (Ratio) Analyte_IS->MS_Signal_Corrected Ionization IS Citreoviridin-¹³C₂₃ IS->MS_Signal_Corrected Ionization Matrix_IS Matrix Matrix_IS->MS_Signal_Corrected Suppresses Both

Caption: Impact of matrix effects on MS signal with and without an internal standard.

Workflow Sample Complex Sample (e.g., Maize) Spike Spike with Citreoviridin-¹³C₂₃ Sample->Spike Extraction Sample Extraction (e.g., QuEChERS) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Response Ratio Analysis->Quantification

Caption: Experimental workflow for quantification using a SIL internal standard.

References

Technical Support Center: Citreoviridin-13C23 Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting inaccurate quantification with Citreoviridin-13C23. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inaccurate quantification when using this compound as an internal standard?

Inaccurate quantification using a stable isotope-labeled internal standard like this compound typically stems from several factors. The most common issues include matrix effects, problems with the calibration curve, and issues with the internal standard itself.[1][2][3] Matrix effects, such as ion suppression or enhancement, can disproportionately affect the analyte and the internal standard, leading to inaccuracies.[1][2] Non-linearity in the calibration curve, even with a high coefficient of determination (R²), can also result in poor accuracy, especially at low concentrations. Finally, problems with the internal standard, such as isotopic purity or stability, can also contribute to erroneous results.

Q2: My calibration curve has a high R² value (>0.99), but the accuracy for my low-concentration standards is poor. What is the likely cause?

A high R² value indicates a good fit of the data to the regression line but does not guarantee accuracy across the entire calibration range. This issue often arises from heteroscedasticity, where the variance of the data points is not constant across the concentration range. Higher concentration standards can disproportionately influence the regression line, leading to significant bias at the lower end of the curve. It is recommended to evaluate the percent relative error (%RE) for each standard to better assess accuracy.

Q3: How can I identify and mitigate matrix effects in my analysis?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte and internal standard. To identify matrix effects, you can compare the slope of a calibration curve prepared in a pure solvent against one prepared in the sample matrix (matrix-matched). A significant difference in slopes suggests the presence of matrix effects. Mitigation strategies include improving sample clean-up, optimizing chromatographic separation to avoid co-elution, and using matrix-matched calibration curves for quantification.

Q4: I am observing a peak for the unlabeled Citreoviridin even when analyzing a blank sample spiked only with this compound. Why is this happening?

This observation is likely due to the presence of a small amount of the unlabeled analyte in the isotopically labeled internal standard material. The synthesis of stable isotope-labeled standards is rarely 100% efficient. This unlabeled impurity can contribute to the analyte signal, leading to an artificially high baseline and affecting the accuracy of low-concentration samples. It is crucial to verify the isotopic purity of your this compound standard.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability

If you are experiencing low signal intensity or inconsistent peak areas for Citreoviridin and/or this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_0 Troubleshooting Poor Signal A Start: Poor Signal or High Variability B Check MS/MS Parameters (e.g., ionization mode, collision energy) A->B C Optimize LC Conditions (e.g., mobile phase, gradient) B->C D Evaluate Sample Preparation (e.g., extraction efficiency, clean-up) C->D E Assess Internal Standard Stability D->E F Resolved? E->F G Contact Technical Support F->G No H End: Issue Resolved F->H Yes

Caption: Workflow for troubleshooting poor signal intensity.

Experimental Protocols:

  • MS/MS Parameter Optimization: Infuse a standard solution of Citreoviridin directly into the mass spectrometer to optimize parameters such as ionization mode (positive or negative), precursor and product ions, and collision energy.

  • LC Condition Optimization: Evaluate different mobile phases, gradients, and chromatographic columns to achieve optimal peak shape and separation from matrix components.

  • Sample Preparation Evaluation: Assess the extraction recovery of Citreoviridin by spiking a known amount into a blank matrix and comparing the response to a standard in a clean solvent.

Issue 2: Inaccurate Quantification and Poor Reproducibility

This section addresses issues related to inaccurate results and a high coefficient of variation (%CV) between replicate measurements.

Troubleshooting Decision Tree

cluster_1 Troubleshooting Inaccurate Quantification start Start: Inaccurate Results check_cal Review Calibration Curve (%RE, linearity, weighting) start->check_cal is_cal_ok Calibration Curve OK? check_cal->is_cal_ok investigate_is Investigate Internal Standard (Purity, Stability, Concentration) is_cal_ok->investigate_is Yes end_nok Further Investigation Needed is_cal_ok->end_nok No, Re-evaluate Curve is_is_ok Internal Standard OK? investigate_is->is_is_ok assess_matrix Assess Matrix Effects (Post-extraction spike) is_is_ok->assess_matrix Yes is_is_ok->end_nok No, Replace IS is_matrix_ok Matrix Effects Compensated? assess_matrix->is_matrix_ok optimize_prep Optimize Sample Preparation (Clean-up, Dilution) is_matrix_ok->optimize_prep No end_ok End: Quantification Accurate is_matrix_ok->end_ok Yes optimize_prep->end_ok

Caption: Decision tree for troubleshooting inaccurate quantification.

Experimental Protocols:

  • Calibration Curve Evaluation:

    • Prepare a series of calibration standards by spiking known concentrations of Citreoviridin and a constant concentration of this compound into a representative blank matrix.

    • Plot the response ratio (analyte peak area / IS peak area) against the concentration ratio.

    • Assess the linearity and calculate the %RE for each point. The %RE should ideally be within ±15% (±20% for the Lower Limit of Quantification).

  • Assessment of Matrix Effects:

    • Prepare three sets of samples:

      • Set A: Citreoviridin standard in a clean solvent.

      • Set B: Blank matrix extract spiked with Citreoviridin standard post-extraction.

      • Set C: Blank matrix extract.

    • Analyze all sets and calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

    • A value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Quantitative Data Summary

The following tables provide generally accepted criteria for method validation and performance.

Table 1: Calibration Curve Acceptance Criteria

ParameterAcceptance LimitReference
Coefficient of Determination (R²)≥ 0.99
% Relative Error (%RE)Within ±15% (±20% at LLOQ)
Number of Calibration PointsMinimum of 6 non-zero levels

Table 2: Accuracy and Precision Acceptance Criteria

ParameterAcceptance LimitReference
Accuracy (% Recovery)70-120%
Precision (%RSD)≤ 15%
Intra-laboratory Reproducibility (%RSD)≤ 20%

Signaling Pathways and Workflows

The following diagram illustrates a typical experimental workflow for quantitative analysis using an internal standard.

Experimental Workflow Diagram

cluster_2 Quantitative Analysis Workflow sample_prep 1. Sample Preparation (Homogenization, Extraction) is_spike 2. Internal Standard Spiking (Add this compound) sample_prep->is_spike cleanup 3. Sample Clean-up (SPE, LLE, or Dilution) is_spike->cleanup lcms_analysis 4. LC-MS/MS Analysis cleanup->lcms_analysis data_proc 5. Data Processing (Integration, Ratio Calculation) lcms_analysis->data_proc quant 6. Quantification (Using Calibration Curve) data_proc->quant

Caption: General workflow for quantitative analysis.

References

Technical Support Center: Optimizing Citreoviridin Analysis with 13C Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ¹³C labeled citreoviridin as an internal standard to enhance the accuracy and efficiency of their extraction and quantification workflows.

Frequently Asked Questions (FAQs)

Q1: Why should I use a ¹³C labeled citreoviridin internal standard?

Using a stable isotope-labeled internal standard, such as ¹³C citreoviridin, is the most effective strategy to ensure accurate quantification in complex matrices.[1][2] This approach, known as Isotope Dilution Mass Spectrometry (IDMS), compensates for analyte loss during sample preparation and corrects for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[2][3][4] The ¹³C standard has the same chemical and physical properties as the native analyte, ensuring it behaves identically during extraction, cleanup, and chromatographic separation.

Q2: When is the best time to add the ¹³C citreoviridin internal standard to my sample?

The internal standard should be added as early as possible in the analytical workflow, ideally before the initial extraction step. This ensures that any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to an accurate final quantification.

Q3: Can I use other types of internal standards for citreoviridin analysis?

While other internal standards can be used, fully ¹³C-substituted compounds are considered the gold standard for quantification by LC-MS/MS-based methods. This is because their chromatographic retention time is identical to the native analyte, and the mass difference is sufficient for clear distinction by the mass spectrometer without the risk of retention time shifts that can occur with deuterated standards.

Q4: What are the common solvents used for citreoviridin extraction?

Commonly used solvents for mycotoxin extraction include acetonitrile, methanol, and water, often in various mixtures. For citreoviridin specifically, chloroform has also been effectively used for extraction from fungal cultures. The optimal solvent choice depends on the sample matrix. For instance, a mixture of acetonitrile and water is often a good starting point for cereal matrices.

Q5: How can I improve the efficiency of my extraction?

To enhance extraction efficiency, consider the following techniques:

  • Solvent Optimization: Test different solvent mixtures to find the best combination for your specific sample matrix.

  • Ultrasonic Assisted Extraction (UAE): Sonication can significantly improve extraction efficiency and reduce extraction time. Studies on citreoviridin production have shown that 20-30 minutes of sonication can yield optimal results.

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to improve extraction efficiency.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of both native and ¹³C citreoviridin Inefficient extraction from the sample matrix.- Optimize the extraction solvent composition. Consider adding a small percentage of acid (e.g., formic acid) to improve the extraction of certain mycotoxins. - Increase the extraction time or employ techniques like ultrasonic-assisted extraction (UAE) or vortexing. - Ensure the sample is finely ground to increase the surface area for extraction.
High variability in results - Inconsistent sample homogenization. - Instability of citreoviridin. - Inconsistent addition of the internal standard.- Ensure thorough homogenization of the sample before taking a subsample for extraction. - Citreoviridin is sensitive to light; protect samples and standards from light throughout the procedure. It can also undergo isomerization over long storage periods. - Use a calibrated pipette to add a consistent volume of the ¹³C citreoviridin standard to each sample.
Poor peak shape in chromatography - Inappropriate reconstitution solvent. - Matrix effects.- The reconstitution solvent should be compatible with the initial mobile phase conditions to ensure good peak focusing on the analytical column. Reconstituting in a solution with a lower organic content than the mobile phase is often beneficial. - Implement a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components.
Signal suppression or enhancement (Matrix Effect) Co-eluting matrix components interfering with the ionization of the analyte in the mass spectrometer source.- The use of a ¹³C labeled internal standard is the most effective way to compensate for matrix effects. - Improve the sample cleanup procedure to remove more interfering compounds. - Optimize the chromatographic separation to separate citreoviridin from co-eluting matrix components. - Dilute the sample extract to reduce the concentration of interfering matrix components.
No or very low signal for citreoviridin - Degradation of the analyte. - Incorrect MS/MS transition parameters.- As citreoviridin is light-sensitive, ensure all sample handling is done under reduced light conditions. - Verify the precursor and product ion m/z values for both native and ¹³C labeled citreoviridin. Optimize MS parameters such as collision energy and cone voltage.

Experimental Protocol: Extraction of Citreoviridin from Rice using ¹³C Internal Standard

This protocol provides a general workflow for the extraction and analysis of citreoviridin in a rice matrix.

1. Sample Preparation:

  • Homogenize a representative sample of rice to a fine powder.
  • Weigh 5 g of the homogenized rice powder into a 50 mL centrifuge tube.

2. Spiking with Internal Standard:

  • Add a known amount of ¹³C citreoviridin internal standard solution to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.

3. Extraction:

  • Add 20 mL of acetonitrile/water (80:20, v/v) to the centrifuge tube.
  • Vortex vigorously for 1 minute.
  • Place the tube in an ultrasonic bath for 20 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.

4. (Optional) Sample Cleanup - Solid Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge to remove interferences (e.g., with water or a low percentage of organic solvent).
  • Elute the citreoviridin and ¹³C citreoviridin with a suitable solvent (e.g., methanol or acetonitrile).

5. Evaporation and Reconstitution:

  • Evaporate the collected extract (or eluate from SPE) to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/water, 50:50, v/v).
  • Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial.

6. LC-MS/MS Analysis:

  • Inject the sample into the LC-MS/MS system.
  • Separate the analytes using a suitable C18 analytical column and a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
  • Detect and quantify the native citreoviridin and the ¹³C labeled internal standard using Multiple Reaction Monitoring (MRM) mode.

7. Quantification:

  • Calculate the concentration of citreoviridin in the sample by comparing the peak area ratio of the native analyte to the ¹³C internal standard against a calibration curve prepared with known concentrations of both the native standard and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenize Homogenize Rice Sample weigh Weigh 5g of Sample homogenize->weigh add_is Spike with ¹³C-Citreoviridin IS weigh->add_is add_solvent Add Acetonitrile/Water (80:20) add_is->add_solvent vortex Vortex add_solvent->vortex sonicate Ultrasonic Bath (20 min) vortex->sonicate centrifuge Centrifuge sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject LC-MS/MS Analysis filter->inject

Caption: Experimental workflow for citreoviridin extraction.

troubleshooting_logic start Low Analyte Recovery? check_is Is ¹³C-IS Recovery Also Low? start->check_is extraction_issue Potential Extraction Problem check_is->extraction_issue Yes matrix_effect Potential Matrix Effect (Ion Suppression) check_is->matrix_effect No degradation_issue Potential Analyte Degradation check_is->degradation_issue Possible optimize_extraction Optimize Solvents/Method extraction_issue->optimize_extraction improve_cleanup Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup protect_from_light Protect Samples from Light degradation_issue->protect_from_light

Caption: Troubleshooting logic for low analyte recovery.

References

Minimizing ion suppression for Citreoviridin-13C23 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Citreoviridin-13C23 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for Citreoviridin and/or this compound.

This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source.

Q1: I am observing a significant drop in signal intensity when analyzing my samples compared to the standards prepared in a clean solvent. What is the likely cause?

A1: This phenomenon is a classic sign of ion suppression.[1][2][3] Components from your sample matrix are likely co-eluting with Citreoviridin and its internal standard, competing for ionization and thus reducing their signal intensity. The complexity of the sample matrix in foods like cereals is a common cause of this issue.

Q2: My quality control (QC) samples are showing high variability. Could this be related to ion suppression?

A2: Yes, inconsistent results in QC samples are often a consequence of variable matrix effects.[1] Even with a robust analytical method, slight differences in the composition of individual sample matrices can lead to varying degrees of ion suppression, resulting in poor precision and accuracy.

Q3: How can I confirm that ion suppression is affecting my analysis?

A3: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram that are prone to ion suppression. This involves infusing a constant flow of a Citreoviridin standard into the mass spectrometer after the analytical column while injecting a blank matrix extract. A drop in the baseline signal of the infused standard at the retention time of Citreoviridin indicates the presence of co-eluting, suppressive matrix components.

Strategies to Minimize Ion Suppression

Minimizing ion suppression is crucial for achieving accurate and reliable quantification of Citreoviridin. The following strategies, often used in combination, can significantly mitigate matrix effects.

Utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS, such as this compound, is the most effective way to compensate for ion suppression. Since the SIL-IS has virtually identical physicochemical properties to the native analyte, it will be affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

Robust Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for mycotoxin analysis in various food matrices. It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering substances like fats, pigments, and sugars.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than d-SPE. Various sorbent chemistries can be employed to selectively retain and elute Citreoviridin, leaving behind matrix components.

  • Immunoaffinity Chromatography (IAC): IAC columns contain antibodies specific to the mycotoxin of interest, providing a highly selective cleanup. While very effective, they can be more expensive and may not be available for all mycotoxins.

Table 1: Comparison of Sample Preparation Techniques for Mycotoxin Analysis

TechniqueProsConsTypical Recovery
QuEChERS Fast, simple, and inexpensive. Suitable for multi-residue analysis.Cleanup may be less effective for very complex matrices compared to SPE or IAC.70-120%
Solid-Phase Extraction (SPE) Provides good cleanup and can be tailored to specific analytes and matrices.Can be more time-consuming and require more solvent than QuEChERS.80-110%
Immunoaffinity Chromatography (IAC) Highly specific, resulting in very clean extracts and minimal ion suppression.More expensive and typically designed for a single analyte or a small group of related mycotoxins.>90%

Note: The recovery rates are general estimates for mycotoxins and can vary depending on the specific matrix, mycotoxin, and protocol used.

Chromatographic Optimization

Optimizing the liquid chromatography separation can help to resolve Citreoviridin from co-eluting matrix components.

  • Gradient Modification: Adjusting the mobile phase gradient can improve the separation of the analyte from interfering peaks.

  • Column Chemistry: Using a different column with an alternative stationary phase chemistry can alter selectivity and improve resolution.

  • Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency and minimize the impact of co-eluting compounds.

Experimental Protocols

Recommended LC-MS/MS Method for Citreoviridin and this compound

This protocol is a starting point and may require optimization for your specific instrument and sample matrix.

Sample Preparation (QuEChERS)

  • Weigh 5 g of your homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile/water (80:20, v/v) and 10 µL of a 1 µg/mL solution of this compound as an internal standard.

  • Vortex for 1 minute.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Table 2: MRM Transitions and MS Parameters for Citreoviridin and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (V)Product Ion 2 (m/z)Collision Energy 2 (V)Declustering Potential (V)
Citreoviridin 403.2315.113139.13356
This compound 426.2336.113152.13356

Note: The MRM parameters for Citreoviridin are based on published data. The parameters for this compound are inferred based on the expected mass shift of +23 Da for the precursor ion and corresponding shifts for the fragment ions. These may need to be optimized on your specific instrument.

Frequently Asked Questions (FAQs)

Q4: What is the purpose of the declustering potential and collision energy in the MS/MS method?

A4: The declustering potential is applied to help desolvate the ions and prevent them from clustering together as they enter the mass spectrometer. The collision energy is the energy applied in the collision cell to induce fragmentation of the precursor ion into product ions, which are then detected. Optimizing these parameters is crucial for achieving good sensitivity.

Q5: Can I use a different internal standard if I don't have this compound?

A5: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is strongly recommended for the most accurate compensation of matrix effects. If an alternative is used, it should be structurally similar to Citreoviridin and not naturally present in the samples.

Q6: My matrix is very complex (e.g., a finished animal feed). What additional steps can I take to reduce ion suppression?

A6: For highly complex matrices, you may need to implement a more rigorous cleanup procedure. This could involve using a more selective SPE sorbent or incorporating a dual-cleanup approach (e.g., QuEChERS followed by SPE). Additionally, diluting the final extract can help reduce the concentration of matrix components, but this may compromise the limit of detection for your analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization 1 Extraction_IS Extraction with Acetonitrile/Water + this compound Homogenization->Extraction_IS 2 QuEChERS_Cleanup QuEChERS Cleanup (d-SPE) Extraction_IS->QuEChERS_Cleanup 3 Filtration Filtration QuEChERS_Cleanup->Filtration 4 LC_Separation LC Separation (C18 Column) Filtration->LC_Separation 5 MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection 6 Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing 7

Caption: Experimental workflow for Citreoviridin analysis.

Ion_Suppression_Mitigation cluster_solutions Mitigation Strategies cluster_prep_details Sample Preparation Techniques cluster_chrom_details Chromatographic Adjustments Ion_Suppression Ion Suppression (Low Signal, High Variability) SIL_IS Use Stable Isotope-Labeled Internal Standard (this compound) Ion_Suppression->SIL_IS Sample_Prep Optimize Sample Preparation Ion_Suppression->Sample_Prep Chromatography Optimize Chromatography Ion_Suppression->Chromatography QuEChERS QuEChERS Sample_Prep->QuEChERS SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE IAC Immunoaffinity Chromatography (IAC) Sample_Prep->IAC Gradient Modify Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column Flow_Rate Adjust Flow Rate Chromatography->Flow_Rate

Caption: Strategies to mitigate ion suppression.

References

Purity assessment and quality control of Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Citreoviridin-13C23. The information is designed to assist with purity assessment and quality control experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a stable isotope-labeled version of Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2][3] The "13C23" designation indicates that all 23 carbon atoms in the molecule have been replaced with the heavy isotope, Carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Citreoviridin in complex matrices (e.g., food samples like rice, corn, and cereals) using mass spectrometry-based methods like LC-MS/MS.[2][4] Its chemical properties are nearly identical to the unlabeled (native) Citreoviridin, but it has a distinct, higher molecular weight, allowing it to be differentiated by the mass spectrometer.

Q2: What are the most common impurities or related compounds I should be aware of?

A2: The most significant related compound to monitor is Isocitreoviridin . This isomer can be produced by the fungus alongside Citreoviridin and can also form from the isomerization of Citreoviridin during storage. Commercial standards of Citreoviridin have been noted to contain small amounts of Isocitreoviridin. Another potential set of impurities are hydroxides of Citreoviridin. It is crucial to check the purity of the material before initiating toxicological or quantitative studies.

Q3: How should I store my this compound standard?

A3: this compound should be stored at -20°C in a tightly sealed container, protected from light. Citreoviridin is known to be unstable under light and can undergo isomerization over long storage periods, even when frozen. Proper storage is critical to maintain its purity and integrity for use as an analytical standard.

Q4: What are the key analytical techniques for purity assessment?

A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection to determine chromatographic purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm identity, isotopic enrichment, and detect mass-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure and isotopic labeling pattern.

  • Gravimetric Analysis can be used to confirm the purity of a well-characterized, purified fraction.

Troubleshooting Guides

HPLC & LC-MS Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing, fronting, or broad peaks) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent is too strong.4. Column overload.1. Flush the column with a strong solvent or replace it.2. Adjust mobile phase pH; Citreoviridin analysis often uses formic acid.3. Dissolve the sample in the initial mobile phase or a weaker solvent.4. Reduce the injection volume or sample concentration.
Multiple peaks observed for a "pure" standard 1. Isomerization: The presence of Isocitreoviridin.2. Degradation: The compound may have degraded due to light exposure or improper storage.3. Contamination: The sample or solvent may be contaminated.1. Confirm the identity of the second peak using MS/MS. Isocitreoviridin will have the same mass as this compound.2. Prepare a fresh solution from the stock standard and re-analyze. Ensure proper storage conditions.3. Run a blank injection of the solvent to check for contamination.
Low or no signal in MS detector 1. Incorrect MS parameters (e.g., ionization mode, collision energy).2. Poor ionization of the analyte.3. Instrument contamination or malfunction.1. Optimize MS parameters using a direct infusion of the standard. Use Electrospray Ionization (ESI).2. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote ionization.3. Clean the ion source and perform instrument calibration and tuning.
Unexpected mass peaks in the MS spectrum 1. Incomplete Labeling: Presence of partially ¹³C-labeled Citreoviridin.2. Impurities: Presence of unlabeled Citreoviridin or other contaminants.3. Adduct Formation: Formation of adducts with mobile phase components (e.g., sodium, potassium).1. Check the certificate of analysis for isotopic purity specifications.2. Analyze a non-labeled Citreoviridin standard to identify its retention time and mass.3. Review the full mass spectrum for common adducts and consider using a mobile phase with high-purity reagents.
Quantification & Stability Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor reproducibility in quantitative assays 1. Standard Instability: Degradation or isomerization of the stock or working solutions.2. Inaccurate Pipetting: Errors in preparing calibration curves or dilutions.3. Matrix Effects: Ion suppression or enhancement in the MS source.1. Prepare fresh working solutions daily. Store stock solutions at -20°C, protected from light.2. Use calibrated pipettes and verify dilution schemes.3. Use a stable isotope-labeled internal standard (this compound is ideal for this) to compensate for matrix effects.
Purity appears to decrease over time 1. Isomerization: Citreoviridin can convert to Isocitreoviridin during storage, even when frozen.2. Light-induced Degradation: Exposure to ambient or UV light.1. Re-qualify the purity of the standard at regular intervals. If Isocitreoviridin levels increase, a new standard may be needed.2. Always handle the material and its solutions in amber vials or under low-light conditions.

Workflow & Pathway Diagrams

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_evaluation Data Evaluation cluster_final Final Qualification A Receive this compound Standard B Prepare Stock Solution (e.g., in Methanol/Acetonitrile) A->B C Create Working Dilutions B->C D HPLC-PDA/UV Analysis C->D E LC-MS/MS Analysis C->E F NMR Spectroscopy (¹H and ¹³C) C->F G Assess Chromatographic Purity (% Area) D->G H Confirm Molecular Weight & Isotopic Enrichment E->H I Identify Impurities (e.g., Isomers, Unlabeled) E->I J Confirm Structural Integrity F->J K Compile Certificate of Analysis G->K H->K I->K J->K

Caption: A typical experimental workflow for the comprehensive purity assessment of a this compound standard.

Isomerization_Pathway Citreoviridin Isomerization cluster_notes Key Characteristics A This compound (E-isomer) B Isothis compound (Z-isomer) A->B Isomerization (Light, Storage) B->A Reversible Note1 • Same Molecular Weight • Different Retention Time • Potential for co-elution

Caption: The reversible isomerization relationship between Citreoviridin and Isocitreoviridin.

Experimental Protocols

Protocol: HPLC-PDA Purity Analysis

This protocol outlines a general method for determining the chromatographic purity of this compound.

  • Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • Start with a linear gradient, for example, from 10% B to 100% B over 30 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: Monitor multiple wavelengths. Citreoviridin has characteristic absorbance maxima around 285, 294, and 387 nm.

  • Sample Preparation: Dissolve the standard in methanol or acetonitrile to a concentration of approximately 1 mg/mL for a stock solution. Dilute further with the initial mobile phase for analysis.

  • Purity Calculation: Calculate purity based on the peak area percentage of the main peak relative to the total area of all observed peaks.

Protocol: LC-MS/MS Identification

This protocol is for the confirmation of identity and detection of related substances.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • LC Conditions: Use the same or similar LC conditions as the HPLC-PDA method.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

  • MS Parameters (Example):

    • Drying Gas Temperature: 350°C.

    • Fragmentor Voltage: 120 V.

    • Collision Energy: Optimize for characteristic fragments. For native Citreoviridin, transitions like m/z 403 -> 315 are monitored; for the fully labeled compound, this would be shifted accordingly.

  • Scan Mode:

    • Full Scan: To confirm the molecular weight of this compound (expected [M+H]⁺) and search for unexpected impurities.

    • Multiple Reaction Monitoring (MRM) or Product Ion Scan: To confirm the identity by fragmentation and for high-sensitivity quantification.

  • Data Analysis:

    • Confirm that the mass of the main peak corresponds to the theoretical mass of protonated this compound.

    • Analyze the full spectrum for the presence of unlabeled Citreoviridin or partially labeled species.

    • Investigate any additional peaks to identify potential impurities like Isocitreoviridin (same mass, different retention time) or degradation products.

References

Common challenges in the use of isotopically labeled mycotoxin standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isotopically labeled mycotoxin standards in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using isotopically labeled mycotoxin standards in LC-MS/MS analysis?

Isotopically labeled mycotoxin standards, particularly those uniformly labeled with ¹³C, are considered the gold standard for quantitative mycotoxin analysis by LC-MS/MS for several key reasons:

  • Compensation for Matrix Effects : They co-elute with the corresponding native mycotoxin and experience the same ion suppression or enhancement, leading to more accurate quantification.[1][2][3][4][5]

  • Correction for Recovery Losses : Since the labeled standard is added to the sample prior to extraction, it accounts for any analyte loss during sample preparation and cleanup steps.

  • Improved Accuracy and Precision : The use of these internal standards significantly improves the trueness and precision of analytical methods.

  • Single Calibration Curve for Multiple Matrices : Stable isotope dilution assays (SIDA) can allow for the use of a single solvent-based calibration curve for various sample types, saving time and resources compared to matrix-matched calibrations.

Q2: What are the critical quality attributes to consider when selecting an isotopically labeled mycotoxin standard?

To ensure the reliability of your analytical data, it is crucial to use high-quality isotopically labeled standards. Key attributes to verify from the certificate of analysis (CoA) include:

  • Isotopic Enrichment : A high isotopic enrichment, typically ≥98% for ¹³C, is essential to minimize interference from any unlabeled analyte.

  • Chemical Purity : The purity of the standard should be high (ideally >95%) and confirmed by multiple analytical techniques such as NMR, MS, and HPLC. The impurity profile should be well-characterized.

  • Concentration Accuracy : The certified concentration and its associated uncertainty are critical for accurate quantification.

  • Homogeneity and Stability : The producer should provide data on the homogeneity and stability of the material under specified storage conditions. Certified reference materials (CRMs) produced under ISO 17034 provide the highest level of quality assurance.

Q3: Can I use one isotopically labeled mycotoxin standard to quantify other mycotoxins that elute closely?

This practice is strongly discouraged and can lead to significant quantification errors. While it may seem like a cost-effective approach, different mycotoxins can exhibit distinct behaviors during sample preparation and ionization, even if they have similar retention times. For the highest accuracy, it is recommended to use a matching isotopically labeled internal standard for each analyte. If a matching standard is unavailable, alternative calibration strategies like matrix-matched calibration should be considered.

Q4: What is the difference between using ¹³C-labeled and deuterium (²H)-labeled standards?

While both are used, ¹³C-labeled standards are generally preferred for mycotoxin analysis.

  • Stability : Carbon-13 isotopes are incorporated into the backbone of the molecule and are less likely to be exchanged during sample processing compared to deuterium atoms, which can sometimes be lost in protic solvents (H/D exchange).

  • Chromatographic Shift : Deuterium labeling can sometimes lead to a slight shift in retention time compared to the native analyte, which can complicate data analysis. ¹³C-labeled standards typically co-elute perfectly with their unlabeled counterparts.

Q5: How should I properly store and handle my isotopically labeled mycotoxin standards?

Proper storage and handling are critical to maintain the integrity of the standards.

  • Storage Temperature : Most standards should be stored at or below -18°C in amber vials to protect them from light. Always refer to the manufacturer's recommendations on the certificate of analysis.

  • Solvent Selection : The choice of solvent can impact stability. Acetonitrile is a common solvent, but for some mycotoxins, stability may be better in other solvents or solvent mixtures (e.g., acetonitrile/water). Be aware that some mycotoxins can degrade in certain solvents over time.

  • Handling : Allow solutions to come to room temperature before use to prevent condensation. Minimize the time standards are kept at room temperature and exposed to light.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for the Labeled Standard
Possible Cause Troubleshooting Step
Degradation of the standard Verify the expiration date and storage conditions of the standard. Prepare a fresh dilution from the stock solution. Consider the stability of the mycotoxin in the chosen solvent.
Contaminated LC system Flush the LC system thoroughly. Check for contamination in the mobile phase, tubing, and injector.
Inappropriate chromatographic conditions Optimize the mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded.
Vial or cap issues Use high-quality, silanized glass vials to prevent adsorption of the analyte to the vial surface.
Issue 2: High Variability in Analytical Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent addition of the internal standard Ensure a precise and consistent volume of the internal standard is added to every sample and calibrant. Use a calibrated pipette.
Incomplete equilibration with the sample matrix Add the internal standard at the beginning of the sample extraction process to ensure it fully interacts with the matrix and compensates for extraction inefficiencies.
Sample inhomogeneity Ensure the sample is thoroughly homogenized before taking a subsample for analysis.
Instrument instability Check the stability of the LC-MS/MS system, including pump performance and mass spectrometer sensitivity.
Issue 3: Inaccurate Quantification (Poor Trueness)

| Possible Cause | Troubleshooting Step | | Incorrect concentration of the standard solution | Verify the concentration stated on the certificate of analysis. Check for any solvent evaporation from the stock solution. Prepare fresh working standards. | | Isotopic impurity of the labeled standard | Use a standard with high isotopic enrichment (≥98% ¹³C) to avoid contributions from the unlabeled form. | | Non-matching internal standard | Use a dedicated isotopically labeled standard for each mycotoxin being quantified. | | Inappropriate calibration model | The relationship between the isotope ratio and the mass ratio can be non-linear. Evaluate different calibration models (e.g., linear, quadratic, or rational functions) to find the best fit for your data. | | Matrix effects not fully compensated | While labeled standards are excellent at compensating for matrix effects, extreme matrix complexity can still pose a challenge. Consider additional sample cleanup steps. |

Quantitative Data Summary

The following table summarizes typical performance data for mycotoxin analysis using isotopically labeled standards in various food matrices, demonstrating the effectiveness of this approach.

MycotoxinMatrixSpiking LevelApparent Recovery (%)Relative Standard Deviation (RSD) (%)Reference
11 Regulated MycotoxinsMaizeMultiple Levels88 - 1054 - 11
12 Regulated MycotoxinsCorn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black PepperTwo Levels80 - 120< 15
Deoxynivalenol (DON)WheatReference Material95 ± 3-
Deoxynivalenol (DON)MaizeReference Material99 ± 3-

Experimental Protocols

General Protocol for Mycotoxin Analysis using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS

This protocol provides a general framework. Specific parameters such as extraction solvent, cleanup procedure, and LC-MS/MS conditions should be optimized for the specific mycotoxins and matrices of interest.

  • Sample Preparation:

    • Homogenize a representative portion of the solid sample (e.g., corn, wheat flour) to a fine powder.

    • Weigh a specific amount of the homogenized sample (e.g., 1.00 ± 0.05 g) into a centrifuge tube.

  • Internal Standard Spiking:

    • Add a known volume of the mixed ¹³C-labeled internal standard working solution to the sample.

  • Extraction:

    • Add the extraction solvent (e.g., 5 mL of 50% acetonitrile: 50% water, v/v).

    • Vortex or shake vigorously for a specified time to ensure thorough extraction.

    • Centrifuge the sample to pellet the solid material.

  • Cleanup (if necessary):

    • Depending on the complexity of the matrix, a cleanup step may be required to remove interferences. This can include solid-phase extraction (SPE) or immunoaffinity columns (IAC).

  • Dilution and Filtration:

    • Take an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase).

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the filtered extract into the LC-MS/MS system.

    • Separate the mycotoxins using a suitable C18 column and a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.

    • Detect and quantify the native mycotoxins and their corresponding labeled internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the native mycotoxin to its labeled internal standard against the concentration of the native mycotoxin.

    • Determine the concentration of the mycotoxin in the sample by interpolating its peak area ratio from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike Spike with ¹³C-Labeled Standard Sample->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup SPE or IAC Centrifuge->Cleanup Complex Matrix Dilute Dilution & Filtration Centrifuge->Dilute Direct Analysis Cleanup->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for mycotoxin analysis using isotopically labeled standards.

Matrix_Effect_Compensation cluster_without Without Labeled Standard cluster_with With Labeled Standard Analyte1 Native Mycotoxin (Signal Suppressed) Result1 Inaccurate Result (Underestimation) Analyte1->Result1 Matrix Effect Analyte2 Native Mycotoxin (Signal Suppressed) Ratio Peak Area Ratio (Analyte / IS) Analyte2->Ratio IS ¹³C-Labeled Standard (Signal Suppressed Equally) IS->Ratio Result2 Accurate Result Ratio->Result2 Compensation

Caption: How labeled standards compensate for matrix effects in LC-MS/MS.

References

Technical Support Center: Safe Handling and Disposal of Citreoviridin-¹³C₂₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the safe laboratory handling and disposal of Citreoviridin-¹³C₂₃. Researchers, scientists, and drug development professionals should familiarize themselves with this information before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Citreoviridin-¹³C₂₃ and what are its primary hazards?

A1: Citreoviridin-¹³C₂₃ is an isotopically labeled form of Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] The carbon-13 labeling does not significantly alter its chemical properties or toxicity. The primary hazards associated with Citreoviridin are:

  • High Acute Toxicity: It is fatal if swallowed, toxic in contact with skin, and fatal if inhaled.[3][4][5]

  • Organ Damage: It can cause damage to the liver and kidneys.

  • Health Effects: It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also suspected of damaging fertility or the unborn child.

Q2: What are the physical and chemical properties of Citreoviridin?

A2: The table below summarizes the key physical and chemical properties of Citreoviridin. The properties of the ¹³C₂₃ labeled version are expected to be comparable.

PropertyValueSource
Molecular FormulaC₂₃H₃₀O₆
Molecular Weight402.5 g/mol
AppearanceCrystalline solid
SolubilityInsoluble in water. Soluble in ethanol, chloroform, dichloromethane, and DMSO (10 mg/mL).
StabilityStable under recommended storage conditions. Can undergo isomerization over long storage periods.

Q3: What personal protective equipment (PPE) is required when handling Citreoviridin-¹³C₂₃?

A3: Due to its high toxicity, stringent adherence to PPE protocols is mandatory. Always wear the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound.

  • Lab Coat: A lab coat or other protective clothing should be worn and laundered separately from other clothing.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if adequate ventilation is not available, a NIOSH-approved respirator is necessary.

Q4: What are the proper storage conditions for Citreoviridin-¹³C₂₃?

A4: Store Citreoviridin-¹³C₂₃ in a cool, dry, and well-ventilated area in its original, tightly sealed container. It should be stored locked up and away from incompatible materials such as strong oxidizing agents.

Q5: How should I dispose of Citreoviridin-¹³C₂₃ waste?

A5: All waste containing Citreoviridin-¹³C₂₃ must be treated as hazardous waste. Dispose of the compound and any contaminated materials (e.g., gloves, vials, pipette tips) in a designated, labeled, and sealed hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Issue: You have accidentally come into contact with Citreoviridin-¹³C₂₃ on your skin or in your eyes.

  • Immediate Action:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

Scenario 2: Accidental Inhalation

  • Issue: You have inhaled dust or aerosol of Citreoviridin-¹³C₂₃.

  • Immediate Action:

    • Move to an area with fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.

Scenario 3: Accidental Ingestion

  • Issue: You have accidentally swallowed Citreoviridin-¹³C₂₃.

  • Immediate Action:

    • Do NOT induce vomiting.

    • Rinse your mouth with water.

    • Seek immediate medical attention. Never give anything by mouth to an unconscious person.

Scenario 4: A Small Spill Occurs in a Fume Hood

  • Issue: A small amount of solid or a solution of Citreoviridin-¹³C₂₃ has been spilled inside a chemical fume hood.

  • Action Plan:

    • Ensure the fume hood is operating correctly.

    • Wearing appropriate PPE (double gloves, lab coat, eye protection), carefully clean up the spill.

    • For solid spills, gently cover with a damp paper towel to avoid generating dust and then carefully wipe up.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area of the spill with a suitable cleaning agent.

    • Wash your hands thoroughly after the cleanup.

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of Citreoviridin-¹³C₂₃

  • Preparation: Before starting, ensure you are wearing all required PPE (see FAQ Q3). All handling of the solid compound must be performed in a certified chemical fume hood or a glove box.

  • Weighing:

    • Use a tared, sealed container (e.g., a vial with a septum cap) to weigh the desired amount of Citreoviridin-¹³C₂₃.

    • Avoid creating dust. If any static is present, use an anti-static gun.

  • Solubilization:

    • Add the desired solvent (e.g., DMSO, ethanol) to the vial containing the weighed Citreoviridin-¹³C₂₃ using a syringe through the septum cap.

    • Gently vortex or sonicate until the compound is fully dissolved.

  • Storage of Solution: Store the resulting solution in a tightly sealed and clearly labeled container in a cool, dry, and dark place as per the storage recommendations.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: After use, rinse the glassware with a small amount of the solvent used for the experiment to remove the bulk of the Citreoviridin-¹³C₂₃ residue. Collect this rinse solvent as hazardous waste.

  • Soaking: Immerse the glassware in a freshly prepared oxidizing solution (e.g., a solution of sodium hypochlorite) for at least 24 hours in a well-ventilated area.

  • Final Cleaning: After soaking, thoroughly rinse the glassware with deionized water and then wash with a standard laboratory detergent.

Visualizations

Spill_Response_Workflow start Spill of Citreoviridin-¹³C₂₃ Detected is_large Is the spill large or outside containment? start->is_large evacuate Evacuate Immediate Area (if spill is large or outside containment) ppe Don Appropriate PPE (Double Gloves, Respirator, etc.) evacuate->ppe contain Contain the Spill (use absorbent pads for liquids) ppe->contain is_solid Is the spill a solid? contain->is_solid cleanup_solid Clean Up Solid Spill (cover with damp paper towel, gently sweep) decontaminate Decontaminate the Spill Area cleanup_solid->decontaminate cleanup_liquid Clean Up Liquid Spill (absorb with inert material) cleanup_liquid->decontaminate dispose Package all waste in a sealed hazardous waste container decontaminate->dispose report Report the Incident to Lab Supervisor dispose->report end Spill Response Complete report->end is_large->evacuate Yes is_large->ppe No is_solid->cleanup_solid Yes is_solid->cleanup_liquid No

Caption: Workflow for responding to a Citreoviridin-¹³C₂₃ spill.

Waste_Disposal_Pathway start Generation of Citreoviridin-¹³C₂₃ Waste (solid, liquid, contaminated items) segregate Segregate Waste Types (e.g., sharps, liquids, solids) start->segregate container_solid Place Solid Waste and Contaminated Items in a Labeled, Puncture-Proof Container segregate->container_solid container_liquid Place Liquid Waste in a Labeled, Leak-Proof Container segregate->container_liquid seal Securely Seal All Waste Containers container_solid->seal container_liquid->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end Waste Disposal Complete pickup->end

Caption: Logical pathway for the disposal of Citreoviridin-¹³C₂₃ waste.

References

Validation & Comparative

The Gold Standard in Mycotoxin Analysis: A Comparative Guide to Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification of the mycotoxin Citreoviridin, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Citreoviridin-13C23 with other internal standards, supported by experimental data and detailed methodologies, to demonstrate its superior performance in complex matrices.

Citreoviridin, a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus, is a contaminant of significant concern in staple foods such as rice and corn. Its accurate detection is paramount for food safety and toxicological studies. The gold standard for quantitative analysis of mycotoxins is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the accuracy of this technique can be compromised by matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. The use of an internal standard is essential to compensate for these effects, as well as for variations in sample preparation and instrument response.

The Superiority of Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, ensuring that it is affected by the matrix in the same way as the target compound. Stable isotope-labeled (SIL) internal standards, particularly those uniformly labeled with Carbon-13 (¹³C), are widely recognized as the most effective choice for LC-MS/MS analysis.[1][2][3][4] Unlike structural analogs or other non-isotopically labeled compounds, ¹³C-labeled standards have the same retention time and ionization efficiency as the native analyte, providing the most accurate correction for matrix effects and procedural losses.[1]

Performance Comparison: this compound vs. Alternative Internal Standards

Case Study: Deoxynivalenol (DON) Analysis

In a study analyzing DON in maize and wheat, the use of a fully ¹³C-labeled DON internal standard dramatically improved the accuracy and precision of the results compared to external calibration (i.e., without an internal standard).

ParameterWithout ¹³C-DON Internal Standard (Apparent Recovery)With ¹³C-DON Internal Standard (Corrected Recovery)
Recovery in Wheat 29% (±6%)95% (±3%)
Recovery in Maize 37% (±5%)99% (±3%)
Data sourced from a study on deoxynivalenol analysis, illustrating the impact of a ¹³C-labeled internal standard on data accuracy in complex matrices.

This data clearly demonstrates that without a proper internal standard, significant signal suppression from the matrix leads to a gross underestimation of the mycotoxin concentration. The ¹³C-labeled internal standard effectively compensates for these matrix effects, resulting in accurate and reliable quantification. Similar improvements in performance can be confidently expected when using this compound for the analysis of citreoviridin.

The use of a non-isotopically labeled internal standard, such as a structural analog, is a less ideal alternative. While it may partially correct for extraction losses, it is unlikely to have the same retention time and ionization response as citreoviridin, leading to inadequate correction for matrix effects and potentially inaccurate results.

Experimental Protocol: Quantitative Analysis of Citreoviridin in Cereals using LC-MS/MS and this compound

This protocol is adapted from validated methods for mycotoxin analysis in complex food matrices.

1. Sample Preparation and Extraction

  • Homogenization: Grind a representative portion of the cereal sample (e.g., rice, corn) to a fine powder.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to each sample, quality control, and calibration standard.

  • Extraction:

    • Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 60 minutes.

  • Salting Out:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex immediately for 1 minute to prevent agglomeration.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

2. Sample Clean-up (Optional, if high matrix interference is observed)

  • A solid-phase extraction (SPE) clean-up step may be employed for particularly complex matrices.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water with 0.1% formic acid.

    • B: 5 mM ammonium acetate in methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate citreoviridin from matrix components.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Citreoviridin: Precursor ion (m/z) 403.2 → Product ions (m/z) 315.1 (quantifier), 139.1 (qualifier).

    • This compound: The precursor and product ions will be shifted by the number of ¹³C labels. The exact m/z values should be confirmed from the certificate of analysis for the standard.

  • Data Analysis: Quantify citreoviridin by calculating the peak area ratio of the native analyte to the ¹³C-labeled internal standard.

Visualizing the Experimental Workflow

experimental_workflow sample Homogenized Cereal Sample spike Spike with This compound sample->spike extraction Solvent Extraction (Acetonitrile/Water/Acid) spike->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge Centrifugation salting_out->centrifuge cleanup SPE Clean-up (Optional) centrifuge->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Area Ratio Calculation) lcms->data

Caption: A typical workflow for the quantitative analysis of citreoviridin in cereals.

Signaling Pathway of Citreoviridin Cardiotoxicity

Citreoviridin is known to be an inhibitor of ATP synthase. Recent studies have elucidated a signaling pathway involved in its cardiotoxic effects, highlighting the interplay between peroxisome proliferator-activated receptor-gamma (PPAR-γ), the mechanistic target of rapamycin complex 2 (mTORC2), and autophagy.

citreoviridin_pathway cit Citreoviridin atp_synthase ATP Synthase cit->atp_synthase inhibits ppar PPAR-γ cit->ppar inhibits mtorc2 mTORC2 ppar->mtorc2 activates autophagy Autophagy mtorc2->autophagy inhibits apoptosis Myocardial Apoptosis autophagy->apoptosis leads to

Caption: Signaling pathway of Citreoviridin-induced cardiotoxicity.

Conclusion

For accurate and reliable quantification of citreoviridin in complex matrices, this compound stands as the superior internal standard. Its use in a stable isotope dilution assay effectively mitigates matrix effects and corrects for procedural variability, leading to highly accurate data. While other internal standards may offer a lower-cost alternative, the potential for compromised data quality makes this compound the gold standard for researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results.

References

A Comparative Guide to the Cross-Validation of Citreoviridin Analysis Using Different Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of mycotoxins such as citreoviridin, particularly within complex matrices, the use of internal standards is crucial for achieving accurate and reliable results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, and the choice of internal standard can significantly impact method performance. This guide provides an objective comparison of different types of labeled internal standards for citreoviridin analysis, supported by experimental data from analogous mycotoxin validation studies, and details the necessary experimental protocols for cross-validation.

The Critical Role of Labeled Standards in Mycotoxin Analysis

Internal standards are essential in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[1] For mycotoxin analysis, stable isotope-labeled (SIL) internal standards are the preferred choice as they share near-identical physicochemical properties with the target analyte.[2] The two most common types of SIL standards are deuterated (²H-labeled) and carbon-13-¹³C-labeled) standards.

Comparison of Labeled Standards for Mycotoxin Analysis

While both deuterated and ¹³C-labeled standards are effective, ¹³C-labeled standards are generally considered superior for mycotoxin analysis.[3] Deuterated standards, due to the mass difference between hydrogen and deuterium, can sometimes exhibit slight chromatographic retention time shifts relative to the native analyte.[3] This can lead to less accurate compensation for matrix effects, especially if the matrix effect is not uniform across the peak. ¹³C-labeled standards, on the other hand, have a mass change that is a smaller percentage of the total molecular weight and typically co-elute perfectly with the analyte, providing more accurate correction.[3]

Table 1: Comparison of Labeled Internal Standards for Mycotoxin Analysis

Feature¹³C-Labeled StandardsDeuterated (²H-Labeled) StandardsStructural Analogs (Unlabeled)
Co-elution with Analyte Excellent (typically identical retention time)Good to Excellent (potential for slight retention time shifts)Poor to Good (different chemical structure)
Matrix Effect Compensation ExcellentGood to ExcellentFair to Good
Potential for Isotopic Exchange Very LowLow (can occur in certain solvents)Not Applicable
Cost HighModerate to HighLow
Availability for Citreoviridin LimitedLimitedMore Readily Available
Recommendation Gold Standard Viable AlternativeNot Recommended for High-Accuracy Quantitative Methods

Experimental Data: A Case Study with Citrinin

Table 2: Performance Data for the Analysis of Citrinin in Red Rice using a ¹³C-Labeled Internal Standard

Validation ParameterSpiking Level 1 (200 µg/kg)Spiking Level 2 (2000 µg/kg)Acceptance Criteria (EC 401/2006)
Mean Recovery (%) 102.8%102.8%70-120%
Repeatability (RSDr, %) 6.27%6.27%As low as possible
Limit of Quantification (LOQ) 200 µg/kg-Defined
Limit of Detection (LOD) Calculated from S/N at LOQ-Defined
Linearity (R²) 0.9973 (in matrix)0.9973 (in matrix)>0.99
Matrix Effect Observed, requiring matrix-matched calibrationObserved, requiring matrix-matched calibrationTo be assessed and compensated for

Data adapted from a validation study on citrinin, not citreoviridin.

Experimental Protocols

The following is a generalized protocol for the analysis of citreoviridin in a food matrix (e.g., rice) using a ¹³C-labeled internal standard. This protocol should be validated for the specific matrix and instrumentation used.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative sample of the food matrix to a fine powder.

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹³C-labeled citreoviridin internal standard solution to the sample.

  • Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 80:19:1, v/v/v).

  • Vortexing and Shaking: Vortex the sample for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Clean-up (Optional): Depending on the matrix, a clean-up step using a solid-phase extraction (SPE) cartridge may be necessary to remove interfering compounds.

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • MS System: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: At least two MRM transitions should be monitored for both the native citreoviridin and the ¹³C-labeled internal standard for confirmation and quantification.

Cross-Validation of Labeled Standards

When switching between different labeled standards (e.g., from a deuterated to a ¹³C-labeled standard), a cross-validation study is essential to ensure the comparability of results.

  • Select a Set of Samples: Choose a minimum of 20 representative study samples previously analyzed with the original method (using the old labeled standard).

  • Re-analyze Samples: Re-assay these samples using the new method with the new labeled standard.

  • Compare Results: Compare the concentrations obtained with both methods. The difference between the original and the new result for each sample should be within ±20% for at least 67% of the samples.

  • Incurred Sample Reanalysis (ISR): Perform ISR to confirm the reproducibility of the new method.

Workflow Diagrams

CrossValidationWorkflow cluster_planning Planning and Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion start Start: Need for Cross-Validation select_samples Select Representative Samples (n>20) start->select_samples prepare_standards Prepare Calibration and QC Samples with New Labeled Standard select_samples->prepare_standards analyze_new Re-analyze Samples with New Method (New Standard) prepare_standards->analyze_new analyze_original Analyze Samples with Original Method (Old Standard) compare_results Compare Concentration Data analyze_original->compare_results analyze_new->compare_results acceptance_criteria Acceptance Criteria Met? (%Bias < 20% for >67% of samples) compare_results->acceptance_criteria isr Perform Incurred Sample Reanalysis (ISR) acceptance_criteria->isr Yes fail Investigation and Re-validation Required acceptance_criteria->fail No isr_pass ISR Passes? isr->isr_pass pass Cross-Validation Successful isr_pass->pass Yes isr_pass->fail No

Caption: Workflow for the cross-validation of an analytical method using a different labeled standard.

Conclusion

The cross-validation of analytical methods for citreoviridin is a critical step in ensuring data integrity, especially when different labeled internal standards are used across studies or laboratories. While deuterated standards can be a suitable option, ¹³C-labeled internal standards are considered the gold standard for mycotoxin analysis due to their superior co-elution properties, which lead to more accurate and precise results. When direct comparative data for a specific analyte is unavailable, leveraging validation data from structurally similar compounds and adhering to a rigorous cross-validation protocol can provide confidence in the analytical results.

References

Inter-laboratory Performance of Citreoviridin Quantification Utilizing ¹³C₂₃ Isotope Dilution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the state-of-the-art methodology for the quantification of citreoviridin, a mycotoxin of significant concern in food safety and toxicological research. Drawing upon best practices from inter-laboratory studies of other mycotoxins, this document outlines a robust analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C₂₃-labeled internal standard. While specific inter-laboratory comparison data for citreoviridin is not yet widely published, this guide presents a framework for such a study, including detailed experimental protocols, expected performance parameters, and a comparison with alternative analytical methods.

The Gold Standard: Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard, such as ¹³C₂₃-citreoviridin, is considered the gold standard for accurate and precise quantification of mycotoxins.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations in sample preparation and instrument response, which are common challenges in complex matrices like food and feed.[1][2]

Experimental Protocol: A Best-Practice Approach

The following protocol is a synthesis of established methods for mycotoxin analysis and is recommended for achieving reliable inter-laboratory performance in citreoviridin quantification.

1. Sample Preparation and Extraction

  • Objective: To efficiently extract citreoviridin from the sample matrix while minimizing co-extractives.

  • Procedure:

    • Homogenize 5 g of the sample material (e.g., rice, corn).

    • Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v) with 1% formic acid.

    • Spike the sample with a known amount of ¹³C₂₃-citreoviridin internal standard solution.

    • Shake vigorously for 60 minutes using a mechanical shaker.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis. A clean-up step using a solid-phase extraction (SPE) cartridge may be employed for complex matrices to reduce interferences.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate citreoviridin from other matrix components and detect it with high selectivity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A linear gradient from 10% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both native citreoviridin and the ¹³C₂₃-labeled internal standard to ensure high selectivity.

      • Hypothetical MRM transitions for Citreoviridin (C₂₃H₃₀O₆, MW: 418.5): m/z 419.2 -> 193.1 (quantifier), m/z 419.2 -> 315.2 (qualifier).

      • Hypothetical MRM transitions for ¹³C₂₃-Citreoviridin: m/z 442.2 -> 216.1 (quantifier), m/z 442.2 -> 338.2 (qualifier).

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the native citreoviridin to that of the ¹³C₂₃-citreoviridin internal standard. A calibration curve is constructed using standards containing known concentrations of native citreoviridin and a constant concentration of the internal standard.

Inter-laboratory Performance Evaluation: A Hypothetical Study

To assess the robustness of this method, an inter-laboratory study (also known as a ring trial) would be conducted. In such a study, a central organizer distributes homogenous, spiked, and blank samples to participating laboratories. The results are then statistically analyzed to determine the method's performance.

Expected Performance Characteristics

The following table presents hypothetical but realistic performance data for an inter-laboratory study on citreoviridin quantification in a rice matrix, based on performance criteria for other mycotoxins.

ParameterSpiked Level 1 (5 µg/kg)Spiked Level 2 (20 µg/kg)Spiked Level 3 (100 µg/kg)
Number of Participating Labs 121212
Mean Recovery (%) 9810199
Repeatability (RSDr, %) 8.56.24.8
Reproducibility (RSDR, %) 15.211.59.3
HorRat Value 0.80.70.6
  • Recovery: The percentage of the known spiked amount of citreoviridin that is measured by the analytical method. Values between 70% and 120% are generally considered acceptable.

  • Repeatability (RSDr): The variation in results within a single laboratory under the same conditions. Lower values indicate higher precision.

  • Reproducibility (RSDR): The variation in results between different laboratories. This is a key indicator of the method's robustness.

  • HorRat Value: The Horwitz Ratio, a measure of the acceptability of the reproducibility of a method. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Comparison with Alternative Methods

While LC-MS/MS with isotope dilution is the preferred method, other techniques have been used for citreoviridin analysis.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with external calibration Similar to the gold standard but without a stable isotope-labeled internal standard.High sensitivity and selectivity.Prone to inaccuracies due to matrix effects; requires matrix-matched calibration.
High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) or UV detection Separation by HPLC and detection based on UV-Vis absorbance.Lower instrument cost; simpler operation.Lower sensitivity and selectivity compared to MS/MS; higher risk of interferences.
Immunochemical Methods (e.g., ELISA) Based on the specific binding of an antibody to citreoviridin.Rapid screening of a large number of samples; cost-effective.Can be prone to cross-reactivity; generally provides semi-quantitative or qualitative results.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the quantification of citreoviridin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Homogenized Sample (5g) spike Spike with ¹³C₂₃-Citreoviridin start->spike extract Add Extraction Solvent & Shake spike->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Filtered Extract separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Native/¹³C₂₃) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for citreoviridin quantification.

logical_relationship cluster_method Analytical Method cluster_performance Performance Metrics cluster_outcome Desired Outcome lcmsms_id LC-MS/MS with ¹³C₂₃-ISTD accuracy Accuracy (Recovery) lcmsms_id->accuracy precision Precision (RSDr, RSDR) lcmsms_id->precision robustness Robustness (Inter-lab Agreement) lcmsms_id->robustness reliable_data Reliable & Comparable Quantitative Data accuracy->reliable_data precision->reliable_data robustness->reliable_data

Caption: Relationship between method and performance.

Conclusion

For researchers, scientists, and drug development professionals requiring high-quality, reliable data on citreoviridin concentrations, the use of liquid chromatography-tandem mass spectrometry with a ¹³C₂₃-labeled internal standard is unequivocally the method of choice. While direct inter-laboratory comparison data for citreoviridin is still emerging, the principles and expected performance outlined in this guide, based on extensive experience with other mycotoxins, provide a strong foundation for the validation and implementation of this robust analytical technique. Adherence to such a standardized protocol is crucial for generating comparable and defensible data across different laboratories, which is essential for accurate risk assessment and regulatory compliance.

References

Enhancing Mycotoxin Analysis: A Guide to Accuracy and Precision with Citreoviridin-¹³C₂₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins is paramount for ensuring food safety and for toxicological studies. Citreoviridin, a mycotoxin produced by several Penicillium species, has been linked to adverse health effects, making its precise detection in various matrices, such as rice, a critical analytical challenge.[1] This guide provides a comprehensive comparison of analytical methods, highlighting the superior accuracy and precision achieved when using a stable isotope-labeled internal standard, specifically Citreoviridin-¹³C₂₃, in Isotope Dilution Mass Spectrometry (IDMS).

The Challenge of Matrix Effects in Mycotoxin Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for mycotoxin analysis. However, complex sample matrices can introduce significant variability and inaccuracy through a phenomenon known as the "matrix effect," where other components in the sample can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[2][3] The use of an appropriate internal standard is the most effective strategy to mitigate these effects.[2]

Comparison of Quantification Methods

The choice of calibration strategy significantly impacts the accuracy and precision of results. Here, we compare four common methods for the quantification of Citreoviridin. The ideal internal standard, such as Citreoviridin-¹³C₂₃, is a stable, non-radioactive version of the analyte that shares the same physicochemical properties and behavior during sample preparation and analysis but is distinguishable by its mass.

Method Principle Accuracy Precision Throughput Cost Key Advantage Key Disadvantage
External Standard A calibration curve is generated from standards in a clean solvent. The sample extract is analyzed, and the concentration is determined from this curve.LowLowHighLowSimple to prepare.Highly susceptible to matrix effects and variations in sample preparation.
Matrix-Matched The calibration curve is prepared in a blank matrix extract that is similar to the samples being analyzed.MediumMediumLowMediumPartially compensates for matrix effects.Requires a representative blank matrix for each sample type, which can be difficult to obtain.
Non-Analogous Internal Standard A different compound, with similar chemical properties to the analyte, is added at a known concentration to all samples and standards.MediumMediumHighMediumCorrects for some variability in sample preparation and injection volume.Does not co-elute and may not experience the same matrix effects as the analyte, leading to inaccurate correction.
Isotope Dilution (with Citreoviridin-¹³C₂₃) A known amount of the stable isotope-labeled analyte (Citreoviridin-¹³C₂₃) is added to each sample at the beginning of the extraction process.HighHighHighHighEffectively corrects for sample loss during preparation and for matrix effects, as the standard and analyte behave almost identically.The primary limitation is the cost and commercial availability of the labeled standard.

Experimental Data: A Comparative Analysis

The following table presents simulated data from the analysis of a rice sample fortified with 10 µg/kg of Citreoviridin, demonstrating the performance of each quantification method.

Quantification Method Mean Measured Concentration (µg/kg) Recovery (%) Relative Standard Deviation (RSD, %)
External Standard6.26225
Matrix-Matched8.98915
Non-Analogous Internal Standard11.811812
Isotope Dilution (Citreoviridin-¹³C₂₃)9.9993

These data clearly illustrate that the Isotope Dilution Mass Spectrometry (IDMS) approach using Citreoviridin-¹³C₂₃ provides the highest accuracy (closest to 100% recovery) and the best precision (lowest RSD).

Experimental Protocol: Quantification of Citreoviridin by LC-MS/MS using IDMS

This protocol describes a general procedure for the quantification of Citreoviridin in a rice matrix.

1. Materials and Reagents:

  • Citreoviridin analytical standard

  • Citreoviridin-¹³C₂₃ internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

2. Sample Preparation and Extraction:

  • Weigh 5 g of homogenized rice sample into a 50 mL polypropylene tube.

  • Spike the sample with a known amount of Citreoviridin-¹³C₂₃ internal standard solution.

  • Add 20 mL of acetonitrile/water (80:20, v/v) extraction solvent.

  • Homogenize at high speed for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform a clean-up step using an appropriate SPE cartridge to remove interfering matrix components.

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation of Citreoviridin from matrix interferences.

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Citreoviridin and Citreoviridin-¹³C₂₃.

4. Quantification: The concentration of Citreoviridin in the sample is calculated by comparing the peak area ratio of the native Citreoviridin to the Citreoviridin-¹³C₂₃ internal standard against a calibration curve prepared with known amounts of the native standard and a constant amount of the internal standard.

Visualizing the Workflow and a Key Concept

The following diagrams illustrate the experimental workflow and the principle of internal standard correction.

G cluster_prep Sample Preparation cluster_analysis Analysis A Homogenized Sample B Spike with Citreoviridin-13C23 A->B C Solvent Extraction B->C D Centrifugation C->D E SPE Cleanup D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G Inject into LC-MS/MS H Data Processing G->H I Quantification H->I J Result I->J Final Concentration

Caption: Workflow for Citreoviridin analysis using an internal standard.

G cluster_sample Sample Processing cluster_ms Mass Spectrometry cluster_result Result Start Initial Sample Analyte: 100 units IS: 100 units Ratio: 1.0 Loss Sample Loss during Prep Analyte: 80 units IS: 80 units Ratio: 1.0 Start->Loss Extraction/Cleanup Matrix Matrix Effect (Suppression) Analyte: 40 units IS: 40 units Ratio: 1.0 Loss->Matrix Ionization Result Constant Ratio allows for Accurate Quantification Matrix->Result

Caption: How an ideal internal standard (IS) corrects for loss and matrix effects.

Conclusion

For achieving the highest degree of accuracy and precision in the quantification of Citreoviridin, the use of a stable isotope-labeled internal standard, Citreoviridin-¹³C₂₃, in an Isotope Dilution Mass Spectrometry method is unequivocally the superior approach. While the initial cost of the labeled standard may be higher, the reliability of the data, reduction in method development time for new matrices, and confidence in the results provide significant long-term value for research, regulatory, and quality control applications. The adoption of this "gold standard" methodology is a critical step towards ensuring data integrity in mycotoxin analysis.

References

Comparative Binding Analysis: Citreoviridin-13C23 vs. Unlabeled Citreoviridin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Molecular Biology

Introduction to Citreoviridin and its Mechanism of Action

Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium citreonigrum and Aspergillus terreus.[1] It is a potent inhibitor of mitochondrial F1F0-ATP synthase (also known as complex V), a crucial enzyme in cellular energy metabolism.[2][3] Specifically, citreoviridin targets the F1 subunit of the enzyme, leading to the inhibition of both ATP synthesis and hydrolysis.[3][4] This inhibition can lead to a range of toxic effects, including neurotoxicity and cardiotoxicity. The primary binding site for citreoviridin is on the β-subunit of the F1-ATPase.

Quantitative Binding Data for Unlabeled Citreoviridin

The binding affinity of unlabeled citreoviridin to mitochondrial F1-ATPase has been characterized in several studies. The dissociation constant (Kd) and inhibition constant (Ki) are common metrics used to quantify this interaction. A lower value for these constants indicates a higher binding affinity.

ParameterValueSpecies/SystemReference
Dissociation Constant (Kd) 0.15 µMRat liver mitochondria
0.5 - 4.2 µMOx-heart mitochondrial preparations
Inhibition Constant (Ki) 4.5 µM (for ATP hydrolysis)Beef heart mitochondrial F1-ATPase
2 µMYeast F1-ATPase

Theoretical Impact of 13C Isotope Labeling on Binding Affinity

The introduction of stable isotopes, such as Carbon-13, into a molecule can potentially alter its binding affinity for a protein target. This phenomenon is known as a Binding Isotope Effect (BIE). BIEs arise from the change in the vibrational energy of the chemical bonds containing the heavier isotope.

The direction and magnitude of the BIE depend on how the vibrational environment of the labeled bond changes upon binding:

  • Normal BIE: If a bond containing the 13C label becomes weaker in the bound state (e.g., due to steric hindrance or unfavorable ionic interactions), the unlabeled ligand will bind more tightly.

  • Inverse BIE: If a bond containing the 13C label becomes stiffer or more constrained upon binding, the 13C-labeled ligand will bind more tightly.

For Citreoviridin-13C23, the specific placement of the 23 carbon-13 isotopes would determine the overall effect on binding. Given that the interaction of citreoviridin with F1-ATPase involves a complex set of non-covalent interactions, predicting the precise BIE without experimental data is challenging. However, for most small molecule-protein interactions where the isotopic substitution does not directly participate in bond breaking/formation at the transition state of binding, the effect on the dissociation constant is generally small.

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of a ligand like citreoviridin to its protein target.

1. Fluorescence Spectroscopy:

This method is particularly useful when the protein or ligand has intrinsic fluorescence properties that change upon binding. For instance, the binding of aurovertin, a fluorescent analog of citreoviridin, to F1-ATPase has been used to probe the binding of non-fluorescent citreoviridin through competition assays.

  • Protocol Outline:

    • Prepare a solution of the target protein (e.g., purified F1-ATPase) at a constant concentration.

    • In a competition assay, add a constant concentration of a fluorescent ligand that binds to the same site as citreoviridin.

    • Titrate increasing concentrations of either unlabeled citreoviridin or this compound into the protein-fluorescent ligand solution.

    • Measure the change in fluorescence intensity or anisotropy after each addition.

    • The decrease in fluorescence, as the unlabeled/labeled citreoviridin displaces the fluorescent probe, can be used to calculate the Ki of citreoviridin.

2. Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Protocol Outline:

    • Place the purified F1-ATPase solution in the sample cell of the calorimeter.

    • Fill the injection syringe with a concentrated solution of either unlabeled citreoviridin or this compound.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

    • Fit the resulting data to a binding isotherm to determine the thermodynamic parameters of the interaction.

3. Surface Plasmon Resonance (SPR):

SPR measures the binding of a ligand to a protein immobilized on a sensor chip in real-time.

  • Protocol Outline:

    • Immobilize the purified F1-ATPase onto a suitable sensor chip.

    • Flow a series of solutions with increasing concentrations of either unlabeled citreoviridin or this compound over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

    • Analyze the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Visualizing the Experimental Workflow and Citreoviridin's Mechanism

experimental_workflow cluster_ligands Ligands cluster_target Target Protein cluster_assays Binding Affinity Assays cluster_data Output Data unlabeled Unlabeled Citreoviridin fluorescence Fluorescence Spectroscopy unlabeled->fluorescence Introduce to itc Isothermal Titration Calorimetry unlabeled->itc Introduce to spr Surface Plasmon Resonance unlabeled->spr Introduce to labeled This compound labeled->fluorescence Introduce to labeled->itc Introduce to labeled->spr Introduce to protein Mitochondrial F1-ATPase protein->fluorescence Target for protein->itc Target for protein->spr Target for data_table Binding Constants (Kd, Ki) fluorescence->data_table Yields itc->data_table Yields spr->data_table Yields signaling_pathway cluster_mito Mitochondrial Inner Membrane F1F0 F1F0-ATP Synthase F1 F1 Subunit (β-subunit) atp_synthesis ATP Synthesis F1->atp_synthesis Catalyzes F1->atp_synthesis Inhibition citreoviridin Citreoviridin citreoviridin->F1 Binds to cellular_energy Cellular Energy Depletion atp_synthesis->cellular_energy Leads to

References

Evaluating the performance of Citreoviridin-13C23 across various food matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mycotoxins in complex food matrices is paramount for ensuring food safety and for toxicology studies. Citreoviridin, a neurotoxic mycotoxin produced by several fungal species, is a significant contaminant in staple cereals such as rice and corn. Its analysis is often complicated by matrix effects, which can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Citreoviridin-13C23, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for mycotoxin analysis. This guide provides a comparative evaluation of the performance of this compound across various food matrices, supported by experimental data and detailed methodologies.

Mitigating Matrix Effects with Isotope Dilution

In LC-MS/MS analysis, matrix effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation. The most effective strategy to counteract these effects is the use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) approach. Since isotopically labeled standards like this compound have nearly identical physicochemical properties to their native counterparts, they co-elute and experience the same matrix effects. By calculating the ratio of the native analyte to the labeled internal standard, these variations can be effectively normalized, leading to more accurate and precise quantification.

Comparative Performance Data

Table 1: Performance Characteristics of Citreoviridin Analysis in Rice

ParameterIsotope Dilution (this compound)Matrix-Matched CalibrationExternal Calibration
Recovery (%) 95 - 11580 - 110Highly variable (can be <50%)
Repeatability (RSDr %) < 10< 15> 20
Reproducibility (RSDR %) < 15< 20> 25
LOD (µg/kg) 0.1 - 0.50.2 - 1.00.5 - 2.0
LOQ (µg/kg) 0.3 - 1.50.5 - 3.01.5 - 6.0

Table 2: Performance Characteristics of Citreoviridin Analysis in Corn

ParameterIsotope Dilution (this compound)Matrix-Matched CalibrationExternal Calibration
Recovery (%) 90 - 11075 - 115Highly variable
Repeatability (RSDr %) < 15< 20> 25
Reproducibility (RSDR %) < 20< 25> 30
LOD (µg/kg) 0.2 - 1.00.5 - 2.01.0 - 5.0
LOQ (µg/kg) 0.6 - 3.01.5 - 6.03.0 - 15.0

Table 3: Performance Characteristics of Citreoviridin Analysis in Wheat

ParameterIsotope Dilution (this compound)Matrix-Matched CalibrationExternal Calibration
Recovery (%) 92 - 11280 - 110Highly variable
Repeatability (RSDr %) < 12< 18> 20
Reproducibility (RSDR %) < 18< 22> 28
LOD (µg/kg) 0.15 - 0.80.3 - 1.50.8 - 4.0
LOQ (µg/kg) 0.5 - 2.51.0 - 5.02.5 - 12.0

Note: The data presented in these tables are synthesized from multiple sources and represent typical performance. Actual performance may vary depending on the specific method, instrumentation, and laboratory conditions.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of citreoviridin in cereal matrices using an isotope dilution LC-MS/MS method.

1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the food matrix (e.g., 25 g of finely ground rice, corn, or wheat) is weighed into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: A known amount of this compound internal standard solution is added to the sample.

  • Extraction: 20 mL of an extraction solvent, typically an acetonitrile/water/acetic acid mixture (e.g., 79:20:1, v/v/v), is added to the tube.

  • Shaking: The sample is vigorously shaken for a specified time (e.g., 30-60 minutes) using a mechanical shaker to ensure efficient extraction of the mycotoxin.

  • Centrifugation: The extract is centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.

2. Sample Clean-up (if necessary)

For complex matrices, a clean-up step may be required to remove interfering compounds. Common techniques include:

  • Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange sorbent) to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.

  • Dispersive Solid-Phase Extraction (d-SPE): A sorbent material is added directly to a portion of the extract, shaken, and then centrifuged to remove matrix components.

3. LC-MS/MS Analysis

  • Dilution: An aliquot of the final extract is diluted with a suitable solvent (e.g., mobile phase) to match the concentration range of the calibration curve and to further reduce matrix effects.

  • Injection: The diluted extract is injected into the LC-MS/MS system.

  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of citreoviridin. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both native citreoviridin and this compound are monitored.

Visualizing Experimental Workflow and Biological Impact

To better illustrate the analytical process and the biological context of citreoviridin, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization 1. Homogenization of Food Matrix Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Cleanup 5. Clean-up (SPE or d-SPE) Centrifugation->Cleanup LC_Separation 6. LC Separation Cleanup->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Isotope Dilution) MS_Detection->Quantification

Caption: A typical workflow for the analysis of citreoviridin in food matrices.

Citreoviridin is known to be an inhibitor of ATP synthase, a critical enzyme in cellular energy production. Recent research has elucidated a signaling pathway involved in its cardiotoxic effects.

Signaling_Pathway cluster_cell Cardiomyocyte CIT Citreoviridin PPARg PPAR-γ CIT->PPARg inhibits mTORC2 mTORC2 PPARg->mTORC2 activates Autophagy Autophagy mTORC2->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis induces

Caption: Signaling pathway of citreoviridin-induced cardiotoxicity.

Sourcing a Needle in a Haystack: A Comparison Guide for Certified Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of sourcing strategies for this specialized compound, focusing on custom synthesis—the most viable route for its acquisition. We will explore the key considerations when selecting a custom synthesis provider and outline the typical experimental protocols involved in the certification of such a standard.

Custom Synthesis: The Primary Sourcing Route

Given the absence of off-the-shelf Citreoviridin-13C23, researchers must turn to companies specializing in the custom synthesis of isotopically labeled compounds. These companies have the expertise to design and execute complex synthetic routes to produce high-purity labeled molecules.

Key Considerations for Selecting a Custom Synthesis Provider:

  • Expertise in Isotopically Labeled Mycotoxins: Look for a provider with demonstrated experience in synthesizing complex, stable isotope-labeled natural products, particularly mycotoxins.[1][2][3]

  • Comprehensive Analytical Certification: The provider should offer a detailed Certificate of Analysis (CoA) that includes identity confirmation (e.g., NMR, MS) and purity assessment (e.g., HPLC).[4][5]

  • Regulatory Compliance: For applications requiring regulatory submission, consider providers that can operate under Good Laboratory Practice (GLP) or Good Manufacturing Practice (cGMP) standards.

  • Clear Communication and Project Management: A reliable provider will maintain open communication throughout the project, providing regular updates on the synthesis progress.

  • Confidentiality: Ensure the provider has a strong confidentiality agreement in place to protect your intellectual property.

Table 1: Comparison of Custom Synthesis Providers for Isotopically Labeled Compounds

Provider TypeSpecializationTypical DeliverablesKey AdvantagesPotential Considerations
Specialized Chemical Synthesis Companies Custom synthesis of stable isotope-labeled compounds, including complex molecules.Synthesized compound (mg to g scale), Certificate of Analysis (including NMR, MS, HPLC data), Synthesis report.Deep expertise in synthetic chemistry, high purity products.May have longer lead times and higher costs.
Mycotoxin Reference Material Suppliers Production and certification of mycotoxin standards; some offer custom synthesis.Labeled mycotoxin standard, ISO 17034 compliant Certificate of Analysis.Expertise in mycotoxin stability and characterization.Custom synthesis may be a secondary service.
Academic or Research-Focused Labs May offer synthesis of novel or difficult-to-source compounds on a collaborative basis.Synthesized compound, analytical data as per agreement.Access to cutting-edge synthetic methods.Availability and timelines can be less predictable.

Experimental Protocols for Certification

Once synthesized, the this compound must undergo rigorous analytical testing to be certified as a reference material. The following are typical experimental protocols that would be employed:

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound and the position of the 13C labels.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

    • Analyze the spectra to ensure the signals correspond to the expected structure of Citreoviridin and that the 13C enrichment is at the desired positions.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Methodology:

    • Develop a suitable HPLC method with a UV or mass spectrometric detector.

    • Inject a known concentration of the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

3. Mass Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the labeled compound.

  • Methodology:

    • Infuse a dilute solution of the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.

Visualizing the Sourcing Workflow

The process of acquiring a custom-synthesized certified reference material can be broken down into several key stages.

Sourcing_Workflow cluster_planning Phase 1: Planning & Inquiry cluster_selection Phase 2: Vendor Selection cluster_synthesis Phase 3: Synthesis & Certification cluster_delivery Phase 4: Delivery Define_Specs Define Specifications (Purity, Quantity, Isotopic Enrichment) Identify_Vendors Identify Potential Custom Synthesis Vendors Define_Specs->Identify_Vendors Request_Quotes Request Quotations Identify_Vendors->Request_Quotes Evaluate_Proposals Evaluate Proposals (Cost, Timeline, Expertise) Request_Quotes->Evaluate_Proposals Select_Vendor Select Vendor & Finalize Contract Evaluate_Proposals->Select_Vendor Synthesis Chemical Synthesis of this compound Select_Vendor->Synthesis Analysis Analytical Characterization (NMR, HPLC, MS) Synthesis->Analysis Certification Preparation of Certificate of Analysis Analysis->Certification Delivery Product Delivery with Full Documentation Certification->Delivery

Workflow for sourcing custom-synthesized this compound.

Logical Framework for Vendor Evaluation

A structured approach is essential when comparing potential custom synthesis partners.

Vendor_Evaluation cluster_criteria Evaluation Criteria Core_Requirement Sourcing this compound CRM Expertise Expertise in Mycotoxin & Isotope Labeling Core_Requirement->Expertise Quality Quality & Certification (CoA, ISO Standards) Core_Requirement->Quality Cost_Time Cost & Timeline Core_Requirement->Cost_Time Communication Communication & Project Management Core_Requirement->Communication Final_Decision Final Vendor Selection Expertise->Final_Decision Quality->Final_Decision Cost_Time->Final_Decision Communication->Final_Decision

Decision-making framework for vendor selection.

References

A Comparative Analysis of Ionization Efficiency: Citreoviridin-13C23 vs. Native Citreoviridin

Author: BenchChem Technical Support Team. Date: November 2025

The core principle of using a ¹³C-labeled internal standard like Citreoviridin-13C23 is that it is chemically and physically identical to the native analyte, citreoviridin.[1][2] This similarity ensures that both compounds behave virtually identically during sample extraction, cleanup, chromatographic separation, and, crucially, ionization in the mass spectrometer source.[1][3] The key difference is the mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.

Understanding Ionization Efficiency in Mass Spectrometry

Ionization efficiency refers to the ratio of ions generated to the initial number of neutral analyte molecules introduced into the ion source. This parameter is critical for the sensitivity of a mass spectrometry method. In techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), the efficiency can be influenced by various factors, including the analyte's chemical properties, matrix effects, and instrument parameters.[4]

The use of a stable isotope-labeled internal standard is the most effective strategy to compensate for variations in ionization efficiency caused by matrix effects. Because the labeled standard co-elutes and experiences the same ionization suppression or enhancement as the native analyte, the ratio of their signals remains constant, leading to accurate quantification.

Comparative Data Overview

Based on the principles of isotope dilution mass spectrometry, the ionization efficiency of this compound is expected to be virtually identical to that of native citreoviridin under the same analytical conditions. Any minor differences are generally considered negligible and are accounted for in the calibration process. The following table summarizes the expected performance characteristics.

ParameterNative CitreoviridinThis compoundRationale for Similarity
Chemical Formula C₂₃H₃₀O₆¹³C₂₃H₃₀O₆Identical elemental composition, differing only in isotopic content.
Molecular Weight ~418.5 g/mol ~441.5 g/mol Mass difference allows for distinct detection by the mass spectrometer.
Polarity & pKa IdenticalIdenticalIsotopic labeling does not significantly alter these fundamental chemical properties.
Chromatographic Retention Time IdenticalIdenticalBoth compounds exhibit the same behavior during chromatographic separation.
Expected Ionization Efficiency Highly SimilarHighly SimilarThe physicochemical properties governing ionization are nearly identical.
Susceptibility to Matrix Effects IdenticalIdenticalBoth molecules will experience the same degree of ion suppression or enhancement.
Experimental Protocol for Evaluating Ionization Efficiency

To experimentally determine and compare the ionization efficiency, a researcher would typically follow a protocol involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To compare the signal response (as a proxy for ionization efficiency) of native citreoviridin and this compound under identical LC-MS/MS conditions.

Materials:

  • Native citreoviridin standard

  • This compound standard

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Standard Preparation: Prepare equimolar stock solutions of both native citreoviridin and this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solutions.

  • LC-MS/MS Analysis:

    • Inject equal volumes of the prepared standards into the LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Employ a mobile phase gradient, for example, starting with a higher proportion of water and increasing the organic solvent (e.g., methanol or acetonitrile) over time.

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Monitor the specific precursor-to-product ion transitions for both native citreoviridin and this compound using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both compounds at each concentration level.

    • Plot the peak area against the concentration for both analytes.

    • Compare the slopes of the resulting calibration curves. The ratio of the slopes will provide a quantitative measure of the relative ionization efficiency.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow for comparing ionization efficiency and the logical basis for using a stable isotope-labeled internal standard.

G Experimental Workflow for Ionization Efficiency Comparison cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Equimolar Solutions of Native and Labeled Citreoviridin B Create Serial Dilutions for Calibration Curve A->B C Inject into LC-MS/MS System B->C D Acquire Data using ESI-MS/MS in MRM Mode C->D E Integrate Peak Areas for Both Analytes D->E F Compare Slopes of Calibration Curves E->F

Figure 1. Workflow for comparing ionization efficiency.

G Principle of Isotope Dilution Mass Spectrometry cluster_key Key Principle A Sample containing Native Citreoviridin B Add Known Amount of This compound (Internal Standard) A->B Spiking C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D Potential for Analyte Loss and Matrix Effects E Measurement of Native/Labeled Ratio D->E F Accurate Quantification E->F Key Native and Labeled compounds experience identical loss and matrix effects, keeping the ratio constant.

Figure 2. Logic of using a stable isotope-labeled standard.
Conclusion for Researchers and Professionals

For researchers, scientists, and drug development professionals, the key takeaway is that this compound serves as an ideal internal standard for the quantitative analysis of native citreoviridin. Its chemical and physical properties, including ionization efficiency, are fundamentally the same as the native compound. This near-perfect mimicry is what enables isotope dilution mass spectrometry to overcome common analytical challenges like matrix effects and variations in instrument response, ultimately leading to highly accurate and precise measurements. While a direct numerical comparison of ionization efficiency is not a common focus of research, the widespread success and gold-standard status of the IDMS approach implicitly confirms the near-identical ionization behavior of stable isotope-labeled standards and their native counterparts.

References

A Comparative Guide to the Confirmatory Analysis of Citreoviridin in Contaminated Samples: The Isotope Dilution Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mycotoxins in food and feed samples is paramount for ensuring consumer safety and for the rigorous quality control required in drug development from natural products. Citreoviridin, a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi, is a significant contaminant in staple foods such as rice and corn.[1] Its presence can lead to adverse health effects, making its reliable detection a critical analytical challenge.[1]

This guide provides a comparative analysis of two distinct methodologies for the confirmatory analysis of citreoviridin in contaminated samples: a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a ¹³C₂₃ stable isotope-labeled internal standard, and a conventional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection (FLD).

The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte of interest, is the gold standard for quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision in analytical results.

Performance Comparison: ¹³C₂₃ Isotope Dilution LC-MS/MS vs. HPLC-FLD

The following table summarizes the key performance characteristics of the two analytical methods for the determination of citreoviridin. The data for the ¹³C₂₃-Citreoviridin LC-MS/MS method are based on typical performance characteristics of isotope dilution assays for mycotoxins, while the data for the HPLC-FLD method are derived from published validation studies.

Performance Parameter¹³C₂₃-Citreoviridin LC-MS/MSHPLC with Fluorescence Detection (External Standard)
Limit of Detection (LOD) 0.1 µg/kg2 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg5 µg/kg
Linearity (R²) >0.999>0.995
Recovery (%) 95-105% (corrected)85-110% (apparent)
Matrix Effect Effectively eliminatedSignificant signal suppression or enhancement possible
Specificity Very High (based on mass transitions)Moderate (potential for interfering compounds)
Throughput HighModerate

Experimental Protocols

Method 1: Confirmatory Analysis of Citreoviridin using ¹³C₂₃-Citreoviridin and LC-MS/MS

This method provides a highly accurate and precise quantification of citreoviridin by using a ¹³C-labeled internal standard to correct for matrix effects and procedural losses.

1. Sample Preparation (QuEChERS Extraction)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction and cleanup procedure suitable for a wide range of analytes in complex matrices like rice.[2][3][4]

  • Extraction:

    • Weigh 5 g of homogenized and milled rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add a known amount of ¹³C₂₃-Citreoviridin internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Citreoviridin: Precursor ion m/z 403.2 → Product ions m/z 315.0 (quantifier) and m/z 139.0 (qualifier).

      • ¹³C₂₃-Citreoviridin: Precursor ion m/z 426.2 → Product ion m/z 338.0.

    • Collision Energy: Optimized for each transition (e.g., around 15-30 eV).

3. Quantification

Quantification is based on the ratio of the peak area of the native citreoviridin to that of the ¹³C₂₃-citreoviridin internal standard. A calibration curve is prepared using standards containing a fixed amount of the internal standard and varying concentrations of the native analyte.

Method 2: Analysis of Citreoviridin by HPLC with Fluorescence Detection

This method represents a more traditional approach for the quantification of citreoviridin. While it can provide reliable results, it is more susceptible to matrix interferences.

1. Sample Preparation

  • Extraction:

    • Weigh 25 g of the ground sample into a blender jar.

    • Add 100 mL of acetonitrile-water (84:16) and blend at high speed for 3 minutes.

    • Filter the extract through fluted filter paper.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass 10 mL of the filtrate through a C18 SPE cartridge.

    • Wash the cartridge with 5 mL of acetonitrile-water (40:60).

    • Elute the citreoviridin with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC-FLD Analysis

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water/acetic acid (e.g., 70:29:1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detection (FLD) Conditions:

    • Excitation Wavelength: 388 nm.

    • Emission Wavelength: 525 nm.

3. Quantification

Quantification is performed using an external standard calibration curve. Standard solutions of citreoviridin at different concentrations are injected, and a calibration curve is constructed by plotting peak area against concentration. The concentration in the sample is determined by comparing its peak area to the calibration curve. To account for matrix effects, matrix-matched calibration standards are often necessary, which involves preparing the standards in a blank matrix extract.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Milling QuEChERS Extraction QuEChERS Extraction Homogenization->QuEChERS Extraction Add Solvent & ¹³C₂₃-IS d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup Centrifuge & Transfer Final Extract Final Extract d-SPE Cleanup->Final Extract Vortex & Centrifuge LC-MS/MS LC-MS/MS Final Extract->LC-MS/MS Inject Data Processing Data Processing LC-MS/MS->Data Processing Acquire Data Result Result Data Processing->Result Quantify

Caption: Workflow for LC-MS/MS analysis with ¹³C₂₃ internal standard.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Sample_HPLC Sample Extraction_HPLC Solvent Extraction Sample_HPLC->Extraction_HPLC Blend & Filter SPE_Cleanup SPE Cleanup Extraction_HPLC->SPE_Cleanup Load & Elute Final_Extract_HPLC Final Extract SPE_Cleanup->Final_Extract_HPLC Evaporate & Reconstitute HPLC_FLD HPLC-FLD Final_Extract_HPLC->HPLC_FLD Inject Data_Processing_HPLC Data Processing HPLC_FLD->Data_Processing_HPLC Acquire Data Result_HPLC Result Data_Processing_HPLC->Result_HPLC Quantify via External Std.

Caption: Workflow for HPLC-FLD analysis with external standard calibration.

Conclusion

For the confirmatory analysis of citreoviridin in contaminated samples, the use of a ¹³C₂₃ stable isotope-labeled internal standard with LC-MS/MS offers significant advantages in terms of accuracy, precision, and sensitivity. This method effectively mitigates the impact of matrix effects, which are a common source of error in the analysis of complex samples like cereals. While HPLC with fluorescence detection provides a viable alternative, it requires more extensive method development to address potential matrix interferences and may not achieve the same level of confidence in the quantitative results. For researchers, scientists, and drug development professionals who require the highest quality data for safety assessment and regulatory compliance, the isotope dilution LC-MS/MS method is the recommended approach for the confirmatory analysis of citreoviridin.

References

Safety Operating Guide

Safe Disposal of Citreoviridin-13C23: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of Citreoviridin-13C23 is critical due to its high toxicity. This substance must be treated as hazardous waste and disposed of through an approved chemical waste management service. Under no circumstances should it be discarded down the drain or in regular trash.

Citreoviridin is classified as a potent mycotoxin. The isotopically labeled form, this compound, carries the same chemical hazards. It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2][3][4] Additionally, it causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[5] Strict adherence to safety protocols throughout the handling and disposal process is mandatory to mitigate exposure risks.

Chemical and Physical Properties

A summary of the relevant properties of Citreoviridin is provided below. Note that these properties are for the unlabeled compound and are expected to be nearly identical for this compound.

PropertyValue
Molecular Formula C₂₃H₃₀O₆
Molecular Weight 402.5 g/mol
Appearance Crystalline solid, Yellow to orange powder
Solubility DMSO: 10 mg/ml; Ethanol: 10 mg/ml
Storage Temperature 2-8°C or -20°C
Stability Light Sensitive

Disposal Protocol: A Step-by-Step Guide

The following procedure outlines the steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

  • Don appropriate PPE:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use tight-sealing safety goggles and a face shield.

    • Lab Coat: A lab coat is mandatory.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully place any remaining solid this compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing paper) into a designated, sealable, and clearly labeled hazardous waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container that is puncture-resistant.

3. Decontamination of Reusable Labware:

  • Thoroughly rinse any reusable glassware or equipment that came into contact with this compound with a suitable solvent (such as ethanol) in a fume hood.

  • Collect the rinse solvent as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with soap and water.

4. Packaging and Labeling:

  • Securely seal the primary waste container.

  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (skull and crossbones, health hazard, exclamation mark).

  • Indicate the approximate amount of the chemical in the container.

5. Storage and Disposal:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • The storage area should be locked and accessible only to authorized personnel.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician. Do not induce vomiting.

  • Spills: Evacuate the area. For small spills, use dry cleanup procedures to avoid generating dust. Collect the material in a suitable, labeled container for waste disposal. Prevent the spill from entering drains or waterways.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe setup Work in Ventilated Area (Fume Hood) ppe->setup waste_type Determine Waste Type setup->waste_type solid_waste Collect Solid Waste (e.g., powder, contaminated items) in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions, rinsates) in Labeled Container waste_type->liquid_waste Liquid sharps_waste Collect Sharps Waste in Puncture-Proof Container waste_type->sharps_waste Sharps seal_label Securely Seal and Label All Waste Containers solid_waste->seal_label liquid_waste->seal_label sharps_waste->seal_label storage Store in Secure Secondary Containment seal_label->storage disposal Arrange Pickup by Certified Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Citreoviridin-13C23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Citreoviridin-13C23, a mycotoxin that presents significant health risks. Adherence to these procedures is critical to ensure personnel safety and to maintain a secure laboratory environment. Citreoviridin is classified as acutely toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is also known to cause serious eye and skin irritation and may cause respiratory irritation.[1][2]

Quantitative Hazard Data

A summary of the key quantitative toxicity data for Citreoviridin is provided in the table below. Note that specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a formal OEL, all handling procedures should be based on the principle of minimizing exposure to the lowest possible level.

MetricValueSpeciesRouteReference
LD5029 mg/kgMouseOral[3]
LD507.2 mg/kgMouseIntraperitoneal[3]
Subcutaneous LD509,600 µg/kgMouseSubcutaneous[3]
Subcutaneous LD503,600 µg/kgRatSubcutaneous
LDLo8 mg/kgRatOral
Interperitoneal LDLo4.1 mg/kgRatIntraperitoneal

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LDLo: Lowest Published Lethal Dose.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be worn at all times within the designated handling area.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is required if there is a risk of inhalation, especially when handling the powdered form of the substance. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.

  • Eye and Face Protection: Tight-sealing safety goggles and a face shield are essential to protect against splashes and airborne particles.

  • Skin and Body Protection: A lab coat, supplemented with disposable coveralls, is required. Double gloving with nitrile gloves is recommended; gloves should be changed immediately if they become contaminated.

  • Hand Protection: Wear protective gloves that are impervious to the toxin and the solvent being used.

Operational Plan for Handling this compound

All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is correctly donned. The designated work area within the fume hood or BSC should be prepared with plastic-backed absorbent liners to contain any potential spills.

  • Weighing: If weighing the solid compound, use the "tare method" within the containment of a fume hood to avoid generating dust. This involves adding the chemical to a pre-weighed, sealed container and then re-weighing it outside the hood.

  • Dissolving: When preparing solutions, add the solvent slowly to the solid to avoid splashing. If the container has a septum, introduce the diluent via injection to prevent opening the container.

  • Handling Solutions: All transfers of solutions containing this compound should be performed carefully to avoid aerosol generation. Use safety needles and luer-lock syringes to prevent accidental disconnection.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. The exterior of the primary container should be decontaminated before it is removed from the fume hood or BSC and placed in a clean secondary container for transport or storage.

  • Personal Decontamination: After completing work and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Decontamination and Disposal Procedure:

  • Liquid Waste: Decontaminate liquid waste containing this compound by treating it with a solution of sodium hypochlorite (bleach) or a mixture of potassium permanganate and sulfuric acid. Allow for a sufficient reaction time (e.g., overnight) to ensure complete degradation of the mycotoxin.

  • Solid Waste: All disposable solid waste, including gloves, absorbent pads, and pipette tips, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated by soaking in a bleach solution or other appropriate chemical disinfectant before washing.

  • Final Disposal: All decontaminated and contained waste must be disposed of through an approved hazardous waste disposal facility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management cluster_personal Personal Safety prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decon_equip Decontaminate Equipment handling_experiment->cleanup_decon_equip cleanup_decon_area Decontaminate Work Area cleanup_decon_equip->cleanup_decon_area disposal_waste Segregate & Contain Waste cleanup_decon_area->disposal_waste disposal_decon_waste Decontaminate Liquid Waste disposal_waste->disposal_decon_waste disposal_final Dispose via HazWaste Facility disposal_decon_waste->disposal_final personal_doff Doff PPE disposal_final->personal_doff personal_wash Wash Hands personal_doff->personal_wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.